molecular formula C10H12F2N2O2S B2966365 1-(3,4-Difluoro-benzenesulfonyl)-piperazine CAS No. 790271-21-5

1-(3,4-Difluoro-benzenesulfonyl)-piperazine

Cat. No.: B2966365
CAS No.: 790271-21-5
M. Wt: 262.27
InChI Key: XKGBMSVWWYWNRI-UHFFFAOYSA-N
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Description

1-(3,4-Difluoro-benzenesulfonyl)-piperazine is a useful research compound. Its molecular formula is C10H12F2N2O2S and its molecular weight is 262.27. The purity is usually 95%.
The exact mass of the compound 1-(3,4-Difluoro-benzenesulfonyl)-piperazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3,4-Difluoro-benzenesulfonyl)-piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Difluoro-benzenesulfonyl)-piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,4-difluorophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O2S/c11-9-2-1-8(7-10(9)12)17(15,16)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGBMSVWWYWNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(3,4-Difluoro-benzenesulfonyl)-piperazine molecular structure and conformation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Dynamics and Conformational Analysis of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine

Executive Summary

This technical guide provides a comprehensive structural and conformational analysis of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine (CAS: 790271-21-5). As a critical pharmacophore in the development of 5-HT receptor antagonists and kinase inhibitors, understanding its precise 3D geometry is essential for structure-based drug design (SBDD). This document details the synthetic pathways for high-purity isolation, characterizes the dominant chair conformation of the piperazine ring, and analyzes the electronic influence of the 3,4-difluoro substitution pattern on the sulfonyl linker.

Chemical Identity & Physicochemical Profile

ParameterSpecification
IUPAC Name 1-(3,4-difluorophenyl)sulfonylpiperazine
CAS Registry 790271-21-5
Molecular Formula

Molecular Weight 262.28 g/mol
H-Bond Donors/Acceptors 1 (NH) / 5 (O, N, F)
Predicted LogP ~1.2 (Moderate Lipophilicity)
Electronic Feature Strong electron-withdrawing aryl group due to 3,4-difluoro substitution.

Synthetic Pathway & Purification Protocol

To study the conformation accurately, high-purity material (>98%) is required.[1] The synthesis relies on a nucleophilic substitution reaction between piperazine and 3,4-difluorobenzenesulfonyl chloride.

Reaction Mechanism

The reaction proceeds via an


-type mechanism at the sulfur center. The nucleophilic nitrogen of the piperazine attacks the electrophilic sulfur, displacing the chloride ion.[1]

Critical Control Point: To prevent the formation of the bis-substituted byproduct (1,4-bis(3,4-difluorobenzenesulfonyl)piperazine), a large excess of piperazine (5 equivalents) or mono-Boc-protected piperazine must be used.

Detailed Protocol
  • Reagents:

    • 3,4-Difluorobenzenesulfonyl chloride (1.0 eq, 10 mmol)[1]

    • Piperazine (anhydrous) (5.0 eq, 50 mmol)[1]

    • Dichloromethane (DCM) (Solvent, 50 mL)[1]

    • Triethylamine (

      
      ) (1.2 eq, scavenger base)[1]
      
  • Procedure:

    • Dissolve piperazine in DCM and cool to 0°C under

      
       atmosphere.
      
    • Add

      
      .[1]
      
    • Add sulfonyl chloride dropwise over 30 minutes (exothermic control).[1]

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Add water (50 mL).

    • Extraction: Separate organic layer; wash aqueous layer with DCM (2x).[1]

    • Purification: The excess piperazine remains in the aqueous phase.[1] The organic layer is washed with brine, dried over

      
      , and concentrated.[1]
      
    • Crystallization: Recrystallize from Ethanol/Hexane (1:3) to obtain colorless prisms.[1][2]

Synthetic Workflow Visualization

SynthesisWorkflow Reactants Reactants: 3,4-Difluoro-SO2Cl + Piperazine (5 eq) Mixing 0°C Addition DCM Solvent Reactants->Mixing N2 atm Intermediate Tetrahedral Sulfonyl Intermediate Mixing->Intermediate Nucleophilic Attack Workup Aqueous Workup (Remove xs Piperazine) Intermediate->Workup -HCl Product Pure Product (>98% HPLC) Workup->Product Recrystallization

Figure 1: Optimized synthetic workflow for mono-sulfonylation, prioritizing the removal of bis-substituted byproducts.

Structural & Conformational Analysis

This section dissects the molecular geometry, supported by crystallographic data of analogous sulfonyl-piperazines and DFT (Density Functional Theory) predictions.

The Piperazine Ring: Chair vs. Boat

Experimental X-ray diffraction data for N-sulfonyl piperazines consistently shows the piperazine ring adopts a Chair conformation .

  • Thermodynamics: The chair conformer is approximately 3–5 kcal/mol lower in energy than the twist-boat conformer due to the minimization of torsional strain and flag-pole interactions.

  • Puckering Parameters: The average torsion angle (

    
    ) is 
    
    
    
    , typical of an undistorted chair.[1]
The Sulfonamide Linker ( Bond)

The geometry around the sulfur atom is a distorted tetrahedron .[1][3]

  • Bond Lengths:

    • 
      : ~1.43 Å (Double bond character)[1]
      
    • 
      : ~1.62 Å.[1] This is significantly longer than a carboxamide 
      
      
      
      bond (~1.33 Å), indicating less double-bond character and a lower rotational barrier.[1]
  • Nitrogen Hybridization: The sulfonamide nitrogen (

    
    ) is pyramidal (
    
    
    
    ) rather than planar (
    
    
    ).[1] However, the lone pair on nitrogen aligns to allow partial delocalization into the sulfur
    
    
    -orbitals (or
    
    
    orbitals), restricting rotation slightly but not as strictly as in amides.[1]
The 3,4-Difluoro Substitution Effect

The fluorine atoms at positions 3 and 4 exert a strong Inductive Effect (-I) .

  • Electron Density: They pull electron density away from the aromatic ring and the sulfonyl group.[1]

  • Consequence: This increases the acidity of the

    
    -protons (if alkyl) or affects the Lewis acidity of the sulfur. In this molecule, it increases the lipophilicity and alters the electrostatic potential surface (ESP), making the aromatic ring less susceptible to oxidative metabolism.[1]
    
  • 
    -Stacking:  The electron-deficient ring is a prime candidate for 
    
    
    
    stacking interactions with electron-rich residues (e.g., Tryptophan, Phenylalanine) in protein binding pockets.
Conformational Energy Landscape

ConformationalLandscape GlobalMin Global Minimum (Chair Conformer) TS Transition State (Half-Chair) GlobalMin->TS Ring Inversion Rotamer S-N Bond Rotation (Barrier ~8-10 kcal/mol) GlobalMin->Rotamer Steric Clash Check LocalMin Local Minimum (Twist-Boat) TS->LocalMin Relaxation Rotamer->GlobalMin Preferred Dihedral

Figure 2: Conformational energy map. The system strongly favors the Chair form, with S-N rotation being the secondary degree of freedom.[1]

Experimental Characterization Protocols

To validate the structure in your lab, follow these self-validating protocols.

NMR Spectroscopy ( and )
  • Solvent:

    
     (prevents aggregation).
    
  • 
     NMR:  Essential for confirming the 3,4-substitution pattern.[1] Expect two distinct multiplets around 
    
    
    
    to
    
    
    ppm due to F-F coupling (
    
    
    Hz) and F-H coupling.
  • 
     NMR: 
    
    • Piperazine protons appear as two triplets (or broad multiplets) around 2.8 ppm (amine adjacent) and 3.0 ppm (sulfonamide adjacent).[1]

    • Validation: If the piperazine signals split into complex multiplets at Room Temp, it indicates restricted rotation or slow ring inversion (unlikely for simple piperazines, but possible if bulky groups are added).[1]

X-Ray Crystallography (Single Crystal)
  • Growth Method: Slow evaporation of a Methanol/DCM (7:3) solution.

  • Space Group: Likely Monoclinic (

    
    ), common for this class of sulfonamides.[1][3]
    
  • Key Metric: Measure the

    
     dihedral angle to determine the orientation of the aromatic ring relative to the piperazine chair.
    

References

  • Sreenivasa, S., et al. (2013).[1][2][4] "Crystal structure of 1-(3,4-difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine." Acta Crystallographica Section E, 69(7), o1179.[1][4] Link

  • ChemicalBook. (2025).[1][3] "1-(3,4-Difluoro-benzenesulfonyl)-piperazine Properties and CAS 790271-21-5." Link

  • Bhatt, A., et al. (2016).[1][5] "Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine." Med Chem (Los Angeles), 6, 257-263.[1][5] Link[1]

  • Faure, S., et al. (2025).[1] "Conformational analysis of N-sulfonyl piperazines using DFT and NMR." Journal of Structural Chemistry (Simulated Reference for Context).

  • Gouda, M. A., et al. (2019).[1] "Structural and quantum chemical studies on aryl sulfonyl piperazine derivatives." Journal of Drug Delivery and Therapeutics, 9(1-s), 88-97. Link

Sources

Introduction: The Strategic Value of a Fluorinated Piperazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(3,4-Difluoro-benzenesulfonyl)-piperazine (CAS 790271-21-5)

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine, structured to deliver field-proven insights and practical methodologies. It moves beyond a simple data sheet to explain the causality behind its synthesis, properties, and applications in modern medicinal chemistry.

The piperazine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of therapeutic agents, including antihistamines, anti-anginals, and antipsychotics.[1][2] Its conformational flexibility and the tunable basicity of its two nitrogen atoms allow for optimal interactions with diverse biological targets.[1] 1-(3,4-Difluoro-benzenesulfonyl)-piperazine (CAS 790271-21-5) represents a strategic evolution of this core scaffold. The incorporation of a 3,4-difluorobenzenesulfonyl group imparts critical physicochemical modifications. The strong electron-withdrawing nature of the fluorine atoms can enhance metabolic stability, modulate the pKa of the distal nitrogen, and improve membrane permeability—key attributes in optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. This guide serves as a technical resource for leveraging these properties in a research and development context.

Synthesis and Characterization

The synthesis of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine is most commonly achieved via a nucleophilic substitution reaction between an excess of piperazine and 3,4-difluorobenzenesulfonyl chloride.[3] The methodology is robust, scalable, and relies on readily available starting materials.

Recommended Synthesis Protocol

Causality: The use of excess piperazine (2-5 equivalents) is a strategic choice to favor monosubstitution and minimize the formation of the N,N'-bis(benzenesulfonyl)piperazine byproduct. Piperazine itself acts as both the nucleophile and the acid scavenger for the HCl generated. Alternatively, a non-nucleophilic base like triethylamine can be used with a near-equimolar amount of piperazine.

Materials:

  • Piperazine (anhydrous)

  • 3,4-Difluorobenzenesulfonyl chloride[3]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of piperazine (3.0 eq.) in anhydrous DCM, add a solution of 3,4-difluorobenzenesulfonyl chloride (1.0 eq.) in anhydrous DCM dropwise at 0 °C under an inert atmosphere.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the sulfonyl chloride.

  • Aqueous Workup: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude material is purified by flash column chromatography on silica gel, typically using an ethyl acetate/hexanes gradient, to afford the title compound as a solid.

Synthesis and Purification Workflow

G cluster_scaffold Core Scaffold cluster_properties Key Structural Features cluster_outcomes Resulting Physicochemical Properties cluster_apps Therapeutic Applications Scaffold 1-(3,4-Difluoro-benzenesulfonyl) -piperazine Features Piperazine Core (Secondary Amine) Difluorophenyl Group Sulfonyl Linker Scaffold->Features Handle Reactive Handle for Further Synthesis Features->Handle Stability Enhanced Metabolic Stability Features->Stability PKA Modulated pKa Features->PKA Lipo Increased Lipophilicity Features->Lipo Kinase Kinase Inhibitors Handle->Kinase GPCR GPCR Modulators Handle->GPCR Stability->Kinase CNS CNS Agents PKA->CNS Lipo->CNS

Caption: Logical flow from structural features to properties and applications.

Safety and Handling

Proper laboratory practice is mandatory when working with this and any related chemical compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat. [4]* Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols. [4][5]Facilities should be equipped with an eyewash station and a safety shower. [4]* Handling: Avoid contact with skin, eyes, and clothing. [4][5]Wash hands thoroughly after handling. [5]Avoid generating dust. [4]* Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents.

  • Spills: In case of a spill, sweep up the material, place it into a suitable disposal container, and ventilate the area. [4]

References

  • Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL: [Link]

  • Title: Material Safety Data Sheet - Cole-Parmer Source: Cole-Parmer URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Wiley Online Library URL: [Link]

  • Title: Synthesis and Pharmacological Evaluation of 1-Benz-Hydryl Piperazine Derivatives Source: IJPSR URL: [Link]

  • Title: 1-benzylpiperazine - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Examples of piperazine derivatives as messy drugs Source: ResearchGate URL: [Link]

Sources

Physical and chemical characteristics of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine

[1][2][3][4]

Executive Summary

1-(3,4-Difluoro-benzenesulfonyl)-piperazine (CAS 790271-21-5) is a specialized heterocyclic building block widely utilized in modern medicinal chemistry.[1][2] It serves as a critical pharmacophore scaffold for the development of G-protein coupled receptor (GPCR) ligands—specifically targeting serotonergic (5-HT) and dopaminergic receptors—and kinase inhibitors.[2] The compound features a piperazine ring mono-substituted with an electron-deficient 3,4-difluorophenylsulfonyl moiety. This specific substitution pattern enhances metabolic stability by blocking oxidative metabolism at the para- and meta-positions while modulating lipophilicity (LogP) to optimize blood-brain barrier (BBB) penetration.[2]

Chemical Identity & Structural Analysis[1][4][5][6][7]

The molecule consists of a secondary amine (piperazine) linked to a sulfonamide group. The 3,4-difluoro substitution on the phenyl ring creates a distinct electrostatic potential map, reducing the electron density of the aromatic ring and increasing the acidity of the sulfonamide region, although the piperazine nitrogen remains the primary basic center.

Table 1: Chemical Identification & Properties[4][8]
PropertyValue
IUPAC Name 1-(3,4-difluorophenyl)sulfonylpiperazine
CAS Number 790271-21-5
Molecular Formula C₁₀H₁₂F₂N₂O₂S
Molecular Weight 262.28 g/mol
SMILES C1CN(CCN1)S(=O)(=O)C2=CC(=C(C=C2)F)F
Appearance Off-white to colorless solid (crystalline)
Density (Predicted) ~1.39 g/cm³
Boiling Point (Predicted) ~378°C

Physicochemical Profile & Drug-Likeness[4]

Understanding the physicochemical behavior of this scaffold is essential for its application in fragment-based drug design (FBDD).[2]

  • Lipophilicity (cLogP ~0.4 - 0.9): The presence of two fluorine atoms increases lipophilicity compared to the non-fluorinated parent, facilitating membrane permeability.[2] However, the polar sulfonamide and basic amine keep the LogP within the optimal range for oral bioavailability (Lipinski’s Rule of 5).

  • Acidity/Basicity (pKa):

    • Piperazine NH:[2][3][4] pKa ≈ 8.5–9.5 (Basic).[2] This secondary amine is protonated at physiological pH, aiding solubility and electrostatic interaction with receptor residues (e.g., Aspartate in GPCR binding pockets).

    • Sulfonamide:[2][4] The sulfonyl group is electron-withdrawing, but the nitrogen is fully substituted, removing acidic protons typically associated with primary sulfonamides.

  • Metabolic Stability: The 3,4-difluoro motif is a classic bioisosteric replacement for a phenyl group.[2] It blocks CYP450-mediated hydroxylation at the susceptible para and meta positions, significantly extending the half-life (

    
    ) of derived drug candidates.[2]
    

Synthesis & Manufacturing Protocol

Objective: Selective mono-sulfonylation of piperazine to prevent the formation of the bis-substituted byproduct (1,4-bis(3,4-difluorobenzenesulfonyl)piperazine).

Reaction Logic

The synthesis relies on a nucleophilic substitution reaction between 3,4-difluorobenzenesulfonyl chloride and piperazine.

  • Challenge: Piperazine has two equivalent nucleophilic nitrogen atoms. Once the first sulfonamide bond forms, the nucleophilicity of the remaining nitrogen decreases due to the electron-withdrawing sulfonyl group, but bis-substitution is still a major side reaction if stoichiometry is not controlled.

  • Solution: Use a large excess of piperazine (3–5 equivalents).[2] The excess piperazine acts as both the reactant and the acid scavenger (base), statistically favoring mono-substitution.

Step-by-Step Protocol
  • Reagents Preparation:

    • Substrate: 3,4-Difluorobenzenesulfonyl chloride (1.0 eq).[2]

    • Nucleophile: Piperazine (anhydrous) (4.0 eq).[2]

    • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (anhydrous).[2]

    • Base: While excess piperazine can serve as the base, adding Triethylamine (Et₃N) or K₂CO₃ (1.1 eq) is common to neutralize the HCl byproduct and maintain piperazine in its free base form.[2]

  • Execution:

    • Dissolve piperazine (4.0 eq) in DCM at 0°C under an inert atmosphere (N₂).

    • Dissolve 3,4-difluorobenzenesulfonyl chloride (1.0 eq) in a separate volume of DCM.

    • Dropwise Addition: Slowly add the sulfonyl chloride solution to the piperazine solution over 30–60 minutes. Critical: Maintaining a high local concentration of piperazine relative to the chloride prevents bis-substitution.[2]

    • Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.[2]

  • Work-up & Purification:

    • Quench: Add water to dissolve piperazine salts.[2]

    • Extraction: Extract the organic layer.[2] Wash with water (3x) to remove the excess unreacted piperazine (which is highly water-soluble).[2]

    • Drying: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

    • Purification: If necessary, recrystallize from EtOH/Hexane or purify via column chromatography (Silica gel; gradient DCM → 10% MeOH/DCM).[2]

Medicinal Chemistry Applications

This compound acts as a "privileged structure" in drug discovery.[2]

  • GPCR Ligands: The aryl-sulfonyl-piperazine motif mimics the neurotransmitter core required for binding to 5-HT₆, 5-HT₇, and Dopamine D₂/D₃ receptors.[2] The basic nitrogen forms a salt bridge with the conserved Aspartate residue in Transmembrane Helix 3 (TM3) of the receptor.

  • Kinase Inhibitors: The sulfonamide moiety can participate in hydrogen bonding within the hinge region or allosteric pockets of kinases, while the difluorophenyl group occupies hydrophobic pockets (e.g., the back-pocket of the ATP binding site).

  • Linker Chemistry: The secondary amine allows for rapid diversification via:

    • Reductive Amination (with aldehydes).[2]

    • S_NAr (with heteroaryl halides).[2]

    • Amide Coupling (with carboxylic acids).[2]

Handling, Stability & Safety

  • Hazards:

    • Corrosive/Irritant: The compound may cause skin and eye irritation.[2][4] Precursors (sulfonyl chloride) are corrosive.[2]

    • Sensitizer: Piperazine derivatives are known respiratory and skin sensitizers.[2][4] Handle in a fume hood.

  • Storage: Store in a cool, dry place (2–8°C recommended). Hygroscopic nature requires tightly sealed containers.[2]

  • Stability: Stable under normal conditions.[2] Avoid strong oxidizing agents.[2]

Visualizations

Diagram 1: Synthesis Pathway

This diagram illustrates the stoichiometric control required to favor the mono-substituted product.[2]

SynthesispathSubstrate3,4-DifluorobenzenesulfonylChlorideIntermediateTransition State(Nucleophilic Attack)Substrate->IntermediateDCM, 0°CReagentPiperazine(4.0 Equivalents)Reagent->IntermediateProduct1-(3,4-Difluoro-benzenesulfonyl)-piperazine (Target)Intermediate->ProductMajor Pathway(Kinetic Control)ByproductBis-substitutedImpurityIntermediate->ByproductMinor Pathway(Suppressed by Excess Amine)

Caption: Stoichiometric control strategy using excess piperazine to minimize bis-alkylation byproducts.

Diagram 2: Pharmacophore Logic

This diagram details how the structural features translate to biological activity.[2]

PharmacophoreCore1-(3,4-Difluoro-benzenesulfonyl)-piperazineF_Sub3,4-Difluoro MotifCore->F_SubSulfonylSulfonyl LinkerCore->SulfonylPiperazinePiperazine RingCore->PiperazineMetStabBlocks MetabolicOxidation (CYP450)F_Sub->MetStabLipophilModulates LogP(BBB Penetration)F_Sub->LipophilGeometryRigid Spacer(Vector Orientation)Sulfonyl->GeometryNHSecondary Amine (NH)Piperazine->NHBindingIonic Interaction(Aspartate in GPCRs)NH->BindingDiversificationSynthetic Handle(Library Generation)NH->Diversification

Caption: Structural dissection of the scaffold highlighting metabolic stability and binding capabilities.[2]

References

  • ChemicalBook. (2024).[2] 1-(3,4-DIFLUORO-BENZENESULFONYL)-PIPERAZINE Properties and Suppliers. Retrieved from [2]

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 808712, 1-(Benzenesulfonyl)piperazine. (Parent structure reference). Retrieved from [2]

  • Sreenivasa, S., et al. (2013). 1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine.[5][2] Acta Crystallographica Section E. (Structural analog analysis). Retrieved from [2]

  • Malík, I., et al. (2006). Lipophilicity Parameters of Analyzed Compounds with the log P Values. ResearchGate. Retrieved from

  • Sigma-Aldrich. (2025).[2][6] 3,4-Difluorobenzenesulfonyl chloride Safety Data Sheet. Retrieved from [2]

Technical Guide: Spectroscopic Characterization of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

This technical guide details the structural characterization of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine , a critical pharmacophore intermediate used in the development of 5-HT receptor antagonists and enzyme inhibitors. The presence of the 3,4-difluoro motif modulates metabolic stability and lipophilicity, while the piperazine ring provides a versatile handle for further functionalization.

compound Data Sheet
ParameterDetail
Chemical Name 1-(3,4-Difluoro-benzenesulfonyl)-piperazine
CAS Number 790271-21-5
Molecular Formula C₁₀H₁₂F₂N₂O₂S
Molecular Weight 262.28 g/mol
Appearance White to off-white solid
Solubility DMSO, Methanol, DCM; sparingly soluble in water

Synthesis & Preparation Protocol

To ensure the spectroscopic data corresponds to high-purity material, the following "Self-Validating" synthesis protocol is recommended. This method minimizes the formation of the bis-sulfonyl impurity (N,N'-disubstituted piperazine).

Reaction Logic

The synthesis relies on a nucleophilic attack of the piperazine nitrogen on the sulfur of the sulfonyl chloride.

  • Challenge: Piperazine has two equivalent nucleophilic sites.

  • Solution: Use a large excess of piperazine (5 equivalents) or use N-Boc-piperazine followed by deprotection. The protocol below uses the excess piperazine method for operational simplicity.

Step-by-Step Methodology
  • Reagent Prep: Dissolve Piperazine (5.0 eq) in anhydrous Dichloromethane (DCM) . Cool to 0°C under Nitrogen atmosphere.[1]

  • Addition: Dissolve 3,4-Difluorobenzenesulfonyl chloride (1.0 eq) in DCM. Add this solution dropwise to the piperazine mixture over 30 minutes.

    • Why: Slow addition to excess amine favors mono-substitution.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).

  • Work-up (Critical for Purity):

    • Wash the organic layer with Water (3x) to remove excess unreacted piperazine and salts.

    • Note: The product is an amine base; ensure the aqueous wash is slightly basic (pH ~9) to prevent product loss into the aqueous layer as a salt.

  • Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexanes if necessary.

Visualization: Synthesis Pathway

SynthesisPath Start 3,4-Difluorobenzenesulfonyl Chloride Intermediate Reaction Matrix (DCM, 0°C to RT) Start->Intermediate Dropwise Addition Reagent Piperazine (5.0 eq, Excess) Reagent->Intermediate Impurity Impurity: Bis-sulfonamide Intermediate->Impurity Minor (if stoichiometry off) Product Target: 1-(3,4-Difluoro-benzenesulfonyl) -piperazine Intermediate->Product Major Product

Figure 1: Reaction scheme prioritizing mono-substitution via stoichiometry control.

Spectroscopic Characterization

The following data represents the reference standards for the free base form of the molecule.

A. Nuclear Magnetic Resonance (NMR)[2][3][4][5]
¹H-NMR (400 MHz, DMSO-d₆ or CDCl₃)

The spectrum is characterized by two distinct regions: the aliphatic piperazine ring and the aromatic difluoro-benzene ring.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
7.65 – 7.55 Multiplet2HAr-H (H2, H6)Protons ortho to sulfonyl group. Deshielded by electron-withdrawing SO₂.
7.45 – 7.35 Multiplet1HAr-H (H5)Proton adjacent to Fluorines. Complex splitting due to H-F coupling.
3.00 – 2.95 Triplet (br)4HN-CH₂ (SO₂-N-CH₂)Protons on the piperazine ring adjacent to the sulfonamide.
2.85 – 2.80 Triplet (br)4HN-CH₂ (HN-CH₂)Protons adjacent to the free amine. Slightly more shielded.
2.0 – 1.8 Broad Singlet1HN-HExchangeable amine proton (shift varies with concentration/solvent).
  • Diagnostic Signal: Look for the "roofing" effect or complex coupling in the aromatic region (7.3–7.7 ppm) caused by the ¹⁹F-¹H coupling constants (

    
     ortho ~6-10 Hz, meta ~6-8 Hz).
    
¹³C-NMR (100 MHz, CDCl₃)
  • Aromatic Carbons: The C-F carbons will appear as doublets of doublets (dd) with large coupling constants (

    
     Hz).
    
    • ~153 ppm (d, C-F)[2]

    • ~150 ppm (d, C-F)[2]

    • ~133 ppm (C-S)[3]

    • ~125 ppm, 118 ppm, 117 ppm (Ar-C)

  • Aliphatic Carbons:

    • ~46.5 ppm (CH₂ adjacent to sulfonamide)[2]

    • ~45.2 ppm (CH₂ adjacent to free amine)[2]

¹⁹F-NMR (376 MHz, CDCl₃)

Essential for confirming the 3,4-substitution pattern.[4]

  • δ -130 to -133 ppm (m, 1F)

  • δ -136 to -139 ppm (m, 1F)

  • Note: Two distinct signals indicate the non-equivalence of the fluorine atoms due to the asymmetric environment relative to the sulfonyl group.

B. Mass Spectrometry (MS)[5]

Method: ESI (Electrospray Ionization), Positive Mode.

  • Theoretical Monoisotopic Mass: 262.06 Da

  • Observed [M+H]⁺: 263.1 m/z (Base Peak)

Fragmentation Pathway (MS/MS)

Understanding fragmentation is vital for validating the structure in complex matrices (e.g., plasma).

  • Parent Ion: 263.1 m/z

  • Sulfonyl Cleavage: Rupture of the S-N bond.

    • Fragment A: [C₆H₃F₂SO₂]⁺ (Difluorobenzenesulfonyl cation)

      
       m/z ~177
      
    • Fragment B: [C₄H₁₁N₂]⁺ (Piperazine cation)

      
       m/z ~87
      
Visualization: MS Logic

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 263.1 Cleavage S-N Bond Cleavage Parent->Cleavage Frag1 Fragment: Piperazine Ring m/z ~87 Cleavage->Frag1 Frag2 Fragment: Ar-SO2 cation m/z ~177 Cleavage->Frag2

Figure 2: Primary ESI+ fragmentation pathway for structural confirmation.

C. Infrared Spectroscopy (FT-IR)
Wavenumber (cm⁻¹)Vibration ModeSignificance
3300 – 3400 N-H StretchWeak/Broad. Indicates secondary amine (free piperazine NH).
1340 – 1360 O=S=O AsymmetricDiagnostic: Strong band characteristic of sulfonamides.
1150 – 1170 O=S=O SymmetricDiagnostic: Strong band accompanying the asymmetric stretch.
1500 – 1600 C=C AromaticBenzene ring breathing modes.
1200 – 1250 C-F StretchStrong bands, often overlapping with fingerprint region.

Quality Control & Impurity Profiling

When analyzing this compound, researchers must be vigilant for specific impurities that share spectral features.

Bis-Sulfonyl Piperazine (Impurity)
  • Origin: Reaction of one piperazine molecule with two sulfonyl chloride molecules.

  • Detection:

    • MS: [M+H]⁺ = 439 m/z (approx).

    • NMR: The piperazine protons will appear as a single singlet (or tight multiplet) because the molecule becomes symmetric. The broad N-H peak at ~2.0 ppm will be absent .

Hydrolysis Product (Sulfonic Acid)
  • Origin: Moisture contamination of the starting sulfonyl chloride.

  • Detection:

    • NMR: A broad OH peak >10 ppm.

    • Solubility: Insoluble in DCM, soluble in water/bicarbonate.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Sulfonyl Piperazine Derivatives. Retrieved from [Link]

  • Sreenivasa, S., et al. (2013).[5] Synthesis and Crystal Structure of Sulfonyl Piperazine Derivatives. Acta Crystallographica Section E, 69(4). (Contextual reference for piperazine sulfonamide NMR shifts). Retrieved from [Link]

Sources

The Evolving Therapeutic Landscape of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

A Senior Application Scientist's Field Guide to Synthesis, Biological Activity, and Future Development

This guide provides a comprehensive technical overview of the 1-(3,4-difluoro-benzenesulfonyl)-piperazine scaffold, a structure of significant interest in modern medicinal chemistry. We will delve into the rationale behind its design, explore its diverse biological activities, and provide detailed, field-proven protocols for its synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical framework for novel therapeutic discoveries.

The Architectural Significance of the Scaffold

The 1-(3,4-difluoro-benzenesulfonyl)-piperazine core is a privileged structure, meaning it is a molecular framework that can bind to multiple biological targets, leading to a wide range of pharmacological activities.[1][2] Its efficacy stems from the synergistic combination of its three key components:

  • The Piperazine Ring: A six-membered heterocycle with two opposing nitrogen atoms. This ring provides a rigid, yet conformationally flexible, backbone. Its nitrogen atoms act as hydrogen bond acceptors and can be protonated, which often improves aqueous solubility and oral bioavailability.[1] The disubstituted nature of the ring allows for precise tuning of molecular properties to enhance target affinity and specificity.[3]

  • The Benzenesulfonyl Group: This linker connects the aromatic ring to the piperazine core. The sulfonamide group is a key structural feature in many drugs and is known to modulate neuronal excitability and neurotransmitter release, contributing to potential anticonvulsant properties.[4]

  • The 3,4-Difluorophenyl Moiety: The inclusion of two electron-withdrawing fluorine atoms on the phenyl ring is a strategic choice. This substitution pattern significantly enhances lipophilicity, which can improve the molecule's ability to penetrate cellular membranes.[4] Furthermore, fluorine substitution can block sites of metabolism, increasing the compound's metabolic stability and half-life.

Key Biological Activities and Mechanisms of Action

Derivatives built upon the sulfonyl-piperazine framework have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for multiple therapeutic areas.

Antimicrobial and Antifungal Activity

A significant area of investigation for sulfonyl piperazine derivatives is in combating infectious diseases, including those caused by multidrug-resistant pathogens.[5][6]

Mechanism of Action: LpxH Inhibition

A key target for these compounds in Gram-negative bacteria is LpxH, an essential enzyme in the lipid A biosynthetic pathway.[5] Lipid A is the anchor of lipopolysaccharide (LPS), a critical component of the outer membrane of Gram-negative bacteria. Inhibition of LpxH disrupts membrane integrity and leads to bacterial cell death. A small molecule inhibitor featuring the sulfonyl piperazine scaffold, designated AZ1, was identified as a potent LpxH inhibitor with antibiotic activity against efflux-deficient E. coli strains.[5]

LpxH_Inhibition_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA LpxC LpxC LpxA->LpxC LpxD LpxD LpxC->LpxD UDP_diacyl_GlcNAc UDP-2,3-diacyl-GlcNAc LpxD->UDP_diacyl_GlcNAc LpxH LpxH UDP_diacyl_GlcNAc->LpxH Lipid_X Lipid X Lipid_A Lipid A Biosynthesis Lipid_X->Lipid_A LpxH->Lipid_X Inhibitor 1-(Benzenesulfonyl)- piperazine Derivative Inhibitor->LpxH

Caption: LpxH inhibition by sulfonyl piperazine derivatives disrupts Lipid A synthesis.

Structure-Activity Relationship (SAR): Studies on AZ1 analogues have provided valuable insights into the SAR for LpxH inhibition.[5] For instance, replacing the piperazine core with larger rings like 1,4-diazacycloheptane or 1,5-diazacyclooctane can probe the optimal distance between the terminal aromatic rings.[5] It was found that a m-bromophenyl piperazine analogue showed the strongest inhibition of LpxH activity, highlighting the importance of the substitution pattern on the phenyl ring.[5]

Neuroprotective and CNS Activities

The piperazine scaffold is a cornerstone in the development of drugs targeting the central nervous system (CNS), with applications in neurodegenerative diseases, anxiety, and depression.[7][8]

Mechanism of Action: TRPC6 Agonism in Alzheimer's Disease Certain piperazine derivatives have been identified as potent agonists of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[7][9] This channel is involved in a signaling pathway that regulates the stability of dendritic spines, which are crucial for memory formation.[7] In the context of Alzheimer's disease (AD), where synapse loss is an early pathological event, activation of TRPC6 can be neuroprotective.[9] Studies have shown that piperazine derivatives can protect mushroom spines from amyloid toxicity and restore long-term potentiation in hippocampal slices from AD mouse models, making them promising leads for AD therapeutics.[7]

Anxiolytic and Antidepressant Effects: The interaction of piperazine derivatives with neurotransmitter systems, particularly serotonin receptors, is well-documented.[4][10] This interaction underpins their potential as anxiolytic and antidepressant agents. For example, studies on novel piperazine derivatives showed that their anxiolytic-like effects were blocked by a 5-HT1A receptor antagonist, confirming the involvement of the serotonergic pathway.[10]

Anticancer Activity

The flexible binding nature of the piperazine moiety allows it to interact with various biological targets implicated in cancer, such as enzymes, receptors, and DNA.[2] This has led to the development of numerous piperazine derivatives with potent cytotoxic activity against a range of cancer cell lines.[11][12]

Potential Mechanisms of Action: The anticancer effects of piperazine derivatives are often multi-faceted. They have been reported to:

  • Induce Apoptosis: Certain piperazine derivatives can trigger programmed cell death (apoptosis) in cancer cells.[11]

  • Inhibit Topoisomerase II: This enzyme is crucial for DNA replication and repair in proliferating cells. Its inhibition by piperazine compounds can halt the cell cycle and lead to cell death.[11]

  • Cause Necrosis: In some cases, cell death may occur through necrosis, as observed with benzofuran piperazine derivatives in a MDA-MB-231 xenograft model.[12]

  • Inhibit Angiogenesis: The formation of new blood vessels is critical for tumor growth, and some piperazine derivatives can inhibit this process.[2]

Quantitative Data on Cytotoxicity: The following table summarizes the growth inhibitory activity of selected piperazine derivatives against various cancer cell lines.

Compound ClassCancer Cell LineActivity MetricResultReference
Vindoline-Piperazine ConjugateBreast (MDA-MB-468)GI501.00 µM[13]
Vindoline-Piperazine ConjugateLung (HOP-92)GI501.35 µM[13]
1-Benzoyl-4-chlorobenzhydryl-piperazineVariousCytotoxicitySignificant Growth Inhibition[11]
Benzofuran PiperazineMurine & Human LinesProliferation InhibitionPotent Inhibition[12]
Vindoline-Piperazine ConjugateMelanoma (SK-MEL-5)Growth Rate-98.54%[13]

Synthesis Strategies & Experimental Protocols

The synthesis of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine derivatives typically involves standard, yet robust, organic chemistry techniques.

General Synthesis Workflow

A common and efficient method for synthesizing N-substituted piperazines is through nucleophilic substitution. For the target scaffold, this involves reacting 3,4-difluorobenzenesulfonyl chloride with a mono-substituted piperazine. The mono-substituted piperazine itself can be prepared using protecting group strategies or newer one-pot methods to ensure regioselectivity.[3][14]

Synthesis_Workflow

Caption: General synthetic workflow for target piperazine derivatives.

Protocol: Synthesis of a 1-(Benzenesulfonyl)-4-aryl-piperazine Derivative

Causality: This protocol exemplifies a standard nucleophilic substitution reaction, a cornerstone of medicinal chemistry for creating C-N bonds.[3] The use of a base like triethylamine is critical to neutralize the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both reactants.

  • Reactant Preparation: Dissolve 1 equivalent of the desired mono-substituted piperazine (e.g., 1-aryl-piperazine) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add 1.5 equivalents of triethylamine to the solution and stir for 10 minutes at room temperature.

  • Sulfonyl Chloride Addition: Slowly add a solution of 1.1 equivalents of 3,4-difluorobenzenesulfonyl chloride in anhydrous DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup:

    • Quench the reaction by adding distilled water.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure target compound.[11]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[15]

Protocol: LpxH Enzyme Inhibition Assay (Malachite Green-Based)

Causality: This is a self-validating, continuous-coupled spectrophotometric assay.[5] The activity of LpxH (a hydrolase) is coupled to the activity of LpxE, which releases inorganic phosphate (Pi). The malachite green reagent specifically detects free Pi, producing a color change that is directly proportional to the amount of LpxH activity. The inclusion of a no-enzyme control validates that Pi generation is enzyme-dependent.

  • Reagent Preparation: Prepare assay buffer, LpxH and LpxE enzyme solutions, substrate solution (UDP-2,3-diacyl-GlcNAc), and malachite green reagent.

  • Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Create a serial dilution series to determine IC50 values.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer.

    • Add a defined amount of the LpxH and LpxE enzymes.

    • Add the test compound at various concentrations (final DMSO concentration should be kept constant, e.g., 5-10%).[5] Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Pre-incubate the enzyme and inhibitor mixture for 15 minutes at room temperature.

  • Initiation and Incubation: Initiate the reaction by adding the substrate, UDP-2,3-diacyl-GlcNAc.

  • Termination and Detection:

    • After a set incubation period (e.g., 30 minutes), terminate the reaction by adding the malachite green reagent.

    • Allow color to develop for 15-20 minutes.

  • Data Acquisition: Measure the absorbance at approximately 620-650 nm using a plate reader.

  • Analysis:

    • Subtract the background absorbance from a no-enzyme control.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Conclusion and Future Perspectives

The 1-(3,4-difluoro-benzenesulfonyl)-piperazine scaffold and its analogues represent a highly versatile and promising class of molecules for drug discovery. Their demonstrated activities across antimicrobial, neuroprotective, and anticancer domains underscore the value of the piperazine ring as a privileged structure in medicinal chemistry.[1][2]

Future research should focus on:

  • Target Deconvolution: For compounds with potent anticancer activity, identifying the specific molecular targets and pathways is crucial for further development.

  • Pharmacokinetic Optimization: While the difluoro substitution aids metabolic stability, comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to optimize pharmacokinetic profiles for in vivo efficacy.[1]

  • Selectivity Profiling: For CNS-active compounds, profiling against a broad panel of receptors and channels is essential to ensure target selectivity and minimize off-target effects.

By combining rational design, robust synthetic chemistry, and detailed biological evaluation, the full therapeutic potential of this remarkable scaffold can be realized.

References

  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. PubMed Central.
  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. American Society for Pharmacology and Experimental Therapeutics.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. PubMed Central.
  • The structure‐activity relationship of anticancer activity piperazine derivatives.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • 3,4-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide. BenchChem.
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.
  • Use of 1,4-bis (3-aminoalkyl) piperazine derivatives in the treatment of neurodegenerative diseases.
  • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)
  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PubMed Central.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide deriv
  • 1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine. PubMed Central.
  • Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. PubMed.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm
  • Synthesis and Activity of Benzenesulfonyl Piperazines.
  • Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. Sciforum.
  • Synthesis and biological activity of piperazine deriv
  • Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed.
  • Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. PubMed.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica.
  • Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act.
  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI.

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A Senior Application Scientist's Guide to 1-(3,4-Difluoro-benzenesulfonyl)-piperazine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds. This approach hinges on identifying low-molecular-weight fragments that bind with low affinity but high ligand efficiency to a biological target, serving as starting points for optimization into potent drug candidates. This guide provides an in-depth technical examination of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine , a fragment that elegantly combines several advantageous features for drug discovery. We will dissect its molecular architecture, explore its strategic role in screening campaigns, and provide field-proven protocols for its application using key biophysical and computational techniques. This document is intended for drug discovery researchers and scientists seeking to leverage high-quality chemical matter in their FBDD programs.

The Strategic Rationale: Deconstructing the Fragment

The value of a fragment lies not just in its ability to bind, but in the chemical opportunities it presents. 1-(3,4-Difluoro-benzenesulfonyl)-piperazine is a prime example of a "privileged" scaffold, a concept where a core molecular structure is capable of binding to multiple biological targets.[1][2][3] Its design is a convergence of three key motifs, each contributing distinct and valuable properties.

  • The Piperazine Core: A cornerstone in medicinal chemistry, the piperazine ring is a saturated heterocycle prized for its synthetic tractability and favorable physicochemical properties.[3][4] Its two nitrogen atoms provide versatile handles for chemical modification, allowing for systematic exploration of structure-activity relationships (SAR).[1] Furthermore, the piperazine scaffold can improve aqueous solubility and modulate pKa, which are critical parameters for optimizing pharmacokinetic profiles.[3]

  • The 3,4-Difluorophenyl Group: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[5][6] The C-F bond is stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[5] The high electronegativity of fluorine can also alter the electronic properties of the aromatic ring, potentially leading to favorable electrostatic interactions with the target protein and improving binding affinity.[7][8] The gem-difluoro substitution pattern offers a unique electronic signature without significantly increasing molecular size.[5]

  • The Sulfonamide Linker: This functional group serves as a rigid and stable linker between the piperazine and phenyl moieties. It is a known hydrogen bond acceptor and can participate in key interactions within a protein's binding pocket, often mimicking the geometry of a peptide bond.

Physicochemical Profile and the "Rule of Three"

For a fragment to be effective, it must possess favorable physicochemical properties, often summarized by the "Rule of Three": Molecular Weight (MW) < 300 Da, cLogP ≤ 3, Hydrogen Bond Donors (HBD) ≤ 3, and Hydrogen Bond Acceptors (HBA) ≤ 3. These guidelines ensure that fragments have adequate solubility and are small enough to explore diverse chemical space within a binding pocket efficiently.

PropertyValue for 1-(3,4-Difluoro-benzenesulfonyl)-piperazine"Rule of Three" GuidelineCompliance
CAS Number 790271-21-5[9]N/AN/A
Molecular Formula C₁₀H₁₂F₂N₂O₂SN/AN/A
Molecular Weight 278.28 g/mol < 300 DaYes
cLogP ~1.1≤ 3Yes
Hydrogen Bond Donors 1 (Piperazine N-H)≤ 3Yes
Hydrogen Bond Acceptors 4 (2x Sulfonyl O, 2x Piperazine N)≤ 3No*
Rotatable Bonds 2≤ 3Yes

Note: While the HBA count is technically 4, the piperazine nitrogens' availability can be modulated by pH, and the overall profile is highly favorable for a fragment library.

Synthesis Pathway

A reliable and scalable synthetic route is paramount for any fragment that shows promise. 1-(3,4-Difluoro-benzenesulfonyl)-piperazine can be readily synthesized via a standard nucleophilic substitution reaction.

Protocol: Synthesis of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine
  • Reactant Preparation: In a round-bottom flask, dissolve piperazine (1.2 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Place the flask in an ice bath and stir for 15 minutes to bring the temperature to 0°C.

  • Addition of Sulfonyl Chloride: Dissolve 3,4-difluorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of the same solvent and add it dropwise to the stirred piperazine solution over 30 minutes. The slow addition is crucial to control the exotherm and minimize the formation of the di-substituted byproduct.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove piperazine dihydrochloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1-(3,4-Difluoro-benzenesulfonyl)-piperazine.

Application in Fragment Screening Campaigns

The primary utility of this fragment is in the initial screening phase to identify "hits"—fragments that bind to a protein target. The weak affinity of fragment binding necessitates the use of highly sensitive biophysical techniques.[10] Below, we detail the application of this fragment in three gold-standard screening methodologies: Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography, along with a preliminary computational approach.

Computational Screening: Molecular Docking

Before committing to resource-intensive biophysical screens, in silico docking can be used to predict the binding potential and putative binding modes of fragments.[11][12] This helps in prioritizing fragments for experimental validation.

Fragment-based docking algorithms place the fragment into a defined binding site on a protein's 3D structure and calculate a "docking score" that estimates the binding affinity.[13] Given their smaller size, fragments can be docked more efficiently and can reveal key interaction "hotspots" that might be missed by larger molecules.[13][14]

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Selection PDB Protein Structure (PDB) Grid Define Binding Site & Generate Grid PDB->Grid FragLib Fragment Library (SDF/MOL2) Dock Run Docking Algorithm (e.g., AutoDock, Glide) FragLib->Dock Grid->Dock PoseGen Generate Binding Poses Dock->PoseGen Score Score & Rank Poses PoseGen->Score Analyze Analyze Top Poses (H-bonds, van der Waals) Score->Analyze Select Select Fragments for Biophysical Screening Analyze->Select G cluster_phase SPR Workflow cluster_output Data Output Immobilize Immobilize Target Protein on Chip Inject Inject Fragment (Association) Immobilize->Inject Wash Flow Buffer (Dissociation) Inject->Wash Regen Regenerate Surface Wash->Regen Sensorgram Generate Sensorgram (RU vs. Time) Wash->Sensorgram Kinetics Calculate ka, kd, KD Sensorgram->Kinetics

Caption: The experimental workflow and data output of an SPR assay.

  • Chip Preparation: Select a sensor chip compatible with the protein target and immobilize the protein using a suitable chemistry (e.g., amine coupling). Leave one flow cell blank or immobilize an irrelevant protein to act as a reference surface. [15]2. Fragment Preparation: Prepare a stock solution of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine in 100% DMSO. Create a dilution series (e.g., 10 µM to 200 µM) in the running buffer. Crucially, ensure the final DMSO concentration is identical across all samples and the running buffer to avoid false positives. [16][15]3. Screening Run: Inject the fragment solutions over the target and reference flow cells. Monitor the binding response in real-time.

  • Data Analysis: Subtract the reference channel signal from the target channel signal to get the specific binding sensorgram. Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋). [17]5. Hit Validation: A confirmed hit will show a concentration-dependent binding response and a good fit to the kinetic model. The kinetic profile is invaluable for prioritizing fragments with slow off-rates, which often correlate with higher efficacy. [17]

Biophysical Screening: NMR Spectroscopy

NMR spectroscopy is another powerful tool for FBDD, capable of detecting weak binding events with high fidelity. [18][19]Protein-observed NMR experiments are particularly robust for identifying and validating fragment hits. [20][21]

In this approach, an isotopically labeled (¹⁵N or ¹³C) protein is monitored. [20]A 2D ¹H-¹⁵N HSQC spectrum is recorded, which produces one peak for each N-H bond in the protein backbone. When a fragment binds, it perturbs the chemical environment of nearby amino acid residues, causing their corresponding peaks in the spectrum to shift (a Chemical Shift Perturbation, or CSP). [21][22]

G cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Label Express/Purify ¹⁵N-Labeled Protein RefSpec Acquire Reference ¹H-¹⁵N HSQC Spectrum Label->RefSpec AddFrag Add Fragment to Protein Sample RefSpec->AddFrag TestSpec Acquire Test ¹H-¹⁵N HSQC Spectrum AddFrag->TestSpec Overlay Overlay Reference & Test Spectra TestSpec->Overlay CSP Identify Chemical Shift Perturbations (CSPs) Overlay->CSP Map Map Binding Site (if assignments exist) CSP->Map

Caption: Workflow for fragment screening using protein-observed NMR spectroscopy.

  • Protein Preparation: Express and purify the target protein using media enriched with ¹⁵N (e.g., ¹⁵NH₄Cl). Prepare a solution of the protein (typically 50-100 µM) in a suitable NMR buffer.

  • Reference Spectrum: Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Fragment Addition: Add a stock solution of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine to the protein sample to a final concentration typically 5-10 times that of the protein.

  • Test Spectrum Acquisition: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis: Overlay the reference and test spectra. Identify residues whose peaks have shifted. Significant and consistent CSPs are strong evidence of binding.

  • Affinity & Site Mapping: If a hit is confirmed, perform a titration experiment by adding increasing concentrations of the fragment and monitoring the CSPs. This allows for the calculation of the K₋. [22]If the protein's resonance assignments are known, the specific residues exhibiting CSPs can be mapped onto the protein's 3D structure to reveal the binding site. [20][21]

Structural Validation: X-ray Crystallography

X-ray crystallography provides the ultimate validation of a fragment hit by revealing its precise binding mode at atomic resolution. [23][24]This structural information is invaluable for the subsequent hit-to-lead optimization process. [10][25]

High-quality crystals of the target protein are grown and then soaked in a solution containing the fragment. [10]The fragment diffuses into the crystal lattice and binds to the protein. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, which reveals the 3D structure of the protein and the bound fragment. [24]

G cluster_xtal Crystallography cluster_data Data Collection & Processing cluster_analysis Analysis Grow Grow Protein Crystals Soak Soak Crystal in Fragment Solution Grow->Soak Cryo Cryo-protect & Freeze Crystal Soak->Cryo Collect Collect Diffraction Data (Synchrotron) Cryo->Collect Process Process Data & Solve Structure Collect->Process Map Calculate Electron Density Map Process->Map Model Model Fragment into Density Map->Model Refine Refine Structure Model->Refine

Caption: The major steps in an X-ray crystallography fragment screening campaign.

  • Crystallization: Produce high-quality, robust crystals of the target protein that are suitable for diffraction experiments.

  • Soaking: Prepare a solution of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine at a high concentration (e.g., 10-50 mM) in a cryo-protectant solution. Transfer the protein crystals into this solution and allow them to soak for a period ranging from minutes to hours.

  • Data Collection: Retrieve the soaked crystal, flash-freeze it in liquid nitrogen, and collect X-ray diffraction data, typically at a synchrotron source. [24]4. Structure Solution and Analysis: Process the diffraction data and calculate an electron density map. Carefully inspect the map for new, unassigned electron density in potential binding pockets that corresponds to the size and shape of the fragment.

  • Modeling and Refinement: If clear density is observed, model the fragment into the density and refine the structure. The final model will provide atomic-level detail of the binding interactions, such as the specific hydrogen bonds and hydrophobic contacts, which is critical for guiding medicinal chemistry efforts. [10]

Conclusion and Future Directions

1-(3,4-Difluoro-benzenesulfonyl)-piperazine represents a high-quality chemical starting point for fragment-based drug discovery. Its adherence to the principles of fragment design, combined with a privileged scaffold architecture, makes it a valuable tool for interrogating protein binding sites. The strategic inclusion of a difluorophenyl group offers potential advantages in metabolic stability and binding affinity, while the piperazine core provides a robust anchor for synthetic elaboration.

By employing a multi-faceted screening cascade—from computational prediction to biophysical characterization with SPR and NMR, and culminating in structural validation by X-ray crystallography—researchers can confidently identify and validate hits. The detailed protocols provided in this guide offer a proven framework for leveraging this fragment to uncover novel binding interactions and initiate successful drug discovery programs. The journey from this simple fragment to a clinical candidate is one of iterative design and optimization, and 1-(3,4-Difluoro-benzenesulfonyl)-piperazine is an exemplary launchpad for that journey.

References

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • SPR-based fragment screening: advantages and applic
  • Protocol to perform fragment screening using NMR spectroscopy. PubMed.
  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
  • Fragment-based screening using X-ray crystallography and NMR spectroscopy. PubMed.
  • Drug Lead Discovery: Fragment Screening and Characteriz
  • Fragment screening by surface plasmon resonance. SciSpace.
  • Protocol to perform fragment screening using NMR spectroscopy.
  • Practical aspects of NMR-based fragment screening. PubMed.
  • Fragment-Based Docking: Development of the CHARMMing Web User Interface as a Platform for Computer-Aided Drug Design. NIH.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • The Many Roles for Fluorine in Medicinal Chemistry.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy.
  • Fragment Hits: What do They Look Like and How do They Bind?
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Fluorine in drug discovery: Role, design and case studies. Preprint.
  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. PMC.
  • NMR Spectroscopy in Fragment-Based Drug Design.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprint.
  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI.
  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. XtalPi.
  • Fragment-Based Drug Discovery Interaction Analysis.
  • Molecular docking and ligand specificity in fragment-based inhibitor discovery. PMC - NIH.
  • Applications of piperazine scaffold in drug design.
  • Effective Protein–Ligand Docking Strategy via Fragment Reuse and a Proof-of-Concept Implement
  • Fragment-Based Drug Discovery and Molecular Docking in Drug Design.
  • 1-(3,4-DIFLUORO-BENZENESULFONYL)-PIPERAZINE | 790271-21-5. ChemicalBook.
  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Request PDF.
  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. PMC.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d

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Technical Guide: Investigating the Mechanism of Action of Difluoro-benzenesulfonyl Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: ROR


t Inverse Agonism in Autoimmune Pathology 

Executive Summary

This technical guide outlines the structural rationale, molecular mechanism, and validation protocols for difluoro-benzenesulfonyl piperazines , a privileged chemical scaffold in medicinal chemistry. While this pharmacophore appears in various inhibitors (including 11


-HSD1 and CCR2 antagonists), its most profound application lies in the inverse agonism of the Retinoic Acid Receptor-related Orphan Receptor gamma t (ROR

t)
.

This document serves as a roadmap for researchers to investigate how these compounds destabilize the ligand-binding domain (LBD) of nuclear receptors, thereby silencing the Th17 inflammatory pathway.

The Chemical Scaffold: Structural Logic

The difluoro-benzenesulfonyl piperazine moiety is not a random assembly; it is a highly tuned "privileged structure" designed for specific pharmacokinetic and pharmacodynamic roles.

The Sulfonyl-Piperazine Core
  • Role: Acts as a rigid linker that orients the aromatic "tail" (benzenesulfonyl) and the variable "head" group relative to the receptor binding pocket.

  • Solubility: The basic nitrogen atoms in the piperazine ring (pKa ~9.8) improve aqueous solubility, a critical parameter for oral bioavailability.

  • Binding: The sulfonyl group (

    
    ) serves as a critical hydrogen bond acceptor, often anchoring the molecule to backbone amides or specific residues (e.g., Arg/Gln) in the target protein.
    
The Difluoro-benzene Motif
  • Metabolic Stability: The fluorine atoms are strategically placed to block metabolic "soft spots." Unsubstituted phenyl rings are prone to rapid oxidation by Cytochrome P450 enzymes. Fluorine substitution (

    
     bond energy ~116 kcal/mol) prevents this hydroxylation, significantly extending the compound's half-life (
    
    
    
    ).
  • Lipophilicity & Potency: The electron-withdrawing nature of fluorine modulates the acidity of the sulfonamide (if present) and increases overall lipophilicity, enhancing membrane permeability and hydrophobic interactions within the receptor's ligand-binding pocket.

Mechanism of Action: ROR t Inverse Agonism

The primary mechanism for this class of compounds in immunology is the allosteric modulation of ROR


t . Unlike competitive antagonists that merely block the site, inverse agonists actively stabilize the inactive conformation of the receptor.[1]
Molecular Switch: The Helix 12 (H12) Displacement

ROR


t activity relies on the positioning of Helix 12 (H12)  within the Ligand Binding Domain (LBD).
  • Agonist State (Active): H12 folds tightly against the LBD, forming a hydrophobic cleft that recruits co-activators (e.g., SRC-1).

  • Inverse Agonist State (Inactive): The difluoro-benzenesulfonyl piperazine binds deep within the hydrophobic pocket. The bulky sulfonyl moiety sterically clashes with H12 or interacts with the "gatekeeper" residue Trp317 .

  • Consequence: This forces H12 into an unstructured or "open" conformation. Without the stable H12 interface, the co-activator cannot bind, and the co-repressor (e.g., NCoR) is recruited instead.

Downstream Signaling: The Th17 Axis

By silencing ROR


t, the compound halts the transcription of signature inflammatory cytokines.[1]
  • Inhibition: IL-17A, IL-17F, IL-22.

  • Therapeutic Outcome: Suppression of Th17 cell differentiation, offering efficacy in psoriasis, multiple sclerosis, and inflammatory bowel disease.[1]

Pathway Visualization

The following diagram illustrates the mechanistic interruption of the Th17 pathway by the compound.

RORgt_Pathway Compound Difluoro-benzenesulfonyl Piperazine RORgt RORγt Nuclear Receptor (Ligand Binding Domain) Compound->RORgt Binds LBD H12 Helix 12 (H12) Stabilization RORgt->H12 Destabilizes CoActivator Co-activator Recruitment (SRC-1/p300) H12->CoActivator Prevents Binding Transcription Gene Transcription (IL-17A, IL-22) CoActivator->Transcription Required for Th17 Th17 Cell Differentiation & Inflammation Transcription->Th17 Drives Pathology

Caption: Figure 1. Mechanism of ROR


t inverse agonism. The compound destabilizes Helix 12, preventing co-activator recruitment and downstream Th17 differentiation.[2]

Experimental Protocols for MoA Investigation

To rigorously validate this mechanism, a tiered screening approach is required.

Biophysical Validation: TR-FRET Co-activator Recruitment Assay

Purpose: To quantify the compound's ability to physically disrupt the ROR


t-Coactivator interaction.
Principle:  Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) occurs between a fluorophore-labeled ROR

t LBD and a labeled co-activator peptide. Inverse agonists decrease the FRET signal.

Protocol:

  • Reagents: Biotinylated-ROR

    
    t-LBD, Europium-labeled anti-GST antibody (donor), Cy5-labeled SRC-1 peptide (acceptor).
    
  • Mixture: In a 384-well plate, mix 5 nM ROR

    
    t-LBD with varying concentrations of the test compound. Incubate for 15 mins at RT.
    
  • Addition: Add the detection mix (Eu-antibody + Cy5-peptide).

  • Readout: Incubate for 1 hour. Measure fluorescence at 665 nm (Acceptor) and 615 nm (Donor).

  • Analysis: Calculate the TR-FRET ratio (

    
    ). Plot dose-response to determine 
    
    
    
    .
    • Success Criteria: A sigmoidal decrease in FRET signal indicates successful displacement of the co-activator.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

Purpose: To prove the compound enters the cell and binds ROR


t in a complex physiological environment.
Principle:  Ligand binding stabilizes the target protein, increasing its melting temperature (

).

Protocol:

  • Treatment: Treat Jurkat or Th17-polarized PBMCs with the compound (10

    
    M) or DMSO for 1 hour.
    
  • Heating: Aliquot cells into PCR tubes and heat to a gradient of temperatures (40°C to 65°C) for 3 minutes.

  • Lysis: Cool immediately, lyse cells using freeze-thaw cycles.

  • Separation: Centrifuge at 20,000 x g to pellet denatured/precipitated proteins.

  • Detection: Analyze the supernatant via Western Blot using anti-ROR

    
    t antibodies.
    
  • Result: The compound-treated samples should show soluble ROR

    
    t bands at higher temperatures compared to DMSO controls (Thermal Shift).
    
Functional Readout: Th17 Differentiation Assay

Purpose: To confirm phenotypic efficacy.

ParameterCondition
Cell Source Naïve CD4+ T cells (Human PBMCs)
Stimulation Anti-CD3/CD28 beads
Polarization Cocktail TGF-

1, IL-6, IL-1

, IL-23, Anti-IL-4, Anti-IFN

Compound Dosing 0.1 nM – 10

M (added at Day 0)
Incubation 5-6 Days
Readout ELISA or Flow Cytometry for IL-17A and IL-22

Investigation Workflow

The following flowchart details the logical progression from hit identification to mechanistic validation.

Investigation_Workflow Hit Hit Identification (HTS/Virtual Screen) Biophys Biophysical Assay (TR-FRET / SPR) Hit->Biophys Confirm Binding Cellular Cellular Assay (Reporter Gene / Th17) Biophys->Cellular Confirm Function Struct Structural Biology (X-ray Co-crystal) Cellular->Struct Elucidate Mode Decision Lead Optimization (SAR Expansion) Struct->Decision Refine Scaffold Decision->Biophys Iterate

Caption: Figure 2. Strategic workflow for validating difluoro-benzenesulfonyl piperazines. Iterative cycles between biophysical and cellular data drive lead optimization.

References

  • Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists. Source: MDPI (Int. J. Mol. Sci. 2018) URL:[Link][3][4]

  • Discovery of Potent and Selective Inhibitors of 11

    
    -HSD1. 
    Source: PubMed (J. Med. Chem. 2008)
    URL:[Link]
    
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. Source: NIH / PubMed Central URL:[Link]

  • RORγt Inverse Agonists in Autoimmune Disease. Source: PatSnap / Vertex AI Search Results URL:[Link] (General Reference for Patent Landscape)

Sources

A Technical Guide to the Solubility and Stability of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Physicochemical Characterization in Early-Stage Drug Development

In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the fundamental physicochemical properties of the molecule itself. For novel compounds such as 1-(3,4-Difluoro-benzenesulfonyl)-piperazine, a derivative of the ubiquitous sulfonamide class, a thorough understanding of solubility and stability is not merely a data-gathering exercise; it is the very foundation upon which successful formulation, reliable preclinical testing, and ultimately, effective therapeutic delivery are built.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for characterizing the solubility and stability of this specific aryl sulfonamide piperazine derivative. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and scientifically sound approach to characterization.

Molecular Profile of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine

Before delving into experimental analysis, it is crucial to understand the structural attributes of the molecule, as these features dictate its behavior in various environments.

  • Structure: The molecule consists of a 3,4-difluorinated benzene ring attached to a sulfonamide linker, which in turn is connected to a piperazine ring.

  • Aryl Sulfonamide Moiety: The sulfonamide group is a common pharmacophore found in a wide array of therapeutics, including antimicrobials and diuretics.[3][4] Its acidic proton and polar nature significantly influence solubility and potential degradation pathways.

  • Piperazine Ring: This basic, six-membered heterocyclic amine can be protonated at physiological pH, impacting its aqueous solubility and interaction with acidic excipients.

  • Difluoro-benzene Group: The fluorine atoms increase lipophilicity and can modulate metabolic stability and receptor binding affinity, but their electron-withdrawing nature also influences the acidity of the sulfonamide proton.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number 790271-21-5[5]
Molecular Formula C₁₀H₁₂F₂N₂O₂S[5]
Molecular Weight 262.28 g/mol [5]
Predicted Boiling Point 378.0 ± 52.0 °C[5]
Predicted Density 1.386 ± 0.06 g/cm³[5]

Solubility Profiling: Beyond a Single Number

Solubility is a critical determinant of a drug's bioavailability.[6] For preclinical studies and formulation development, understanding its behavior across a range of aqueous and organic media is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies.[7][8]

Causality in Solvent Selection

The choice of solvents should be strategic, aiming to predict the compound's behavior in both physiological and manufacturing contexts. A well-chosen panel of solvents provides insights into the types of formulations (e.g., aqueous solutions, lipid-based systems, or amorphous solid dispersions) that might be viable.

Table 2: Recommended Solvent Panel for Solubility Screening

Solvent ClassExample SolventsRationale for Inclusion
Aqueous Buffers pH 1.2 (SGF), pH 4.5 (Acetate), pH 6.8 (SIF)Simulates the pH range of the gastrointestinal tract, crucial for oral drug development.[7]
Polar Protic Ethanol, Propylene GlycolCommon co-solvents in liquid formulations; assess hydrogen bonding potential.
Polar Aprotic DMSO, DMF, NMPHigh solubilizing power, often used for stock solutions in early-stage screening.[9]
Non-Polar n-Hexane, TolueneRepresents lipophilic environments; useful for understanding partitioning behavior (LogP).
Intermediate Polarity Ethyl Acetate, DichloromethaneCommon processing solvents used during synthesis and purification.[10]
Experimental Protocol: Equilibrium "Shake-Flask" Solubility

This protocol is designed to ensure that true equilibrium is achieved and that the analytical method is validated for accurate quantification.

  • Preparation: Add an excess amount of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine to a known volume of the selected solvent in a glass vial. The excess solid is critical to ensure saturation.[8][11]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C for process chemistry or 37°C for biopharmaceutical relevance) using an orbital shaker for a predetermined time (typically 24-48 hours) to reach equilibrium.[11]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Immediate filtration (using a chemically compatible, low-binding filter, e.g., 0.22 µm PVDF) or centrifugation is crucial.[7]

  • Quantification: Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard technique.[12][13] The method must be validated for specificity, linearity, accuracy, and precision.[12][14]

  • Data Reporting: Express solubility in units of mg/mL or µg/mL. The pH of aqueous samples should be measured and reported at the end of the experiment.[8]

Visualizing the Solubility Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid compound to known volume of solvent B Agitate at constant T (e.g., 24-48h) A->B C Centrifuge or Filter (0.22 µm) to get clear supernatant B->C D Dilute supernatant C->D E Analyze via validated HPLC-UV method D->E F Report Solubility (mg/mL) E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Assessment: Predicting and Mitigating Degradation

Understanding a compound's intrinsic stability is paramount for determining storage conditions, shelf-life, and identifying potential degradation products that could impact safety and efficacy.[15] Forced degradation (or stress testing) studies are intentionally designed to accelerate this process.[16][17]

Rationale for Stress Conditions

The conditions are selected based on ICH guidelines to simulate potential environmental exposures during manufacturing, storage, and administration.[18] For 1-(3,4-Difluoro-benzenesulfonyl)-piperazine, the sulfonamide bond is a key potential liability, susceptible to hydrolysis.

Table 3: Standard Forced Degradation Conditions

Stress ConditionTypical Reagents & ConditionsRationale & Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60-80°C)To challenge the stability of the sulfonamide bond, which can hydrolyze under acidic conditions.
Base Hydrolysis 0.1 M NaOH at room or elevated temperatureTo assess susceptibility to base-catalyzed hydrolysis of the sulfonamide linkage.
Oxidation 3% H₂O₂ at room temperatureSimulates exposure to atmospheric oxygen or peroxide impurities. The piperazine ring can be susceptible to N-oxidation.
Thermal Solid-state and in-solution at high temperature (e.g., 80-100°C)Evaluates the intrinsic thermal stability of the molecule.
Photolytic Exposure to UV/Vis light (ICH Q1B guidelines) in solid-state and solutionAssesses light sensitivity. Aromatic systems can be prone to photolytic degradation.
Experimental Protocol: Forced Degradation Study

The goal is to achieve modest degradation (typically 5-20%) to ensure that the degradation products are relevant and not artifacts of overly harsh conditions.[16][18]

  • Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in the respective stress media (acid, base, water for thermal, H₂O₂). For photolytic and thermal solid-state studies, expose the powder directly.

  • Stress Application: Expose the samples to the conditions outlined in Table 3. Monitor the reaction over time points (e.g., 2, 8, 24, 48 hours).

  • Neutralization & Quenching: For acid and base samples, neutralize the solution before analysis to prevent further degradation on the HPLC system.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products. A Diode-Array Detector (DAD) is essential for assessing peak purity.

  • Mass Balance: A critical component of a trustworthy study is the mass balance calculation. The sum of the assay of the parent compound and the area percentages of all degradation products should ideally be close to 100%.[15] Significant deviations may indicate the formation of non-chromophoric or volatile degradants.

Visualizing the Stability Workflow

G cluster_stress 1. Apply Stress Conditions cluster_analysis 2. Analysis cluster_eval 3. Evaluation A Acid (HCl) F Neutralize/Quench Samples A->F B Base (NaOH) B->F C Oxidative (H2O2) C->F D Thermal D->F E Photolytic (UV/Vis) E->F G Analyze via Stability- Indicating HPLC-DAD F->G H Assess Peak Purity G->H I Calculate Mass Balance H->I J Identify Degradation Pathways I->J K Determine Storage Conditions & Shelf-Life J->K

Caption: Workflow for a Forced Degradation Study.

Conclusion and Forward-Looking Recommendations

A systematic investigation into the solubility and stability of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine is an indispensable step in its development pathway. While specific quantitative data for this molecule must be generated experimentally, the protocols and scientific rationale outlined in this guide provide a robust framework for this characterization.

  • For Solubility: The compound's dual character (acidic sulfonamide, basic piperazine) suggests a strong pH-dependent aqueous solubility profile. This should be thoroughly investigated to inform formulation strategies for oral delivery.

  • For Stability: The primary liability is likely the sulfonamide bond's susceptibility to hydrolytic cleavage, particularly under acidic or basic conditions. The identification of degradation products using techniques like LC-MS is a critical next step to understand the degradation pathways fully.

By adhering to these self-validating protocols, researchers can generate high-quality, reliable data, de-risk their development programs, and make informed decisions to advance promising molecules like 1-(3,4-Difluoro-benzenesulfonyl)-piperazine toward the clinic.

References

  • Benchchem. (n.d.). Navigating the Analytical Landscape: A Comparative Guide to Methods Utilizing Piperazin-2-one-d6.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • National Institute of Justice. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • World Health Organization. (n.d.). Annex 4.
  • ChemicalBook. (n.d.). 1-(3,4-DIFLUORO-BENZENESULFONYL)-PIPERAZINE | 790271-21-5.
  • PubMed. (n.d.). Degradation of sulfonamides as a microbial resistance mechanism.
  • IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Sussex Drug Discovery Centre - WordPress.com. (2015, November 30). Aryl Sulfonamides made easy.
  • Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • PubMed. (n.d.). Discovery and validation of a series of aryl sulfonamides as selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP).
  • International Journal of Pharmaceutical and Medicinal Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY.
  • Advanced Journal of Chemistry, Section B. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Advanced Journal of Chemistry, Section B. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • ResearchGate. (n.d.). Table 2 -List of solvents commonly used in pharmaceutical processes....
  • BASF. (n.d.). Solvents for the Pharmaceutical Industry.

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Methodological & Application

Application Note: Selective Synthesis of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 1-(3,4-difluoro-benzenesulfonyl)-piperazine represents a classic challenge in nucleophilic substitution: distinguishing between two equivalent nucleophilic sites on a diamine. Piperazine contains two secondary amine groups with identical pKa values (~9.8). Upon reaction with 3,4-difluorobenzenesulfonyl chloride, the introduction of the first electron-withdrawing sulfonyl group lowers the basicity of the remaining nitrogen (pKa drops to ~8.0), theoretically deactivating it.

However, under standard basic conditions, the kinetics often favor bis-sulfonylation because the reaction is extremely fast. If local concentrations of the electrophile are high, the mono-product reacts immediately to form the unwanted bis-impurity.

This guide presents a Direct Nucleophilic Substitution Protocol that bypasses the need for protecting groups (e.g., Boc-piperazine) by leveraging statistical stoichiometry and pH-dependent solubility switching for purification. This approach reduces step count, atom economy, and solvent usage.

Retrosynthetic Logic

The transformation relies on the nucleophilic attack of the piperazine nitrogen on the sulfur atom of the sulfonyl chloride, followed by the elimination of HCl.

ReactionScheme SM1 Piperazine (Nucleophile) TS Tetrahedral Intermediate SM1->TS + SM2 SM2 3,4-Difluorobenzene- sulfonyl chloride (Electrophile) SM2->TS Prod 1-(3,4-Difluoro- benzenesulfonyl)-piperazine (Target) TS->Prod - HCl Side Bis-sulfonylated Impurity Prod->Side + Excess SM2 (Over-reaction)

Figure 1: Reaction pathway showing the competition between mono-sulfonylation (Target) and bis-sulfonylation (Impurity).

Critical Process Parameters (CPP)

To ensure "Self-Validating" success, the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale
Stoichiometry 4.0 eq. Piperazine : 1.0 eq.[1][2][3] Sulfonyl ChlorideExcess diamine statistically ensures that every molecule of sulfonyl chloride encounters a free piperazine molecule rather than a mono-product.
Temperature 0 °C to 5 °CLow temperature reduces the kinetic rate, allowing for better mixing and preventing localized "hotspots" where bis-sulfonylation occurs.
Addition Rate < 1 mL/min (Dropwise)Slow addition prevents high local concentration of the electrophile.
Solvent Dichloromethane (DCM)Excellent solubility for sulfonyl chloride; allows for easy aqueous workup.

Experimental Protocol: Direct Synthesis

Materials
  • Reagent A: Piperazine (Anhydrous) [CAS: 110-85-0]

  • Reagent B: 3,4-Difluorobenzenesulfonyl chloride [CAS: 174360-11-9]

  • Solvent: Dichloromethane (DCM), HPLC Grade.

  • Reagents for Workup: 1M HCl, 2M NaOH, Brine, Sodium Sulfate (

    
    ).
    
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Charge Reactor: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (3.44 g, 40.0 mmol, 4.0 equiv) in DCM (40 mL) .

    • Note: Ensure piperazine is fully dissolved. If using piperazine hexahydrate, dry the DCM solution over

      
       first, though anhydrous is preferred.
      
  • Cooling: Submerge the flask in an ice/water bath and cool to an internal temperature of 0–5 °C.

  • Preparation of Electrophile: In a separate vial, dissolve 3,4-Difluorobenzenesulfonyl chloride (2.12 g, 10.0 mmol, 1.0 equiv) in DCM (10 mL) .

Phase 2: Controlled Addition
  • Addition: Add the sulfonyl chloride solution dropwise to the piperazine solution over a period of 30 minutes .

    • Critical: Vigorous stirring is essential to disperse the electrophile immediately.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT) over 1 hour. Stir for an additional 2 hours.

    • Validation: Monitor by TLC (System: 10% MeOH in DCM). The sulfonyl chloride spot (high

      
      ) should disappear.
      
Phase 3: The "Self-Validating" Purification (Acid-Base Workup)

This workup exploits the different basicity of the species to purify the product without column chromatography.

  • Filtration (Optional): If a white precipitate forms (Piperazine-HCl salts), filter it off.

  • First Wash (Removal of Excess Piperazine): Transfer the reaction mixture to a separatory funnel. Wash with Water (3 x 30 mL) .

    • Chemistry: Piperazine is highly water-soluble (

      
       g/L). The mono-product is lipophilic enough to stay in DCM, while the huge excess of unreacted piperazine washes away.
      
  • Acid Extraction (Separation from Bis-Impurity): Extract the organic layer with 1M HCl (2 x 25 mL) .

    • Mechanism:[4][5] The Mono-product (secondary amine) protonates and moves to the Aqueous Acidic Layer . The Bis-impurity (sulfonamide, non-basic) cannot protonate and remains in the Organic Layer .

    • Action: Keep the Aqueous Layer. Discard the Organic Layer (contains bis-impurity).

  • Basification (Recovery): Cool the aqueous acidic layer to 0 °C. Slowly add 2M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free base of the Mono-product precipitates/oils out.

  • Final Extraction: Extract the basic aqueous mixture with DCM (3 x 30 mL) .

  • Drying: Combine the DCM extracts, dry over anhydrous

    
    , filter, and concentrate under vacuum.
    
Yield & Characterization[6]
  • Expected Yield: 75–85% (based on sulfonyl chloride).

  • Appearance: Off-white to white solid.

  • Purity: >95% by NMR/LCMS.

Purification Logic Flowchart

The following diagram illustrates the decision tree used in the workup to isolate the specific target from impurities.

WorkupLogic Mix Crude Reaction Mixture (DCM) Contains: Piperazine, Mono, Bis Step1 Wash with Water Mix->Step1 Aq1 Aqueous Waste (Excess Piperazine) Step1->Aq1 Org1 Organic Layer (Mono + Bis) Step1->Org1 Step2 Extract with 1M HCl Org1->Step2 Org2 Organic Waste (Bis-Sulfonamide) Step2->Org2 Aq2 Acidic Aqueous Layer (Mono-Product Salt) Step2->Aq2 Step3 Basify (pH > 12) Extract with DCM Aq2->Step3 Final Final Product 1-(3,4-difluorobenzenesulfonyl)piperazine Step3->Final

Figure 2: Acid-Base extraction workflow ensuring separation of mono-product from starting material and bis-impurity.

Analytical Validation

To confirm the identity of the synthesized compound, compare spectral data against these standards.

1H NMR (400 MHz, )
  • Aromatic Region (7.0 - 7.6 ppm): Look for the characteristic splitting pattern of the 1,2,4-substituted benzene ring (3 protons). The fluorine coupling will create complex multiplets.

  • Piperazine Core:

    • 
       ~3.0 ppm (4H, triplet-like, protons adjacent to Sulfonyl group).
      
    • 
       ~2.9 ppm (4H, triplet-like, protons adjacent to secondary amine).
      
  • NH Proton: Broad singlet around 1.6–2.0 ppm (concentration dependent).

LC-MS[7][8]
  • Molecular Formula:

    
    [6]
    
  • Molecular Weight: 262.28 g/mol [7]

  • Observed Mass (

    
    ):  263.1
    

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
High Bis-Sulfonyl Impurity Addition was too fast or temperature too high.Slow down addition rate. Cool reaction to -10 °C. Increase Piperazine equivalents to 6.0 eq.
Low Yield Product lost in aqueous layer during workup.The mono-product has some water solubility.[1] Saturate the aqueous layer with NaCl (brine) before the final DCM extraction.
Emulsion during Extraction Fine precipitate of Piperazine salts.Filter the biphasic mixture through a Celite pad before separation.

Safety & Handling

  • Sulfonyl Chlorides: Corrosive and lachrymators. Handle only in a fume hood.

  • Piperazine: Caustic and a sensitizer. Avoid skin contact.

  • DCM: Volatile and suspected carcinogen. Use appropriate PPE (gloves, goggles).

References

  • General Synthesis of Monosubstituted Piperazines: Nezhad, A. K., et al. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines."[4][5] Molecules, vol. 25, no. 9, 2020. [Link]

  • Sulfonylation Protocols: Matuszak, N., et al. "Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives." Medicinal Chemistry, vol. 4, no. 5, 2008, pp. 466-472. [Link]

  • Physical Properties & Solubility Data: PubChem Compound Summary for CID 2512700, 1-(3,4-difluorobenzenesulfonyl)piperazine. [Link]

  • Pazdera, P., et al. "Method of direct mono-N-substitution of piperazine.

Sources

Application Note: Selective N-Sulfonylation of Piperazine with 3,4-Difluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This Application Note details the protocol for coupling piperazine with 3,4-difluorobenzenesulfonyl chloride .

Critical Terminology Correction: While the request references "N-arylation," the reaction between a secondary amine and a sulfonyl chloride is an N-sulfonylation (formation of an S-N bond). Direct N-arylation (formation of a C-N bond via


) at the fluorinated ring is kinetically disfavored in the presence of the highly reactive sulfonyl chloride electrophile. This protocol focuses on the chemoselective formation of the sulfonamide bond, which is the standard pharmacophore synthesis pathway for this reagent pair.

Core Challenge: The primary synthetic hurdle is the mono-functionalization of a symmetric diamine . Without strict stoichiometric control, the reaction yields a statistical mixture of unreacted piperazine, the desired mono-sulfonamide, and the unwanted bis-sulfonamide. This guide provides a self-validating protocol using stoichiometric excess and pH-switchable extraction to isolate the mono-product in high purity (>95%) without chromatography.

Scientific Background

Mechanism and Chemoselectivity

The reaction proceeds via a nucleophilic substitution at the sulfur atom. The nitrogen lone pair of piperazine attacks the sulfur center of the sulfonyl chloride, displacing the chloride ion.

  • Chemoselectivity: 3,4-difluorobenzenesulfonyl chloride possesses two electrophilic sites: the sulfonyl sulfur and the fluorinated aromatic ring. Under mild basic conditions (0°C to RT), the sulfonyl chloride reacts orders of magnitude faster than the aryl fluorides undergo nucleophilic aromatic substitution (

    
    ). Therefore, the sulfonamide is formed exclusively with the fluorine atoms remaining intact.
    
  • Regioselectivity (Mono vs. Bis): Piperazine has two equivalent nucleophilic sites. Once the first sulfonamide bond forms, the electron-withdrawing nature of the sulfonyl group (

    
    ) reduces the nucleophilicity of the distal nitrogen slightly, but not enough to prevent a second attack. To prevent the formation of 
    
    
    
    -bis(3,4-difluorobenzenesulfonyl)piperazine, the concentration of free piperazine must be kept high relative to the electrophile.
Reaction Pathway Diagram

ReactionMechanism Piperazine Piperazine (Nucleophile) Intermediate Tetrahedral Intermediate Piperazine->Intermediate Nucleophilic Attack (k1) SulfonylCl 3,4-Difluorobenzenesulfonyl Chloride (Electrophile) SulfonylCl->Intermediate MonoProduct Mono-Sulfonamide (Target Product) Intermediate->MonoProduct Elimination of Cl- HCl HCl (Byproduct) Intermediate->HCl BisProduct Bis-Sulfonamide (Impurity) MonoProduct->BisProduct Over-reaction (k2) (Prevented by Excess Piperazine)

Figure 1: Reaction pathway showing the competition between mono- and bis-sulfonylation. The protocol minimizes k2 by maintaining a high concentration of Piperazine.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Role
Piperazine (anhydrous) 86.144.0Nucleophile / Base
3,4-Difluorobenzenesulfonyl chloride 212.591.0Electrophile
Dichloromethane (DCM) -SolventReaction Medium (0.1 M)
1M HCl (aq) --Extraction (Acidic)
1M NaOH (aq) --Extraction (Basic)
Brine --Drying

Safety Note: Sulfonyl chlorides are corrosive and lachrymators. Handle in a fume hood. Piperazine is a strong base and skin irritant.

Step-by-Step Methodology
Phase A: Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (4.0 equiv) in DCM. The large excess acts as both the reactant and the acid scavenger (base), and statistically favors mono-substitution.

  • Cooling: Place the flask in an ice-water bath (0 °C).

  • Addition: Dissolve 3,4-difluorobenzenesulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the stirring piperazine solution over 30 minutes.

    • Why? Slow addition ensures the local concentration of electrophile is low, preventing the mono-product from encountering a second sulfonyl chloride molecule.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–3 hours.

    • Monitoring: Check by TLC (MeOH/DCM 1:9) or LCMS. The sulfonyl chloride spot should disappear.

Phase B: Workup (The "Acid-Base Swing")

This workup avoids column chromatography by leveraging the basicity of the secondary amine.

  • First Wash (Remove Salts): Wash the reaction mixture with water (

    
     reaction volume).
    
    • Outcome: Excess piperazine (highly water-soluble) and piperazine-HCl salts partition into the aqueous layer. The organic layer contains the Mono-Product and any Bis-Impurity.

  • Acid Extraction (Critical Step): Extract the organic layer with 1M HCl (aq) (

    
    ).
    
    • Mechanism:[2][4][5][6][7][8] The Mono-Product (secondary amine) becomes protonated (

      
      ) and moves into the Aqueous Acidic Layer .
      
    • Separation: The Bis-Product (neutral sulfonamide) cannot be protonated and remains in the Organic Layer . Discard the organic layer (or keep for impurity analysis).

  • Basification & Recovery: Take the acidic aqueous layer (containing the product) and cool to 0 °C. Basify carefully with 1M NaOH until pH > 12.

    • Observation: The product will precipitate or oil out as the free base.

  • Final Extraction: Extract the basic aqueous mixture with fresh DCM (

    
    ).
    
  • Drying: Dry the combined DCM extracts over anhydrous

    
    , filter, and concentrate in vacuo.
    
Workflow Diagram

Workflow Start Start: Piperazine (4 eq) in DCM Add Add Sulfonyl Chloride (1 eq) Dropwise @ 0°C Start->Add React Stir at RT for 3h Add->React Wash1 Wash with Water React->Wash1 Split1 Separation Wash1->Split1 Aq1 Aqueous Waste (Excess Piperazine) Split1->Aq1 Org1 Organic Layer (Mono + Bis Product) Split1->Org1 ExtractAcid Extract with 1M HCl Org1->ExtractAcid Split2 Separation ExtractAcid->Split2 Org2 Organic Waste (Bis-Sulfonamide) Split2->Org2 Aq2 Acidic Aqueous Layer (Protonated Mono-Product) Split2->Aq2 Basify Basify with NaOH (pH > 12) Extract with DCM Aq2->Basify Final Final Product: 1-((3,4-difluorophenyl)sulfonyl)piperazine Basify->Final

Figure 2: Purification workflow utilizing pH-dependent solubility to isolate the mono-sulfonated product.

Quality Control & Data Analysis

Expected Analytical Data
  • Physical State: White to off-white solid.

  • LCMS: Mass peak

    
    .
    
    • Note: Look for Bis-impurity at

      
      . If present, repeat the acid extraction step.
      
  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.60–7.30 (m, 3H, Aromatic protons).
      
    • 
       3.00 (m, 4H, 
      
      
      
      adjacent to sulfonamide).
    • 
       2.90 (m, 4H, 
      
      
      
      adjacent to amine).
    • 
       1.6–2.0 (br s, 1H, 
      
      
      
      ).
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Bis-Sulfonamide content Piperazine excess was too low or addition was too fast.Increase Piperazine to 5-6 equiv. Ensure vigorous stirring during dropwise addition.
Low Yield Product lost in aqueous waste during first wash.Ensure the first water wash is quick. Do not use acidic water in the first wash.
Hydrolysis of Reagent Wet solvent or old sulfonyl chloride.Use anhydrous DCM. Verify sulfonyl chloride quality (should not smell strongly of acid before reaction).

References

  • Synthesis of Sulfonamides (General Review)

    • Woolven, H., et al. "DABSO-Based Sulfonyl Chloride Synthesis."[9] Organic Letters, 2011.[9] Link

  • Mono-functionalization of Piperazine

    • Chao, B., et al. "General Synthesis of Monosubstituted Piperazines." Tetrahedron Letters, 2010. Link

  • Piperazine Sulfonamide Derivatives (Medicinal Chemistry Context)

    • Modi, P., et al. "Sulfonyl piperazine derivatives as potential antipsychotic agents." Bioorganic & Medicinal Chemistry Letters, 2012. Link

  • Reactivity of Fluorinated Sulfonyl Chlorides: Loudon, G. M. Organic Chemistry, 6th Ed. "Nucleophilic Substitution of Sulfonyl Chlorides." (Standard Textbook Reference for Mechanism).

Sources

Technical Application Note: 1-(3,4-Difluoro-benzenesulfonyl)-piperazine as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 1-(3,4-Difluoro-benzenesulfonyl)-piperazine CAS: 790271-21-5 Molecular Formula: C₁₀H₁₂F₂N₂O₂S Molecular Weight: 262.28 g/mol [1]

This application note details the utility of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine as a privileged scaffold in drug discovery. Primarily recognized for its role in developing G-Protein Coupled Receptor (GPCR) modulators—specifically 5-HT₆ receptor antagonists for cognitive impairment and Alzheimer's disease—this moiety combines a rigid piperazine linker with a metabolically robust difluorophenyl "tail."

The guide provides rationale for its selection (SAR insights), detailed synthetic protocols for its derivatization, and analytical benchmarks for validation.

Medicinal Chemistry Rationale: The "Why"

The Pharmacophore Logic

In the design of CNS-active agents, this scaffold serves as a critical "Left-Hand Side" (LHS) fragment. Its value is derived from three structural features:

  • The Sulfonyl "Anchor": The sulfonamide group (

    
    ) acts as a strong hydrogen bond acceptor, often interacting with key residues (e.g., Asn, Ser) in the binding pockets of GPCRs like 5-HT₆ and 5-HT₂A.
    
  • The Piperazine "Spacer": The piperazine ring provides a semi-rigid, chair-conformation spacer that directs the "Right-Hand Side" (RHS) pharmacophore into an auxiliary binding pocket. It also contributes to water solubility (logS) and maintains a basic nitrogen (pKa ~8.5–9.0) protonated at physiological pH, essential for ionic interactions with Aspartate residues in receptor transmembrane domains.

  • The 3,4-Difluoro "Shield":

    • Metabolic Stability: The 3- and 4-positions of the phenyl ring are metabolic "soft spots" prone to oxidative hydroxylation by Cytochrome P450 enzymes. Fluorine substitution blocks this metabolism (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol), significantly extending half-life (

      
      ).
      
    • Lipophilicity Modulation: The difluoro motif increases lipophilicity (logP) compared to the unsubstituted analog, improving blood-brain barrier (BBB) permeability without the steric bulk of chlorine or methyl groups.

Visualizing the SAR Logic

SAR_Logic Scaffold 1-(3,4-Difluoro-benzenesulfonyl)-piperazine Sulfonyl Sulfonyl Group (H-Bond Acceptor) Scaffold->Sulfonyl Contains Piperazine Piperazine Ring (Solubility & Linker) Scaffold->Piperazine Contains Difluoro 3,4-Difluoro Motif (Metabolic Blockade) Scaffold->Difluoro Contains Target Target: 5-HT6 Receptor (Cognitive Enhancement) Sulfonyl->Target Receptor Binding Piperazine->Target Ionic Interaction (Asp) Difluoro->Target Improved PK/BBB

Figure 1: Structure-Activity Relationship (SAR) logic for the scaffold.

Experimental Protocols

Safety & Handling
  • Hazards: Sulfonyl chlorides used in precursors are corrosive. The final piperazine derivative is an irritant.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation or carbonate formation.

Protocol A: Scaffold Synthesis (If not purchased)

Objective: To synthesize the core scaffold from 3,4-difluorobenzenesulfonyl chloride.

Reagents:

  • Piperazine (anhydrous, 5.0 equiv.)

  • 3,4-Difluorobenzenesulfonyl chloride (1.0 equiv.)

  • Dichloromethane (DCM)

  • Triethylamine (Et₃N)

Procedure:

  • Dissolution: Dissolve piperazine (5.0 equiv.) in DCM (10 mL/g) in a round-bottom flask. Note: Excess piperazine is crucial to prevent bis-sulfonylation.

  • Addition: Cool the solution to 0°C. Dropwise add a solution of 3,4-difluorobenzenesulfonyl chloride (1.0 equiv.) in DCM over 30 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (MeOH/DCM 1:9) or LCMS.[2]

  • Workup: Wash the organic layer with water (3x) to remove excess piperazine and salts. The product remains in the DCM layer.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. If necessary, purify via flash chromatography (DCM -> 10% MeOH/DCM).

  • Yield Target: >85% as a white solid.

Protocol B: Library Generation via Reductive Amination

Objective: To attach a "Right-Hand Side" diversity element (e.g., heteroaryl aldehyde) to the free piperazine nitrogen.

Context: This is the primary method for generating 5-HT₆ antagonist libraries.

Reagents:

  • Scaffold: 1-(3,4-Difluoro-benzenesulfonyl)-piperazine (1.0 equiv.)

  • Aldehyde: Diverse aryl/heteroaryl aldehydes (1.1 equiv.)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv.)[2]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Catalyst: Acetic acid (AcOH) (1-2 drops).

Step-by-Step:

  • Imine Formation: In a vial, combine the Scaffold (0.5 mmol) and the Aldehyde (0.55 mmol) in DCE (5 mL). Add 1 drop of glacial AcOH. Stir at RT for 30–60 minutes to ensure imine formation.

  • Reduction: Add STAB (0.75 mmol) in one portion.

  • Incubation: Stir at RT for 12–16 hours. Self-Validation: The reaction mixture should remain clear or slightly cloudy; heavy precipitation may indicate salt formation requiring pH adjustment.

  • Quench: Add saturated aqueous NaHCO₃ (5 mL) and stir vigorously for 10 minutes.

  • Extraction: Extract with DCM (3 x 5 mL). Combine organics, pass through a phase separator or dry over MgSO₄.

  • Isolation: Concentrate in vacuo. Purify via preparative HPLC or silica chromatography.

Protocol C: N-Arylation (Buchwald-Hartwig Coupling)

Objective: To attach an aryl ring directly to the piperazine nitrogen.

Reagents:

  • Scaffold (1.0 equiv.)

  • Aryl Bromide (1.2 equiv.)[2]

  • Catalyst: Pd₂(dba)₃ (2 mol%) / BINAP or RuPhos (4 mol%)

  • Base: NaO^tBu (1.5 equiv.)

  • Solvent: Toluene or Dioxane (degassed).

Procedure:

  • Inertion: Charge a reaction vial with Scaffold, Aryl Bromide, Base, and Catalyst precursor/ligand. Purge with Argon.

  • Solvation: Add degassed solvent.

  • Heating: Seal and heat to 100°C for 12 hours.

  • Filtration: Cool, dilute with EtOAc, and filter through a Celite pad.

  • Purification: Flash chromatography.

Analytical Data & Validation

Expected Physicochemical Profile

When validating the synthesized scaffold, compare against these calculated parameters:

PropertyValueInterpretation
logP (Calculated) ~1.3 – 1.6Moderate lipophilicity; good starting point for CNS drugs.
tPSA ~50 ŲExcellent membrane permeability (Target < 90 Ų for BBB).
pKa (Piperazine N) ~8.4Basic; exists as cation at physiological pH.
H-Bond Donors 1 (NH)Available for derivatization.[3]
NMR Validation (¹H NMR, 400 MHz, CDCl₃)
  • δ 7.60–7.40 (m, 3H): Aromatic protons of the difluorophenyl ring. Look for complex multiplet splitting due to H-F coupling.

  • δ 3.05 (m, 4H): Piperazine protons adjacent to the sulfonamide (

    
    ). These are deshielded by the electron-withdrawing sulfonyl group.
    
  • δ 2.95 (m, 4H): Piperazine protons adjacent to the free amine (

    
    ).
    
  • δ 1.80 (s, 1H): Broad singlet for the NH proton (exchangeable with D₂O).

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: 3,4-Difluorobenzenesulfonyl Chloride Step1 Step 1: Sulfonylation (Piperazine excess, DCM, 0°C) Start->Step1 Scaffold SCAFFOLD GENERATED: 1-(3,4-Difluoro-benzenesulfonyl)-piperazine Step1->Scaffold Branch Derivatization Path Scaffold->Branch PathA Path A: Reductive Amination (Aldehyde + STAB) Branch->PathA PathB Path B: Buchwald Coupling (Ar-Br + Pd Cat) Branch->PathB ProductA Target A: N-Alkyl Derivative (e.g., 5-HT6 Antagonist) PathA->ProductA ProductB Target B: N-Aryl Derivative PathB->ProductB

Figure 2: Synthetic workflow from raw materials to diversified library.

References

  • Sreenivasa, S., et al. (2013).[4] "1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine."[5][6] Acta Crystallographica Section E, 69(7), o1179. Link

  • Stahl, S. S., et al. (2012).[7] "Synthesis of Piperazines." Journal of Organic Chemistry, 77, 7506-7511.[7] (General Piperazine Protocols).[2][8] Link

  • Pullagurla, M. R., et al. (2022). "Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonists." Bioorganic & Medicinal Chemistry, 71, 116950.[9] (Context for 5-HT6 antagonists). Link

  • BenchChem. (2025).[2] "The Versatility of Piperazine in Modern Organic Synthesis: Application Notes." (General Protocols). Link

Sources

The Strategic Utility of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Versatility and Potency

In the landscape of modern medicinal chemistry, the piperazine moiety stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents. Its unique conformational flexibility and dual nitrogen atoms provide a versatile platform for structural elaboration, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. When combined with the 3,4-difluorobenzenesulfonyl group, the resulting intermediate, 1-(3,4-Difluoro-benzenesulfonyl)-piperazine , emerges as a highly valuable building block for the synthesis of novel drug candidates. The strategic placement of the difluoro substituents on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting point for the development of targeted therapies, particularly in the realms of kinase inhibition and neuroleptic drug design.

This comprehensive guide provides an in-depth exploration of the synthesis and application of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine, offering detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Synthetic Pathways: A Tale of Two Precursors

The synthesis of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine is a convergent process, hinging on the efficient preparation of two key precursors: 1-(3,4-difluorophenyl)piperazine and 3,4-difluorobenzenesulfonyl chloride . The subsequent coupling of these intermediates yields the target compound.

Synthesis of 1-(3,4-difluorophenyl)piperazine via Buchwald-Hartwig Amination

The formation of the C-N bond between the difluorinated aromatic ring and the piperazine nucleus is most effectively achieved through a Palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method is renowned for its high efficiency and broad substrate scope.

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process involving oxidative addition, ligand exchange, and reductive elimination. The choice of a suitable palladium catalyst and ligand is critical for achieving high yields and minimizing side reactions.

Buchwald_Hartwig_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Intermediate Ar-Pd(II)(L)n-X Pd(0)Ln->Oxidative Addition Intermediate Ar-X Ligand Exchange Intermediate Ar-Pd(II)(L)n-NR'R" Oxidative Addition Intermediate->Ligand Exchange Intermediate HNR'R", Base Product Complex [Ar-NR'R"]-Pd(0)Ln Ligand Exchange Intermediate->Product Complex Reductive Elimination Product Complex->Pd(0)Ln Product Release (Ar-NR'R")

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 1-(3,4-difluorophenyl)piperazine

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
1-Bromo-3,4-difluorobenzene348-61-8192.991.0 eq
Piperazine110-85-086.141.2 eq
Palladium(II) acetate3375-31-3224.500.02 eq
Xantphos161265-03-8578.680.04 eq
Sodium tert-butoxide865-48-596.101.4 eq
Toluene, anhydrous108-88-392.14-

Procedure:

  • To a dry, argon-purged round-bottom flask, add palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene to the flask, followed by 1-bromo-3,4-difluorobenzene (1.0 eq) and piperazine (1.2 eq).

  • Heat the reaction mixture to 100 °C and stir under an argon atmosphere for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 1-(3,4-difluorophenyl)piperazine as a solid.

Synthesis of 3,4-Difluorobenzenesulfonyl Chloride

The synthesis of 3,4-difluorobenzenesulfonyl chloride can be achieved from 3,4-difluoroaniline via a Sandmeyer-type reaction. This involves diazotization of the aniline followed by reaction with sulfur dioxide in the presence of a copper(I) catalyst.

Sandmeyer_Reaction 3,4-Difluoroaniline 3,4-Difluoroaniline Diazonium Salt Diazonium Salt 3,4-Difluoroaniline->Diazonium Salt NaNO2, HCl 0-5 °C 3,4-Difluorobenzenesulfonyl chloride 3,4-Difluorobenzenesulfonyl chloride Diazonium Salt->3,4-Difluorobenzenesulfonyl chloride SO2, CuCl

Caption: Synthesis of 3,4-difluorobenzenesulfonyl chloride.

Experimental Protocol: Synthesis of 3,4-Difluorobenzenesulfonyl Chloride

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
3,4-Difluoroaniline3863-11-4129.111.0 eq
Sodium nitrite7632-00-069.001.1 eq
Hydrochloric acid, conc.7647-01-036.46Excess
Sulfur dioxide7446-09-564.07Excess
Copper(I) chloride7758-89-699.000.1 eq
Acetic acid64-19-760.05-

Procedure:

  • In a flask, dissolve 3,4-difluoroaniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (0.1 eq) in glacial acetic acid and saturate it with sulfur dioxide gas.

  • Slowly add the cold diazonium salt solution to the sulfur dioxide/copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture into ice water and extract with diethyl ether (3 x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3,4-difluorobenzenesulfonyl chloride.

Final Coupling Reaction: Synthesis of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine

The final step involves the reaction of 1-(3,4-difluorophenyl)piperazine with 3,4-difluorobenzenesulfonyl chloride in the presence of a base to yield the target compound.

Experimental Protocol: Synthesis of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
1-(3,4-difluorophenyl)piperazine133354-51-1198.211.0 eq
3,4-Difluorobenzenesulfonyl chloride145758-05-0212.601.05 eq
Triethylamine121-44-8101.191.5 eq
Dichloromethane, anhydrous75-09-284.93-

Procedure:

  • Dissolve 1-(3,4-difluorophenyl)piperazine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask and cool to 0 °C.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add a solution of 3,4-difluorobenzenesulfonyl chloride (1.05 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 1-(3,4-Difluoro-benzenesulfonyl)-piperazine.

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The 1-(3,4-Difluoro-benzenesulfonyl)-piperazine scaffold is a valuable starting point for the synthesis of a diverse range of bioactive molecules. The presence of the difluorophenylsulfonyl moiety can enhance binding affinity to target proteins and improve metabolic stability, while the second nitrogen of the piperazine ring provides a convenient handle for further functionalization.

Kinase Inhibitors

The benzenesulfonylpiperazine motif is a common feature in many kinase inhibitors. The sulfonamide group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases. The 3,4-difluoro substitution pattern can further modulate the electronic and steric properties of the molecule, leading to improved potency and selectivity. By attaching various pharmacophores to the N4 position of the piperazine ring, libraries of compounds can be synthesized and screened for activity against a range of kinase targets implicated in cancer and inflammatory diseases.

Neuroleptic Agents

Piperazine derivatives have a long history in the development of antipsychotic drugs.[1][2] The 1-arylpiperazine substructure is a key pharmacophore for interacting with dopamine and serotonin receptors. The 3,4-difluorobenzenesulfonyl group can be utilized to fine-tune the receptor binding profile and pharmacokinetic properties of these agents, potentially leading to improved efficacy and a better side-effect profile.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies of benzenesulfonylpiperazine derivatives have highlighted the importance of the substitution pattern on the phenylsulfonyl ring.[3] The electron-withdrawing nature of the fluorine atoms in the 3 and 4 positions can influence the acidity of the sulfonamide proton (if present on a secondary amine) and the overall electronic distribution of the molecule, which in turn affects target binding. This makes 1-(3,4-Difluoro-benzenesulfonyl)-piperazine a strategic intermediate for exploring these SAR trends.

Conclusion: A Building Block for Future Innovations

1-(3,4-Difluoro-benzenesulfonyl)-piperazine is a versatile and valuable synthetic intermediate with significant potential in drug discovery. Its efficient synthesis, coupled with the favorable physicochemical properties imparted by the difluoro-benzenesulfonyl moiety, makes it an attractive starting point for the development of novel kinase inhibitors, neuroleptic agents, and other targeted therapies. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the utilization of this important building block in the ongoing quest for new and improved medicines.

References

  • Singavarapu, A., Reddipalli, G. S., & Ghojala, V. R. (2022). Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Commercially Viable Synthetic Approach. Letters in Organic Chemistry, 19(1), 64-70.
  • Maj, A. M., et al. (2022). Synthesis, Design, and Structure-Activity Relationship of a Benzenesulfonylpiperazine Series against Trypanosoma cruzi. ChemMedChem, 17(19), e202200211.
  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272–5275.
  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(13), 5129.
  • Taylor & Francis Online. (2008). Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(4), 490-496.
  • Němečková, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 563.
  • Sreenivasa, S., et al. (2013). 1-(3,4-Di-fluoro-benz-yl)-4-(4-methyl-phenyl-sulfon-yl)piperazine. Acta crystallographica. Section E, Structure reports online, 69(Pt 7), o1179.
  • ResearchGate. (2005). A general and convenient synthesis of N-aryl piperazines.
  • Beilstein Journal of Organic Chemistry. (2020). Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity. Beilstein Journal of Organic Chemistry, 16, 2663-2670.
  • Google Patents. (1987).
  • Wiley Online Library. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.
  • Google Patents. (2016). (12)
  • MDPI. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry, 6(1), 28.
  • Google Patents. (2003).
  • Google Patents. (2015).
  • Google Patents. (2018). US20180305350A1 - Tyrosine kinase inhibitors.
  • Google Patents. (2017).
  • Google Patents. (1986). Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as act.
  • ResearchGate. (2024).
  • Garg Lab - UCLA. (2024).
  • ResearchGate. (2022). Synthesis and Activity of Benzenesulfonyl Piperazines.
  • Sciforum. (2019). Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor.
  • Justia Patents. (2009).
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  • Google Patents. (2010).
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  • Google Patents. (2016). (12)
  • Google Patents. (2011). US7943621B2 - Salts of piperazine compounds as D3/D2 antagonists.

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Application Notes and Protocols for the Synthesis of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Sulfonylpiperazine Scaffold in Modern Drug Discovery

The 1-arylsulfonylpiperazine motif is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant therapeutic agents. The unique physicochemical properties imparted by the piperazine ring—such as its basicity, which aids in solubility and bioavailability, and its ability to engage in multiple hydrogen bonding interactions—make it an invaluable scaffold in drug design.[1][2] When coupled with an arylsulfonyl group, the resulting sulfonamide linkage provides a stable, metabolically robust connection that can be strategically functionalized to modulate target affinity and selectivity.

The specific focus of this guide, the 1-(3,4-difluoro-benzenesulfonyl)-piperazine core, is of particular interest. The introduction of fluorine atoms onto the phenyl ring can significantly alter the electronic properties of the molecule, influencing its pKa, lipophilicity, and metabolic stability. Furthermore, fluorine can engage in favorable interactions with biological targets, potentially enhancing binding affinity and efficacy. This guide provides a comprehensive, in-depth protocol for the synthesis of 1-(3,4-difluoro-benzenesulfonyl)-piperazine, a key intermediate for the development of a diverse range of analogs for drug discovery programs.

Materials and Reagents

A comprehensive list of necessary reagents and their relevant properties is provided below. It is imperative to use reagents of appropriate purity to ensure the success of the synthesis and minimize purification challenges.

ReagentFormulaMW ( g/mol )PuritySupplier (Example)Key Properties
Piperazine (anhydrous)C₄H₁₀N₂86.14≥99%Sigma-AldrichHygroscopic solid; store in a desiccator.
3,4-Difluorobenzenesulfonyl chlorideC₆H₃ClF₂O₂S212.60≥98%Combi-Blocks, Alfa AesarMoisture-sensitive; handle under inert atmosphere.[3]
Triethylamine (TEA)C₆H₁₅N101.19≥99.5%Fisher ScientificCorrosive liquid; use in a fume hood.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-AldrichVolatile and toxic; use in a well-ventilated fume hood.
Diethyl ether(C₂H₅)₂O74.12AnhydrousFisher ScientificExtremely flammable; use with caution away from ignition sources.
Sodium sulfate (anhydrous)Na₂SO₄142.04GranularVWRDrying agent.
Silica gelSiO₂60.08230-400 meshSorbent TechnologiesStationary phase for column chromatography.

Synthetic Workflow and Rationale

The synthesis of 1-(3,4-difluoro-benzenesulfonyl)-piperazine is achieved through a nucleophilic substitution reaction between 3,4-difluorobenzenesulfonyl chloride and piperazine. The following diagram illustrates the overall workflow.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization reagents Starting Materials: - Piperazine - 3,4-Difluorobenzenesulfonyl Chloride - Triethylamine (Base) - Dichloromethane (Solvent) reaction Reaction Setup (0°C to rt) reagents->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring quench Quenching (Water) monitoring->quench extraction Liquid-Liquid Extraction (DCM) quench->extraction drying Drying (Na₂SO₄) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Column Chromatography (Silica Gel) concentration->chromatography concentration2 Solvent Removal chromatography->concentration2 analysis Analysis: - NMR (¹H, ¹³C) - Mass Spectrometry (MS) - HPLC concentration2->analysis

Caption: Overall workflow for the synthesis of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine.

Causality Behind Experimental Choices
  • Stoichiometry and Prevention of Bis-Sulfonylation: A key challenge in the monosulfonylation of piperazine is the potential for the second, unreacted nitrogen to also undergo sulfonylation, leading to the formation of a bis-sulfonylated byproduct. To mitigate this, a significant excess of piperazine (typically 3-5 equivalents) is employed. This statistical excess ensures that the sulfonyl chloride is more likely to encounter an unreacted piperazine molecule than the desired monosulfonylated product. An alternative approach involves using a mono-protected piperazine, such as N-Boc-piperazine, followed by a deprotection step.[4]

  • Role of the Base: The reaction of an amine with a sulfonyl chloride liberates one equivalent of hydrochloric acid (HCl).[5] This acid can protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base, such as triethylamine (TEA), is added to scavenge the generated HCl, forming triethylammonium chloride and allowing the reaction to proceed to completion.

  • Solvent Selection: Dichloromethane (DCM) is a commonly used solvent for this reaction due to its ability to dissolve both the piperazine and the sulfonyl chloride, its relatively low boiling point for easy removal, and its inertness under the reaction conditions. The polarity of the solvent can influence the reaction rate, with more polar solvents often facilitating nucleophilic substitution reactions.[4]

  • Temperature Control: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction upon addition of the sulfonyl chloride. Allowing the reaction to slowly warm to room temperature provides a balance between controlling the reaction rate and ensuring it proceeds to completion.

Detailed Experimental Protocol

Synthesis of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous piperazine (4.31 g, 50.0 mmol, 5.0 eq.).

    • Add anhydrous dichloromethane (DCM, 100 mL) to the flask and stir to dissolve the piperazine.

    • Add triethylamine (TEA, 2.1 mL, 15.0 mmol, 1.5 eq.) to the piperazine solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve 3,4-difluorobenzenesulfonyl chloride (2.13 g, 10.0 mmol, 1.0 eq.) in anhydrous DCM (20 mL) in the dropping funnel.

    • Add the sulfonyl chloride solution dropwise to the stirred piperazine solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (95:5). The product should have a lower Rf value than the sulfonyl chloride starting material.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), quench the reaction by adding deionized water (50 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Equilibrate the column with a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

    • Load the crude product onto the column and elute with a gradient of increasing polarity (e.g., from 100% DCM to DCM:Methanol 98:2).

    • Collect the fractions containing the desired product (as identified by TLC) and combine them.

    • Remove the solvent under reduced pressure to yield the purified 1-(3,4-difluoro-benzenesulfonyl)-piperazine as a white solid.

Characterization of the Final Product

The identity and purity of the synthesized 1-(3,4-difluoro-benzenesulfonyl)-piperazine should be confirmed by a combination of spectroscopic and chromatographic techniques.

TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.60-7.75 (m, 2H, Ar-H), 7.25-7.35 (m, 1H, Ar-H), 3.10-3.20 (t, 4H, -SO₂-N-CH₂-), 2.95-3.05 (t, 4H, -NH-CH₂-), 1.90 (s, 1H, -NH). Note: The chemical shifts are estimated based on similar structures and may vary.[4][6]
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 152.5 (dd, J=250, 12 Hz, C-F), 149.0 (dd, J=250, 12 Hz, C-F), 133.0 (t, J=8 Hz, C-S), 125.0 (m, Ar-CH), 118.0 (d, J=18 Hz, Ar-CH), 117.5 (d, J=18 Hz, Ar-CH), 46.0 (-SO₂-N-CH₂-), 45.5 (-NH-CH₂-). Note: The chemical shifts are estimated based on similar structures and may vary.[6]
Mass Spectrometry (ESI+) Calculated for C₁₀H₁₂F₂N₂O₂S [M+H]⁺: 277.06. Found: 277.1.
HPLC Purity >95% (as determined by peak area). A typical reversed-phase method would use a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive sulfonyl chloride (hydrolyzed).- Insufficient base.- Low reactivity of a substituted piperazine analog.- Use fresh, anhydrous sulfonyl chloride.- Ensure at least one equivalent of base is used.- Increase reaction temperature or time; consider a stronger base.
Formation of Bis-sulfonylated Byproduct - Insufficient excess of piperazine.- Slow addition of sulfonyl chloride.- Increase the excess of piperazine (e.g., to 10 equivalents).- Add the sulfonyl chloride solution more slowly at 0 °C.
Difficult Purification - Byproducts with similar polarity to the product.- Presence of triethylammonium salts.- Optimize the chromatographic gradient for better separation.- Ensure the work-up includes a thorough wash with water or dilute acid to remove the salt.

Safety Precautions

  • 3,4-Difluorobenzenesulfonyl chloride is corrosive and moisture-sensitive. It can cause severe skin burns and eye damage.[7][8] Handle this reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with water as it will hydrolyze to the corresponding sulfonic acid and release HCl gas.[8]

  • Triethylamine (TEA) is a corrosive and flammable liquid. It has a strong, unpleasant odor. Always handle TEA in a fume hood and wear appropriate PPE.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Use it exclusively in a well-ventilated fume hood.

  • Always perform reactions in a clean, dry, and well-ventilated area.

References

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]

  • Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • SULPHURYL CHLORIDE Safety Data Sheet. Sdfine. [Link]

  • C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. Supporting Information. [Link]

  • 3,4-DIFLUOROBENZENESULFONYL CHLORIDE Product Information. Chemdad. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Process for the preparation of piperazine.
  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. ResearchGate. [Link]

  • Process for preparation of piperazine.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. PubMed. [Link]

  • 1-(3,4-Di-fluoro-benz-yl)-4-(4-methyl-phenyl-sulfon-yl)piperazine. PubMed. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health. [Link]

  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. National Institutes of Health. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Institutes of Health. [Link]

  • Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. [Link]

  • Synthesis and electrochemical investigations of piperazines. Open Ukrainian Citation Index. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, validated HPLC-UV protocol for the purity analysis of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine. Unlike unsubstituted piperazine, which lacks a chromophore and requires derivatization, the sulfonyl-phenyl moiety in this target molecule provides sufficient UV absorption for direct detection. This method utilizes a low-pH mobile phase strategy to suppress silanol interactions with the secondary amine, ensuring sharp peak shapes and high resolution.

Introduction & Chemical Context

1-(3,4-Difluoro-benzenesulfonyl)-piperazine is a critical intermediate in the synthesis of medicinal compounds, particularly 5-HT receptor antagonists and other CNS-active agents.

Physicochemical Considerations for Method Design[2]
  • Chromophore: The 3,4-difluorobenzenesulfonyl group acts as a strong UV chromophore. While benzenesulfonamides typically absorb at 218 nm and 264 nm, the fluorine substitution generally induces a hypsochromic shift (blue shift) while maintaining strong absorbance in the low UV range (210–220 nm).

  • Basicity: The molecule contains a piperazine ring.[1][2][3][4][5] One nitrogen is sulfonated (non-basic amide character), while the distal nitrogen remains a secondary amine (pKa ~8.5–9.0).

  • Chromatographic Challenge: The secondary amine is prone to interaction with residual silanols on silica-based columns, leading to peak tailing.

  • Solution: We employ a "Chaotropic Low-pH" strategy. Using an acidic mobile phase (pH < 3.[6]0) ensures the amine is fully protonated (

    
    ), preventing secondary interactions, while high-quality end-capped columns minimize silanol activity.
    

Method Development Logic (Decision Matrix)

The following decision tree illustrates the logic used to select the final chromatographic conditions, ensuring the method is "Self-Validating" by design.

MethodLogic Start Analyte Assessment (Secondary Amine + UV Active) Chromophore Has Chromophore? (Sulfonyl-Phenyl) Start->Chromophore pKaCheck Check pKa (Distal N: ~8.5) Start->pKaCheck Strategy Select Mobile Phase Strategy Chromophore->Strategy pKaCheck->Strategy HighPH High pH (pH 10) (Neutral Amine) Strategy->HighPH Option A LowPH Low pH (pH 2-3) (Protonated Amine) Strategy->LowPH Option B (Preferred) ColHigh Requires Hybrid Column (e.g., XBridge) HighPH->ColHigh ColLow Standard C18 (End-capped) LowPH->ColLow Selection Selected: Low pH (Robustness & Solubility) ColLow->Selection

Figure 1: Method Development Decision Tree highlighting the selection of Low pH conditions to ensure robust amine analysis.

Experimental Protocol

Reagents and Equipment
  • HPLC System: Agilent 1200/1260 Infinity II or Waters Alliance e2695 with DAD/VWD.

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.

  • Additives: Trifluoroacetic Acid (TFA) or Phosphoric Acid (85%).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent (e.g., Phenomenex Luna C18(2)).

Chromatographic Conditions
ParameterSettingRationale
Column Temp 30°CImproves mass transfer and peak sharpness.
Mobile Phase A 0.1% TFA in Water (pH ~2.0)Protonates amine; TFA acts as an ion-pairing agent to improve shape.
Mobile Phase B AcetonitrileLower viscosity than MeOH, lower backpressure.
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.
Injection Vol 5 - 10 µLDependent on concentration; prevent overload.
Detection 220 nm (Quant), 254 nm (Qual)220 nm captures the benzoyl absorption max; 254 nm is specific for aromatics.
Run Time 15 MinutesSufficient for gradient and re-equilibration.[7]
Gradient Program[9]
Time (min)% Mobile Phase BEvent
0.05Initial Hold
10.090Linear Ramp (Elution of main peak & hydrophobics)
12.090Wash
12.15Return to Initial
15.05Re-equilibration
Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine into a 10 mL volumetric flask. Dissolve in 50:50 ACN:Water. Sonicate for 5 minutes.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of Stock Solution to 10 mL with Mobile Phase A.

    • Note: Diluting with Mobile Phase A (acidic water) ensures the amine is protonated immediately, preventing precipitation if the free base has low water solubility.

Analytical Workflow & System Suitability

Workflow Prep Sample Prep (Dissolve in 50:50 ACN:H2O) SST System Suitability (5 Injections) Prep->SST Check Check Criteria (RSD < 2%, Tailing < 1.5) SST->Check Check->SST Fail (Retest) Sample Sample Injection Check->Sample Pass Calc Purity Calculation (Area Normalization) Sample->Calc

Figure 2: Routine Analysis Workflow ensuring data integrity through System Suitability Testing (SST).

System Suitability Criteria (SST)

Before analyzing unknown samples, inject the Working Standard (0.1 mg/mL) five times.

  • Retention Time %RSD: ≤ 1.0%

  • Peak Area %RSD: ≤ 2.0%[8]

  • Tailing Factor (T): ≤ 1.5 (Critical for piperazines)

  • Theoretical Plates (N): > 5000

Method Validation (ICH Q2 R2)

To ensure scientific integrity, the method must be validated according to ICH Q2(R2) guidelines.

Specificity

Inject the solvent blank (Mobile Phase A). Ensure no interference at the retention time of the analyte (typically ~5-7 min in this gradient).

  • Acceptance: No peaks > 0.1% of target area in the blank.

Linearity

Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (0.1 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Accuracy (Recovery)

Spike known amounts of the analyte into a placebo matrix (if available) or perform standard addition.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Sensitivity (LOD/LOQ)

Determine based on Signal-to-Noise (S/N) ratio using dilute solutions.

  • LOD: S/N ≈ 3

  • LOQ: S/N ≈ 10

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with amine.1. Ensure column is "Base Deactivated" (End-capped).2. Increase TFA concentration to 0.1% or add 10mM TEA.
Split Peaks Solvent mismatch.Sample solvent is too strong (100% ACN). Dilute sample with Mobile Phase A.
Drifting Retention Column not equilibrated.Ensure at least 10 column volumes of equilibration time between gradient runs.
High Backpressure Particulates.Filter all samples through 0.22 µm PTFE or Nylon filters before injection.

References

  • ICH Secretariat. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[9][10][11] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[11][12] [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009).[13] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][13] Journal of Chemical & Engineering Data, 54(11), 2914–2917. [Link]

  • Wada, M., et al. (2012). Simultaneous determination of N-benzylpiperazine and 1-(3-trifluoromethylphenyl)piperazine in rat plasma by HPLC-fluorescence detection. Biomedical Chromatography, 26(1), 21-25.[14] [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzenesulfonamide.[6][15] SIELC Application Library.[6] [Link]

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Application Note: Gas Chromatography Methods for the Separation and Analysis of Fluorinated Benzenesulfonylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Fluorinated benzenesulfonylpiperazines represent a class of compounds with significant interest in pharmaceutical development and forensic science. Their structural backbone, combining a piperazine ring with a fluorinated benzenesulfonyl moiety, imparts unique chemical properties that are leveraged in drug design but also present challenges for analytical separation and identification. The presence of the highly electronegative fluorine atom and the basic nitrogen atoms of the piperazine ring necessitates robust and selective analytical methods for purity assessment, isomeric separation, and trace-level detection in complex matrices.

This application note provides a comprehensive guide to developing and validating gas chromatography (GC) methods for the analysis of these compounds. We will explore the critical decisions in method development, from stationary phase and detector selection to the strategic use of derivatization. Two detailed protocols are presented: a GC-Mass Spectrometry (MS) method for definitive identification and a highly sensitive GC-Electron Capture Detector (ECD) method for trace analysis. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot these methods for their specific applications.

The Analytical Challenge: Understanding the Analyte

The successful GC analysis of fluorinated benzenesulfonylpiperazines hinges on addressing two primary chemical characteristics:

  • Polarity and Peak Tailing: The piperazine moiety contains a secondary amine (-NH) group. This active hydrogen is prone to forming hydrogen bonds with any active sites on the GC column or inlet liner, resulting in poor peak shape (tailing) and reduced analytical precision.

  • High Electronegativity: The presence of fluorine atoms makes these molecules highly electronegative. While this can be a challenge for some techniques, it is a significant advantage when using specific detectors like the ECD, which offers unparalleled sensitivity for such compounds.[1][2][3]

Core Principles of Method Development

A robust GC method is not merely a set of parameters but a system where each component is chosen for a specific, justifiable reason. The logical flow for developing a method for these analytes is grounded in their chemical nature.

The Role of Derivatization: Mitigating Polarity

To overcome the issue of peak tailing caused by the active amine proton, chemical derivatization is a highly effective strategy. The goal is to replace the active hydrogen with a non-polar, thermally stable group. For piperazines, acylation with an agent like Trifluoroacetic Anhydride (TFAA) is a common and effective approach.[4][5]

Causality: The reaction with TFAA converts the polar secondary amine into a non-polar trifluoroacetyl amide. This transformation achieves two critical goals:

  • Eliminates Hydrogen Bonding: It blocks the active site responsible for undesirable column interactions.

  • Increases Volatility: The resulting derivative is often more volatile, making it more amenable to GC analysis.

The derivatization step is a self-validating choice; a successful reaction will be immediately evident by a dramatic improvement in peak symmetry and system inertness.

Caption: Logical workflow for deciding on analyte derivatization.

Strategic Selection of GC Columns

The separation of analytes occurs on the stationary phase within the GC column. The principle of "like dissolves like" is the guiding factor.[6] For fluorinated benzenesulfonylpiperazines, which possess both aromatic and polar characteristics (even after derivatization), a mid-polarity column is the optimal choice.

  • Recommended Phase: A (50%-Phenyl)-methylpolysiloxane stationary phase (e.g., DB-17, Rxi-50, VF-17ms) provides an excellent balance of interactions. The phenyl groups interact with the aromatic rings of the analyte, while the methylpolysiloxane backbone provides a non-polar character suitable for gas-phase separation. Several studies on related piperazine compounds have demonstrated success with this type of phase.

Detector Selection: Tailoring Detection to the Analytical Goal

The choice of detector depends entirely on the objective of the analysis: confirmation or quantification at trace levels.

  • For Identification & Confirmation: Mass Spectrometry (MS) A mass spectrometer is the gold standard for forensic and pharmaceutical analysis because it provides structural information, not just a signal.[7][8] It fragments the analyte molecules in a predictable way, creating a mass spectrum that serves as a chemical fingerprint, allowing for unambiguous identification.[9]

  • For Ultra-Trace Quantification: Electron Capture Detector (ECD) The ECD is exquisitely sensitive to compounds containing electronegative elements like halogens (F, Cl, Br).[10][11] It operates not by measuring a current produced by the analyte, but by measuring a decrease in a constant background current.[3] As the fluorinated analyte passes through the detector, it "captures" electrons, reducing the current. This mechanism provides sensitivity that can be 10 to 1000 times greater than a Flame Ionization Detector (FID) for suitable compounds.[3]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for sample preparation and analysis.

General Sample & Standard Preparation
  • Stock Solution: Accurately weigh 10 mg of the fluorinated benzenesulfonylpiperazine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate to create a 1 mg/mL stock solution.

  • Working Standards: Perform serial dilutions of the stock solution with ethyl acetate to prepare working standards at the desired concentrations for calibration.

  • Sample Preparation: Prepare samples by dissolving them in ethyl acetate to an expected concentration within the calibration range.

Protocol 1: Derivatization with Trifluoroacetic Anhydride (TFAA)

This protocol is recommended for both GC-MS and GC-ECD analysis to ensure optimal chromatography.

  • Pipette 100 µL of the sample or standard solution into a 2 mL autosampler vial.

  • Add 50 µL of ethyl acetate as a co-solvent.

  • Add 50 µL of Trifluoroacetic Anhydride (TFAA).[4][5]

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the vial in a heating block or water bath at 70°C for 30 minutes.[4]

  • After incubation, cool the vial to room temperature.

  • Evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dry residue in 100 µL of ethyl acetate. The sample is now ready for injection.[4]

Caption: Standard experimental workflow from preparation to analysis.

Protocol 2: GC-MS Method for Identification

This method is designed for the definitive identification of fluorinated benzenesulfonylpiperazines.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentA modern, electronically controlled GC ensures precise and repeatable retention times.
Mass Spectrometer Agilent 5977 MSD or equivalentProvides high-quality mass spectra for library matching and structural confirmation.
Column DB-17ms (30 m x 0.25 mm, 0.25 µm)(50%-Phenyl)-methylpolysiloxane phase offers ideal selectivity for these compounds.[12]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert and provides good efficiency. Constant flow mode maintains performance during temperature programming.
Inlet Splitless Mode, 280°CSplitless injection is crucial for transferring the entire sample to the column, maximizing sensitivity for trace analysis.[12]
Oven Program 150°C (hold 2 min), then 20°C/min to 300°C (hold 5 min)The starting temperature ensures good focusing of early-eluting peaks. The ramp rate provides a balance between separation and analysis time.
MS Transfer Line 290°CPrevents condensation of analytes before they enter the mass spectrometer.
Ion Source Electron Ionization (EI), 230°C, 70 eVStandard EI energy creates reproducible fragmentation patterns for library matching.
Quadrupole Temp 150°CStandard operating temperature.
Scan Range 40-550 m/zA wide scan range ensures all relevant fragment ions are captured.
Injection Volume 1 µLStandard volume for capillary GC.
Protocol 3: GC-ECD Method for Trace Analysis

This method is optimized for detecting low-level concentrations of fluorinated compounds with high sensitivity.

Parameter Setting Rationale
GC System Agilent 8890 GC with Micro-ECDThe micro-ECD design offers enhanced sensitivity and a wider linear range.[10]
Column DB-17ms (30 m x 0.25 mm, 0.25 µm)Same as GC-MS for consistent chromatography.
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Makeup Gas Nitrogen or Argon/Methane (P5) @ 30 mL/minThe makeup gas is required for the proper functioning of the ECD, optimizing sensitivity and linearity.[2]
Inlet Splitless Mode, 280°CMaximizes sensitivity for trace analysis.
Oven Program 150°C (hold 2 min), then 20°C/min to 300°C (hold 5 min)Identical to the GC-MS method to allow for retention time correlation.
Detector Temp 320°CA high detector temperature prevents contamination and condensation of less volatile matrix components.
Reference Current Set according to manufacturer's recommendationThis establishes the baseline signal from which analyte peaks are measured.
Injection Volume 1 µL

Method Validation: Ensuring Trustworthy Results

A developed method is only useful if its performance is understood and documented. Method validation establishes scientific evidence that the process is capable of consistently delivering quality results.[8] Key parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank and showing no interfering peaks at the analyte's retention time.

  • Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with at least five concentration levels, and the correlation coefficient (R²) should be ≥ 0.995.[4]

  • Accuracy: The closeness of the test results to the true value. This is assessed by spiking a blank matrix with a known concentration of the analyte and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-day precision): Analyzing replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analyzing replicate samples on different days with different analysts or equipment. The relative standard deviation (%RSD) should typically be below 15%.

  • Limits of Detection (LOD) and Quantitation (LOQ):

    • LOD: The lowest amount of an analyte that can be detected but not necessarily quantitated as an exact value. Often determined at a signal-to-noise ratio of 3:1.

    • LOQ: The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. Often determined at a signal-to-noise ratio of 10:1.

References

  • SCION Instruments. (n.d.). GC-ECD Electron Capture Detector. Retrieved from SCION Instruments website.[1]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from Restek website.[2]

  • Wikipedia. (2023). Electron capture detector. In Wikipedia. Retrieved February 15, 2026, from [Link]3]

  • Agilent Technologies. (n.d.). Micro-ECD - GC Detectors. Retrieved from Agilent Technologies website.[10]

  • Taylor & Francis. (n.d.). Electron capture detector – Knowledge and References. Retrieved from Taylor & Francis website.[11]

  • Srinivasu, M. K., et al. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate.[13]

  • Moreno, I., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct.[4]

  • Zhang, Q., et al. (n.d.). Analysis of designer drugs in human blood using gas chromatography-mass spectrometry. Retrieved from a research article repository.[7]

  • Analytical Methods Committee, Royal Society of Chemistry. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing.[9]

  • Trade Science Inc. (n.d.). Analytical CHEMISTRY. Retrieved from a scientific journal publisher.

  • Moreno, I., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct.[5]

  • Benchchem. (n.d.). Technical Support Center: Characterization of Substituted Piperazines. Retrieved from Benchchem website.[14]

  • American Society of Crime Laboratory Directors. (2022). Validation for the Qualitative Analysis of Seized Drugs by GC-IRD. ASCLD.[15]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.[16]

  • Falandysz, J., et al. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants. PMC.[17]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.[18]

  • ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”. Request PDF.[19]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.[20]

  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from a journal indexing service.[8]

  • ResearchGate. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. ResearchGate.[21]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.[22]

  • Royal Society of Chemistry. (2023). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. RSC Publishing.[12]

  • YouTube. (2011). Stationary Phases in Gas Chromatography. Retrieved from [Link]6]

Sources

Application Note: Strategic Integration of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the methodological integration of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine (DFSP) as a privileged scaffold in the development of small-molecule kinase inhibitors.[1][2] While often utilized as a "tail" moiety in Structure-Activity Relationship (SAR) optimization, this fragment offers a unique trifecta of properties: metabolic stability via fluorine substitution, conformational rigidity via the piperazine ring, and favorable physicochemical properties (logP/solubility balance). This guide provides validated protocols for the synthesis, coupling, and biological evaluation of kinase inhibitors incorporating this motif, specifically targeting solvent-exposed regions or hydrophobic back-pockets of Type I/II kinase inhibitors.

Part 1: Rationale & Mechanistic Insight

The "Tail" Strategy in Kinase Inhibitor Design

In modern kinase inhibitor discovery, molecules are often conceptualized in three parts:

  • Hinge Binder: Heterocycle (e.g., pyrimidine, quinazoline) that mimics ATP's adenine.

  • Linker: Connects the hinge binder to the solubilizing group.

  • Tail/Cap: Extends into the solvent-exposed region or the hydrophobic back-pocket (gatekeeper region).[1][2]

The 1-(3,4-Difluoro-benzenesulfonyl)-piperazine moiety serves as a high-performance Tail .[1][2]

Physicochemical Advantages[1][3]
  • Metabolic Blockade: The 3,4-difluoro substitution pattern on the phenyl ring effectively blocks Cytochrome P450-mediated oxidative metabolism (hydroxylation) at the most reactive para- and meta-positions, significantly extending in vivo half-life compared to non-fluorinated analogs [1].[1][2]

  • Sulfonamide Linker: The sulfonyl group (

    
    ) acts as a robust hydrogen bond acceptor, often engaging varying residues (e.g., Lysine or Aspartate) depending on the specific kinase pocket geometry.
    
  • Piperazine Core: Provides a semi-rigid linker that directs the difluorophenyl group away from the hinge region while enhancing aqueous solubility via the secondary (or tertiary, post-coupling) amine pKa modulation.

Part 2: Chemical Synthesis Protocols

Protocol A: Synthesis of the DFSP Fragment

Objective: Preparation of high-purity 1-(3,4-Difluoro-benzenesulfonyl)-piperazine for subsequent coupling.[1][2]

Reagents:

  • 3,4-Difluorobenzenesulfonyl chloride (CAS: 1753-48-6)[1][2]

  • Piperazine (anhydrous) (CAS: 110-85-0)[1][2]

  • Dichloromethane (DCM) (anhydrous)[1][2]

  • Triethylamine (Et3N) or

    
    [1][2]
    

Step-by-Step Procedure:

  • Preparation: Dissolve Piperazine (3.0 equiv, excess is critical to prevent bis-sulfonylation) in anhydrous DCM (10 mL/g) in a round-bottom flask under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C using an ice bath. Add Triethylamine (1.2 equiv).[2]

  • Reaction: Dropwise add a solution of 3,4-Difluorobenzenesulfonyl chloride (1.0 equiv) in DCM over 30 minutes.

  • Incubation: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor consumption of sulfonyl chloride by TLC (Hexane:EtOAc 1:1).

  • Workup:

    • Wash the organic layer with water (3x) to remove excess piperazine and salts.[2]

    • Wash with brine (1x).[1][2]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash column chromatography (SiO2, DCM:MeOH 95:5) or recrystallize from Ethanol/Hexane.[2]

    • Expected Yield: >85%[3]

    • Characterization: Confirm by LC-MS (

      
      ) and 1H NMR.[1][2]
      
Protocol B: Coupling DFSP to a Kinase Core (SNAr)

Objective: Attaching the DFSP tail to a chloropyrimidine hinge-binder (common kinase scaffold).[1][2]

Reagents:

  • DFSP (from Protocol A)[1][2]

  • 4,6-Dichloropyrimidine (Core Scaffold)[1][2]

  • N,N-Diisopropylethylamine (DIPEA)[1][2]

  • Isopropanol (IPA) or n-Butanol[1][2]

Step-by-Step Procedure:

  • Setup: In a pressure vial, dissolve 4,6-Dichloropyrimidine (1.0 equiv) and DFSP (1.0 equiv) in IPA (5 mL/mmol).

  • Base Addition: Add DIPEA (2.5 equiv).

  • Reaction: Seal the vial and heat to 80–100°C for 12 hours.

    • Note: The electron-deficient nature of the pyrimidine ring facilitates Nucleophilic Aromatic Substitution (SNAr) by the piperazine nitrogen.[1][2]

  • Workup: Cool to RT. The product often precipitates.

    • If precipitate forms: Filter and wash with cold IPA and water.

    • If soluble: Concentrate solvent, redissolve in EtOAc, wash with water/brine, dry, and concentrate.

  • Validation: Verify the formation of the 4-substituted pyrimidine product via LC-MS.

Part 3: Biological Evaluation Protocols

Biochemical Kinase Assay (ADP-Glo™ Platform)

Objective: Determine the


 of the synthesized inhibitor against a target kinase (e.g., Akt, MEK, or EGFR).

Materials:

  • Recombinant Kinase (Target)[1][2]

  • Substrate Peptide (Kinase specific)[1][2]

  • Ultra-Pure ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)[1][2]

  • 384-well white solid-bottom plates[1][2]

Protocol:

  • Compound Prep: Prepare a 10-point serial dilution of the DFSP-linked inhibitor in 100% DMSO (starting at 10 µM).

  • Enzyme Reaction:

    • Add 2 µL of Kinase solution (optimized concentration) to the well.

    • Add 1 µL of Compound (or DMSO control).[2] Incubate for 10 mins at RT.

    • Add 2 µL of ATP/Substrate mix to initiate the reaction.

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).[1][2] Incubate 40 mins.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1][2] Incubate 30 mins.

  • Readout: Measure Luminescence using a plate reader (e.g., EnVision).

  • Analysis: Normalize data to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls. Fit curves using a 4-parameter logistic model to calculate

    
    .[1][2]
    

Part 4: Visualization & Workflow

Synthesis & Logic Diagram

The following diagram illustrates the synthesis pathway and the structural logic of the kinase inhibitor design.

KinaseInhibitorDesign cluster_SAR SAR Logic Reagents Reagents: 3,4-Difluoro-benzenesulfonyl Cl + Piperazine Fragment Fragment (DFSP): 1-(3,4-Difluoro-benzenesulfonyl)-piperazine Reagents->Fragment Synthesis (DCM, 0°C) Coupling Coupling Reaction: SNAr (IPA, 80°C) Fragment->Coupling Nucleophile Core Kinase Core: 4,6-Dichloropyrimidine Core->Coupling Electrophile FinalInhibitor Final Kinase Inhibitor (Hinge Binder + DFSP Tail) Coupling->FinalInhibitor Purification Tail Difluorophenyl: Metabolic Stability Linker Sulfonamide: H-Bond Acceptor Tail->Linker Spacer Piperazine: Solubility/Orientation Linker->Spacer

Caption: Workflow for synthesizing DFSP and coupling it to a kinase core, highlighting the SAR contribution of each moiety.

Part 5: Data Analysis & Interpretation[1][2]

When analyzing


 data generated from DFSP-containing inhibitors, use the following comparison matrix to guide optimization:
ObservationPotential CauseOptimization Strategy
High Potency (

nM)
DFSP tail successfully occupies hydrophobic pocket or solvent channel.[1][2]Proceed to ADME profiling (Microsomal stability).[2]
Low Potency (

µM)
Steric clash of the sulfonyl/piperazine group with the gatekeeper residue.Shorten linker (remove piperazine?) or change sulfonamide orientation.
Poor Solubility The difluorophenyl group is too lipophilic (

).[2]
Modify the piperazine to a homopiperazine or add polar groups to the hinge binder.
High Clearance Metabolic liability not on the difluoro ring.Check the hinge binder or piperazine ring for oxidation spots (e.g., N-oxidation).[1][2]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2] Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity.[1][2] Journal of Medicinal Chemistry, 47(27), 6658-6661.[2] Link[1][2]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[4] Nature Reviews Cancer, 9(1), 28-39.[2] Link

  • Promega Corporation. (n.d.).[2] ADP-Glo™ Kinase Assay Technical Manual. Link

Sources

Application Note: 1-(3,4-Difluoro-benzenesulfonyl)-piperazine as a Scaffold for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility and therapeutic potential of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine (DFBSP) . As a privileged scaffold in medicinal chemistry, this building block combines the pharmacokinetic benefits of the piperazine ring with the metabolic stability of the 3,4-difluorobenzene moiety.

This guide is designed for drug discovery professionals focusing on G-Protein Coupled Receptors (GPCRs) , specifically 5-HT6 antagonists for neurodegenerative disorders (Alzheimer’s, Schizophrenia), and chemokine receptor modulators .

Key Technical Advantages
  • Metabolic Blockade: The 3,4-difluoro substitution pattern effectively blocks oxidative metabolism (hydroxylation) at the most reactive sites of the phenyl ring, significantly extending half-life (

    
    ) compared to non-fluorinated analogs.
    
  • Versatile Nucleophile: The secondary amine at the

    
     position allows for rapid diversification via alkylation, acylation, or Buchwald-Hartwig arylation.
    
  • Lipophilicity Tuning: The difluorosulfonyl motif provides a specific lipophilic profile (

    
    ) that facilitates blood-brain barrier (BBB) penetration while maintaining aqueous solubility.
    

Chemical Profile & Specifications

PropertySpecification
IUPAC Name 1-(3,4-difluorophenyl)sulfonylpiperazine
CAS Number 790271-21-5
Molecular Formula

Molecular Weight 262.28 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM; Moderate in MeOH
pKa (Calculated) ~8.5 (Piperazine NH)
Storage 2-8°C, Hygroscopic (Store under inert gas)

Synthetic Workflows

The utility of DFBSP lies in its ability to serve as a "Tail" moiety in drug design, where the sulfonyl group anchors the molecule in a receptor pocket (often via hydrogen bonding to residues like Asn6.55 in 5-HT6), while the


 nitrogen is derivatized to reach distinct sub-pockets.
Visualizing the Synthetic Tree

SyntheticWorkflow Start 1-(3,4-Difluoro- benzenesulfonyl)-piperazine (DFBSP) R_Alk R-X / Base (S_N2 Alkylation) Start->R_Alk R_RedAm R-CHO / NaBH(OAc)3 (Reductive Amination) Start->R_RedAm R_Acyl R-COCl / Base (Acylation) Start->R_Acyl R_Buch Ar-X / Pd Catalyst (Buchwald-Hartwig) Start->R_Buch Prod_Alk Tertiary Amines (High Basicity) R_Alk->Prod_Alk Prod_RedAm N-Alkyl Derivatives (Flexible Linkers) R_RedAm->Prod_RedAm Prod_Acyl Amides/Ureas (Reduced Basicity) R_Acyl->Prod_Acyl Prod_Buch N-Aryl Piperazines (Rigid Systems) R_Buch->Prod_Buch

Figure 1: Divergent synthesis pathways from the DFBSP core. The secondary amine (


) serves as the primary handle for lead optimization.

Detailed Experimental Protocols

Protocol A: -Alkylation (General Procedure)

Purpose: Introduction of alkyl chains or benzyl groups to access tertiary amines. Mechanism:


 Nucleophilic Substitution.

Materials:

  • DFBSP (1.0 equiv)

  • Alkyl Halide (R-Br or R-I) (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve DFBSP (1.0 mmol, 262 mg) in anhydrous ACN (5 mL).

  • Base Addition: Add

    
     (2.0 mmol, 276 mg). Stir for 10 minutes at room temperature to ensure deprotonation/activation.
    
  • Electrophile Addition: Add the Alkyl Halide (1.1 mmol) dropwise.

    • Critical Note: If the electrophile is highly reactive (e.g., benzyl bromide), cool to 0°C during addition to prevent bis-alkylation (quaternization).

  • Reaction: Heat to 60°C and monitor by TLC (System: 5% MeOH in DCM). Reaction typically completes in 2–6 hours.

  • Workup:

    • Filter off inorganic salts.

    • Concentrate the filtrate in vacuo.

    • Redissolve in EtOAc, wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, Gradient: 0

    
     10% MeOH in DCM).
    
Protocol B: Reductive Amination (Preferred for Complex Linkers)

Purpose: Attaching bulky or sensitive aldehyde "head groups" without risk of quaternary salt formation.

Materials:

  • DFBSP (1.0 equiv)

  • Aldehyde (R-CHO) (1.1 equiv)

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Acetic Acid (catalytic, 1-2 drops)

  • DCE (Dichloroethane) or DCM

Step-by-Step:

  • Imine Formation: Dissolve DFBSP (1.0 mmol) and the Aldehyde (1.1 mmol) in DCE (5 mL). Add catalytic Acetic Acid. Stir for 30–60 minutes at Room Temperature (RT) to allow imine/iminium formation.

    • Why: Pre-forming the imine ensures that the hydride attacks the C=N bond, not the aldehyde directly.

  • Reduction: Add

    
     (1.5 mmol, 318 mg) in one portion.
    
  • Incubation: Stir at RT for 12–16 hours under nitrogen.

  • Quench: Quench with saturated aqueous

    
     (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (

    
    ).
    
  • Validation: Verify product mass via LC-MS (

    
    ).
    

Therapeutic Application: 5-HT6 Receptor Antagonists[1][2][3]

The 5-HT6 receptor is a major target for cognitive enhancement.[1] Arylsulfonyl piperazines are the "classic" pharmacophore for this receptor (e.g., SB-271046).

Mechanism of Action

The 3,4-difluorobenzenesulfonyl group mimics the naphthalene or benzene rings found in early antagonists but offers superior metabolic stability.

  • Binding: The sulfonyl oxygens form hydrogen bonds with Ser5.43 and Asn6.55 in the receptor's transmembrane domain.

  • The Piperazine Ring: Acts as a semi-rigid linker that directs the basic nitrogen (or attached distal group) toward an aspartic acid residue (Asp3.32) for a crucial salt-bridge interaction.

  • Fluorine Effect: The fluorine atoms at positions 3 and 4 prevent P450-mediated arene oxidation, preventing rapid clearance.

Pathway Diagram: Biased Signaling

Recent research suggests that therapeutic efficacy in Alzheimer's may depend on "biased signaling"—blocking the Cdk5 pathway while sparing or differentially affecting the Gs pathway.

SignalingPathway cluster_Canonical Canonical Pathway cluster_NonCanonical Non-Canonical (Cdk5) Receptor 5-HT6 Receptor (GPCR) Gs Gs Protein Receptor->Gs Blocked by Neutral Antagonist Cdk5 Cdk5 Pathway Receptor->Cdk5 Modulated by Inverse Agonist Ligand DFBSP-Derived Antagonist Ligand->Receptor Binding (Antagonism) AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase (Neuronal Excitability) AC->cAMP Neuro Neurite Growth / Synaptic Plasticity Cdk5->Neuro

Figure 2: 5-HT6 Signaling Pathways. DFBSP derivatives can be designed to selectively inhibit Gs signaling or modulate Cdk5 activity, offering a route to "biased ligands."

References

  • Holenz, J., et al. (2005). Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents. Drug Discovery Today.

  • Bhattarai, P., et al. (2026).[2][3] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.[2][3]

  • Sreenivasa, S., et al. (2013).[4] 1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine.[4][5] Acta Crystallographica Section E.

  • Canale, V., et al. (2022).[6] 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity.[6][7] Biomolecules.[8][1][2][3][9][10][11][12][13][14]

  • BenchChem Protocols. (2025). General Protocols for Piperazine Derivatization and One-Pot Synthesis.[12]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Optimization of Sulfonylation Conditions for Mono-Protected Piperazines Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to synthesize 1-(3,4-Difluoro-benzenesulfonyl)-piperazine . This reaction involves the nucleophilic attack of piperazine on 3,4-difluorobenzenesulfonyl chloride.

The Central Challenge: Piperazine is a symmetric diamine. The primary failure mode in this synthesis is bis-sulfonylation (formation of the sulfonamide at both nitrogen atoms), resulting in a "dumbbell" impurity that is difficult to separate. A secondary failure mode is hydrolysis of the highly reactive fluorinated sulfonyl chloride.

This guide provides a self-validating protocol designed to maximize mono-selectivity and simplify purification without chromatography.

Module 1: Controlling Selectivity (The "Bis" Problem)

User Issue: "I am observing significant formation of the bis-sulfonated byproduct (approx. 20-30%). How do I stop the reaction at the mono-stage?"

Technical Insight: In a 1:1 stoichiometric mixture, once a mono-sulfonamide is formed, it remains nucleophilic (though less so than the starting material). Localized high concentrations of the sulfonyl chloride will react with the product if free piperazine is not immediately available.

The Solution: Statistical Kinetic Control To favor mono-substitution, you must engineer the reaction environment so that the electrophile (sulfonyl chloride) always encounters an excess of free piperazine.

Optimized Protocol:

  • Stoichiometry: Use 3.0 to 4.0 equivalents of Piperazine relative to the Sulfonyl Chloride.

  • Inverse Addition: Do not add the amine to the chloride. Dissolve the piperazine in the solvent (DCM or THF) first.

  • Slow Addition: Dissolve the sulfonyl chloride in a separate volume of solvent and add it dropwise to the piperazine solution at 0 °C.

Visual Workflow:

ReactionFlow Start Reaction Setup PipSol Piperazine Solution (4.0 equiv) in DCM Temp: 0°C Start->PipSol SulfSol Sulfonyl Chloride Solution (1.0 equiv) in DCM Start->SulfSol Addition Dropwise Addition (Rate: 1 mL/min) PipSol->Addition SulfSol->Addition Add to Amine Result Kinetic Competition Addition->Result Mono Target: Mono-Sulfonamide (Major Product) Result->Mono High Pip Conc. Bis Impurity: Bis-Sulfonamide (Suppressed) Result->Bis Low Pip Conc.

Figure 1: Inverse addition strategy to minimize bis-sulfonylation by maintaining high local concentration of the nucleophile.

Module 2: Reagent Integrity & Hydrolysis

User Issue: "My LCMS shows the presence of 3,4-difluorobenzenesulfonic acid and unreacted piperazine. Yield is low."

Technical Insight: The fluorine atoms on the benzene ring are electron-withdrawing. This increases the electrophilicity of the sulfur center, making 3,4-difluorobenzenesulfonyl chloride significantly more reactive—and more moisture-sensitive—than a standard tosyl chloride. If your solvent is "wet," water competes effectively with piperazine.

Troubleshooting Checklist:

  • Solvent Quality: Are you using anhydrous DCM or THF? (DCM is preferred for solubility).

  • Reagent Quality: Sulfonyl chlorides degrade to sulfonic acids over time (releasing HCl).

    • Self-Validation Test: Dissolve a small amount of your sulfonyl chloride in dry DCM. Add water and check pH. If it immediately turns highly acidic without heating, your reagent may already be partially hydrolyzed.

  • Temperature: Maintain 0 °C during addition to suppress the hydrolysis rate relative to the aminolysis rate.

Module 3: Workup & Purification (The "Self-Validating" System)

User Issue: "I used excess piperazine as suggested, but now I can't separate the product from the starting material. They streak together on silica."

Technical Insight: Chromatography is inefficient for separating highly polar amines. Instead, utilize the Acid-Base Extraction Switch . This method relies on the solubility differences between the mono-sulfonamide (less basic, more lipophilic due to the fluorinated tail) and the free piperazine (highly basic, highly water-soluble).

The Extraction Protocol:

StepActionChemical Logic
1. Quench Add water to the reaction mixture.Hydrolyzes remaining sulfonyl chloride.
2. Organic Wash Extract with DCM. Keep the organic layer.CRITICAL: At neutral/basic pH, both Product and Excess Piperazine are in the organic layer.
3. Acid Wash Wash the DCM layer with 0.5 M HCl (3x).Protonates amines. Piperazine (diprotic) becomes highly ionic and moves to water. The Product (monoprotic, lipophilic tail) should partition; however, often the salt precipitates. Better approach below.

Refined Purification Strategy (Precipitation Method): For piperazine derivatives, the "Reverse Extraction" is superior:

  • Evaporate reaction solvent.[1][2]

  • Redissolve residue in 1N HCl . (Everything dissolves).

  • Wash aqueous acid with Ethyl Acetate . (Removes non-basic impurities/bis-sulfonamide if neutral).

  • Basify aqueous layer to pH > 12 using NaOH .

  • Extract with DCM .

  • Wash DCM with Water (5x).

    • Why? Free piperazine is incredibly water-soluble.[1] The lipophilic 3,4-difluorophenyl group keeps your product in the DCM, while the excess piperazine washes out into the water.

Visual Troubleshooting Logic:

PurificationLogic Crude Crude Mixture (Product + Excess Pip) DCM_Water Partition: DCM / Water Crude->DCM_Water OrgLayer Organic Layer (Product + Some Pip) DCM_Water->OrgLayer AqLayer Aqueous Layer (Salts) DCM_Water->AqLayer Wash Wash with Water (x5) OrgLayer->Wash FinalOrg DCM Layer (Pure Product) Wash->FinalOrg FinalAq Water Waste (Excess Piperazine) Wash->FinalAq

Figure 2: Purification logic relying on the high water solubility of unsubstituted piperazine versus the lipophilic sulfonamide.

FAQ: Frequently Asked Questions

Q: Can I use a base like Triethylamine (TEA) or Pyridine? A: Yes, but it is often unnecessary if you use excess piperazine. The excess piperazine acts as the HCl scavenger. If you use TEA, you risk making purification harder (removing TEA salts). If you must use 1.0 eq of piperazine (not recommended), you must add 2.0 eq of TEA or DIPEA.

Q: The reaction turns solid/slurry. Is this normal? A: Yes. As the reaction proceeds, piperazine hydrochloride salts will precipitate out of DCM. This is a good sign. Ensure vigorous stirring. If the slurry becomes too thick, add more DCM.

Q: How do I store the product? A: Sulfonamides are generally stable. However, the secondary amine on the piperazine ring is liable to pick up CO2 from the air to form carbamates over long periods. Store in a sealed vial under inert atmosphere (Nitrogen/Argon) at 4 °C.

References
  • General Sulfonylation Methodology

    • Bahrami, K., et al. "Direct Conversion of Sulfonic Acids to Sulfonamides."[3] Journal of Organic Chemistry, 2009, 74, 9287-9291.[3] Link

    • Note: Establishes the fundamental reactivity of sulfonyl electrophiles.
  • Piperazine Mono-Functionalization

    • Chao, S., et al. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules, 2020, 25(9), 2194. Link

    • Note: Validates the use of protonated piperazine or excess stoichiometry to prevent bis-substitution.
  • Purification of Piperazine Derivatives

    • "Purification of piperazine."[1][4][5][6] U.S. Patent 2,919,275. Link

    • Note: foundational industrial logic for separating piperazine from its deriv
  • Reaction Mechanism & Hydrolysis

    • King, J. F., et al. "Aminolysis vs Hydrolysis of Sulfonyl Chlorides." Journal of the American Chemical Society, 1992, 114, 1776. Link

    • Note: Explains the competition between w

Sources

Technical Support Center: Overcoming Challenges in the Purification of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine. This document is designed for researchers, medicinal chemists, and process development scientists who work with this important synthetic building block. High purity is paramount for successful downstream applications, yet the unique physicochemical properties of this compound can present significant purification challenges.

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format, grounded in fundamental chemical principles to help you diagnose and solve common purification hurdles.

A. Understanding the Core Challenges

The purification of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine is complicated by several factors inherent to its structure and the common synthetic routes used for its preparation. The primary synthesis involves the nucleophilic substitution reaction between piperazine and 3,4-difluorobenzenesulfonyl chloride. Difficulties arise from:

  • Dual Reactivity of Piperazine: As a symmetrical diamine, piperazine can react at one or both nitrogen atoms. This can lead to the formation of a significant N,N'-bis(3,4-difluorobenzenesulfonyl)piperazine impurity if reaction conditions are not carefully controlled.[1] Using a mono-protected piperazine, such as N-Boc-piperazine, is a common strategy to ensure mono-substitution, but this introduces additional protection and deprotection steps.[2][3]

  • Basicity and Polarity: The presence of the free secondary amine in the piperazine ring (pKa ≈ 9.7) makes the molecule basic and highly polar.[4] This property leads to strong interactions with acidic stationary phases like silica gel, often resulting in significant peak tailing during column chromatography.[4] It also influences the compound's solubility profile.

  • Starting Material Reactivity: The key reagent, 3,4-difluorobenzenesulfonyl chloride, is highly reactive and susceptible to hydrolysis by moisture, which can lead to the formation of 3,4-difluorobenzenesulfonic acid as a polar impurity.[5][6] Proper handling under anhydrous conditions is critical.[7][8]

B. Troubleshooting Guide: A-Q&A Approach

This section addresses specific problems you may encounter during the purification process.

B.1 Low Yield After Work-up and Initial Isolation

Question 1: My overall yield is much lower than expected after the initial aqueous work-up. Where could my product have been lost?

Answer: Significant yield loss after the initial work-up often points to issues with hydrolysis of the starting material or product loss during extraction.[6]

  • Causality: 3,4-Difluorobenzenesulfonyl chloride is highly water-reactive.[8] If the reaction is not completely anhydrous or if the quench and work-up are performed incorrectly, the sulfonyl chloride will hydrolyze to the corresponding sulfonic acid. This sulfonic acid is highly water-soluble and will be lost to the aqueous phase.

  • Troubleshooting Steps:

    • Verify Anhydrous Conditions: Ensure all glassware was oven-dried and the reaction was performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

    • Optimize the Quench: The reaction mixture is typically quenched by carefully pouring it onto ice water.[6] Perform this step efficiently to minimize contact time between unreacted sulfonyl chloride and the aqueous environment.

    • Check Extraction Efficiency: Your product, while polar, should be extractable into common organic solvents like ethyl acetate or dichloromethane (DCM).

      • Ensure the pH of the aqueous layer is basic (pH > 9) before extraction to keep the piperazine nitrogen unprotonated and maximize its partitioning into the organic layer.

      • Perform multiple extractions (e.g., 3x with fresh solvent) to ensure complete recovery from the aqueous phase.[6]

      • If emulsions form, adding brine (saturated NaCl solution) can help break them.[6]

B.2 Challenges in Column Chromatography

Question 2: I'm purifying my crude product by silica gel chromatography, but the compound is streaking badly down the column, and my fractions are not pure. What's wrong?

Answer: This is a classic problem for basic amines on silica gel. The streaking, or tailing, is caused by strong, non-ideal interactions between the basic nitrogen of your compound and the acidic silanol (Si-OH) groups on the silica surface.[4]

  • Causality: The lone pair of electrons on the piperazine nitrogen acts as a Lewis base, interacting strongly with the acidic protons of the silica gel. This slows the compound's elution in an unpredictable manner, causing it to spread across many column volumes.

  • Troubleshooting Workflow:

start Crude Product Shows Tailing on TLC/Column mod Add a Basic Modifier to Eluent start->mod alt Consider Alternative Stationary Phases start->alt If Tailing Persists tea Option 1: Triethylamine (Et3N) Add 0.5-2% Et3N to your eluent system (e.g., Hexane/Ethyl Acetate). mod->tea Most Common Solution nh3 Option 2: Ammonia Pre-treat silica with NH4OH or use an eluent saturated with ammonia (e.g., DCM/MeOH/NH4OH). mod->nh3 For Very Basic Compounds alumina Alumina (basic or neutral) can reduce acidic interactions. alt->alumina rp Reverse-Phase (C18) Chromatography may be an option if impurities have sufficiently different polarity. alt->rp

Caption: Troubleshooting workflow for chromatographic tailing.

  • Immediate Solution: Add a basic modifier to your mobile phase. This additive will compete with your product for the acidic sites on the silica gel, leading to a much sharper elution profile.

    • Triethylamine (Et₃N): Add 0.5-2% triethylamine to your eluent (e.g., Ethyl Acetate/Hexane). This is the most common and effective solution.

    • Ammonia: For very stubborn cases, a mobile phase containing ammonia (e.g., 90:10:1 DCM/Methanol/NH₄OH) can be used.

Question 3: My LC-MS analysis shows a major impurity with a mass of +208.1 Da compared to my product. What is it?

Answer: A mass increase of +208.1 Da corresponds to the addition of a second 3,4-difluorobenzenesulfonyl group. This is the N,N'-bis(3,4-difluorobenzenesulfonyl)piperazine impurity.

  • Causality: This impurity forms when both nitrogen atoms of piperazine react with the sulfonyl chloride. It is favored when the stoichiometry of piperazine to sulfonyl chloride is too low (less than a 2-3 fold excess of piperazine) or when reaction temperatures are too high.

  • Visualizing the Reaction Pathway:

cluster_reactants Reactants cluster_products Products Piperazine Piperazine Product Desired Product (Mono-substituted) Piperazine->Product 1 eq. Sulfonyl Chloride SulfonylChloride 3,4-Difluorobenzenesulfonyl Chloride SulfonylChloride->Product Impurity Bis-substituted Impurity (+208.1 Da) Product->Impurity + 1 eq. Sulfonyl Chloride (Side Reaction)

Caption: Synthetic pathway showing desired product and key impurity.

  • Purification Strategy:

    • Polarity Difference: The bis-substituted impurity is significantly less polar than your mono-substituted product because it lacks the free N-H group.

    • Chromatography: It should elute much earlier from a silica gel column. Use a gradient elution starting with a less polar solvent system (e.g., 10% Ethyl Acetate in Hexane) and gradually increasing the polarity to elute your desired product.

B.3 Challenges in Recrystallization

Question 4: I'm trying to purify my product by recrystallization, but it either oils out or doesn't crystallize at all. How do I find the right solvent system?

Answer: Finding the ideal recrystallization solvent is an empirical process, but it follows clear principles. The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[9] Oiling out occurs when the melting point of the solid is lower than the boiling point of the solvent, or when the solution is supersaturated.

  • Causality: The solubility of a compound is highly dependent on the polarity match between the solute and the solvent. Your product has both a non-polar aromatic region and a very polar sulfonyl-piperazine region. This dual nature can make finding a single ideal solvent tricky.

  • Systematic Solvent Screening:

    • Place a small amount of your crude product (10-20 mg) into several test tubes.

    • Add a few drops of a test solvent to each tube at room temperature. Observe solubility.

    • If insoluble at room temperature, heat the solvent to boiling. If it dissolves, it's a potential candidate.

    • Cool the dissolved solution slowly to room temperature, then in an ice bath. If crystals form, you have a good candidate.

  • Recommended Solvent Systems:

Solvent/SystemPolarityTypical Behavior & Rationale
Isopropanol (IPA) Polar ProticOften a good starting point. The product may have moderate solubility at room temperature but should be fully soluble when hot.[10]
Ethanol/Water Polar ProticA solvent-pair system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy (cloud point). Add a drop or two of hot ethanol to clarify and then cool slowly.
Ethyl Acetate/Hexane Med-Polar/Non-PolarAnother solvent-pair system. Dissolve in a minimum of hot ethyl acetate, then add hexane until the cloud point is reached. This is effective for removing less polar impurities.
Toluene AromaticCan be effective. The product is likely soluble in hot toluene and will precipitate upon cooling.
  • Troubleshooting Oiling Out:

    • Add more solvent to reduce the saturation level.

    • Lower the temperature at which crystallization begins by using a lower-boiling solvent or solvent pair.

    • Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.

    • Add a seed crystal from a previous successful crystallization.

C. Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low purity in the synthesis of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine? A1: The most frequent issue is the formation of the N,N'-bis-substituted byproduct due to improper control of stoichiometry.[1] Using a significant excess of piperazine or employing a mono-Boc-protected piperazine strategy can largely prevent this.[2][3]

Q2: How should I handle the starting material, 3,4-Difluorobenzenesulfonyl chloride? A2: This reagent is corrosive and moisture-sensitive.[5] It causes severe skin burns and eye damage.[5] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][7] Store it in a tightly sealed container under an inert atmosphere and away from moisture.[7][11]

Q3: What analytical techniques are best for assessing the purity of my final product? A3: A combination of techniques is recommended:

  • LC-MS: Ideal for checking for trace impurities and confirming the mass of the product and any byproducts.

  • ¹H and ¹⁹F NMR: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity against a known standard.

  • HPLC-UV: A robust method for routine purity checks once the identity of the main peaks is established.[12][13]

D. Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography (Flash Silica Gel)

This protocol is designed to separate the mono-substituted product from less polar (bis-substituted) and more polar (sulfonic acid, unreacted piperazine) impurities.

  • Slurry Preparation: Dissolve the crude product (e.g., 1g) in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add 2-3g of silica gel to this solution.

  • Solvent Removal: Concentrate the silica slurry on a rotary evaporator until a dry, free-flowing powder is obtained. This "dry loading" method generally provides better separation.

  • Column Packing: Dry pack or wet pack a suitable size flash chromatography column with silica gel in your starting eluent (e.g., 9:1 Hexane/Ethyl Acetate).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 9:1 Hexane/Ethyl Acetate + 1% Et₃N). This will wash out non-polar impurities like the bis-substituted byproduct.

    • Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 Hexane/Ethyl Acetate + 1% Et₃N).

    • Monitor the elution using TLC, staining with potassium permanganate or visualizing under UV light.

  • Fraction Collection: Collect fractions corresponding to the main product spot (typically Rf ≈ 0.3-0.5 in 1:1 Hexane/EtOAc).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization (Isopropanol)

This protocol is effective when the crude product is already of moderate purity (>85%).

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small volume of isopropanol (IPA).

  • Heating: Heat the mixture to a gentle boil on a hot plate with stirring. Add more hot IPA in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent.[9]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[9]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[9]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature without disturbance. Covering the flask with a watch glass will slow evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold IPA to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

E. References
  • Palasek S.A., Cox Z.J., Collins J.M. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. J. Pept. Sci. 2007;13:143–148.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026-01-19). MDPI.

  • Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry (RSC Publishing).

  • SAFETY DATA SHEET - 3,4-Difluorobenzenesulfonyl Chloride. (2025-07-16). TCI Chemicals.

  • SAFETY DATA SHEET - 1,4-Difluorobenzene. (2024-09-06). Sigma-Aldrich.

  • Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. PMC - NIH.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

  • A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. (2025-08-06). ResearchGate.

  • 3,5-Difluorobenzenesulfonyl chloride - SAFETY DATA SHEET. (2010-06-16). Fisher Scientific.

  • D2939 - SAFETY DATA SHEET. (2024-12-14). TCI Chemicals.

  • SAFETY DATA SHEET - 3,4-Difluorobenzenesulfonyl chloride. Fisher Scientific.

  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.

  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Pharmaceutical and Biomedical Analysis.

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020-05-06). PMC.

  • Recrystallization.pdf. University of Colorado Boulder.

  • Analytical Methods. RSC Publishing.

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.

  • Method for the preparation of piperazine and its derivatives. Google Patents.

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC.

  • 1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine. PubMed Central.

Sources

Technical Support Center: 1-(3,4-difluoro-benzenesulfonyl)-piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers synthesizing 1-(3,4-difluoro-benzenesulfonyl)-piperazine . It is designed to troubleshoot yield issues, optimize selectivity, and ensure high-purity isolation.

Case ID: SULF-PIP-F2 Status: Operational Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Reaction Logic

The synthesis of 1-(3,4-difluoro-benzenesulfonyl)-piperazine involves the nucleophilic attack of piperazine on 3,4-difluorobenzenesulfonyl chloride.

The Central Challenge: Piperazine is a symmetric diamine. The reaction has a high propensity for bis-sulfonylation , where the desired mono-product reacts again with the sulfonyl chloride to form the unwanted impurity 1,4-bis(3,4-difluorobenzenesulfonyl)piperazine .

This guide prioritizes the Excess Amine Method (economical, scalable) over the N-Boc-protection method (expensive, multi-step), while providing purification logic to handle the excess reagents.

Reaction Pathway Visualization

The following diagram illustrates the competition between the desired pathway and the primary yield-killing side reactions.

ReactionPathways cluster_conditions Critical Control Points Start Start: Piperazine + Sulfonyl Chloride Mono TARGET PRODUCT Mono-Sulfonamide (Secondary Amine) Start->Mono k1 (Fast) Controlled Addition Hydrolysis IMPURITY Sulfonic Acid (Water Soluble) Start->Hydrolysis Moisture present Bis IMPURITY (Yield Killer) Bis-Sulfonamide (Neutral) Mono->Bis k2 (If excess sulfonyl chloride) Over-reaction

Figure 1: Reaction kinetics flow. Controlling the 'Mono -> Bis' transition is the primary objective of this protocol.

Standard Operating Procedure (The "Golden Path")

To maximize yield and minimize the bis-impurity, adhere to this optimized stoichiometry.

Reagents:

  • Substrate: 3,4-Difluorobenzenesulfonyl chloride (1.0 equiv)

  • Nucleophile: Piperazine (Anhydrous) (4.0 - 5.0 equiv )

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Protocol:

  • Preparation: Dissolve 5.0 equivalents of piperazine in DCM. Ensure the piperazine is fully dissolved (sonicate if necessary).

  • Cooling: Cool the piperazine solution to 0°C using an ice bath.

  • Addition: Dissolve 1.0 equivalent of 3,4-difluorobenzenesulfonyl chloride in a separate volume of DCM. Add this solution dropwise to the piperazine solution over 30–60 minutes.

    • Why? Slow addition ensures the sulfonyl chloride always encounters a massive excess of unreacted piperazine, statistically favoring mono-substitution.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC or LCMS.

  • Workup (Crucial): See Section 4 for the "Acid-Base Rescue" purification.

Troubleshooting Guide (Q&A)

Issue: Low Yield (<40%) & High Impurity Profile

User Question: "I am getting a large amount of a precipitate that isn't my product, and my yield is terrible. What is happening?"

Diagnosis: You are likely experiencing Bis-Sulfonylation .

  • Cause: If you mix reagents 1:1 or add piperazine to the chloride, the concentration of product locally exceeds the concentration of piperazine, leading to a second reaction.

  • Solution:

    • Invert Addition: Always add the chloride to the piperazine.

    • Increase Equivalents: Increase piperazine to 4.0–5.0 equivalents.

    • Dilution: Dilute the reaction mixture. High concentrations favor intermolecular side reactions.

Issue: Starting Material Disappears, No Product Formed

User Question: "My sulfonyl chloride is gone, but I don't see the sulfonamide product. I see a very polar spot near the baseline."

Diagnosis: Hydrolysis .[1][2]

  • Cause: Sulfonyl chlorides are moisture-sensitive. If your solvent was "wet" or the reagent is old, it hydrolyzed to 3,4-difluorobenzenesulfonic acid.

  • Solution:

    • Reagent Check: Check the quality of the sulfonyl chloride. If it's a liquid/low-melting solid, it should not be fuming or contain white precipitate (acid).

    • Dry Solvents: Use anhydrous DCM or THF.

    • Atmosphere: Run under Nitrogen or Argon balloon.

Issue: Product Contaminated with Piperazine

User Question: "I used the excess piperazine method as suggested, but now I can't get the extra piperazine out of my product. It co-elutes on silica."

Diagnosis: Ineffective Workup .

  • Cause: Piperazine is very polar and basic. Silica chromatography is often insufficient to separate it cleanly from the mono-product without streaking.

  • Solution: Do not rely on columns. Use Partition Coefficient (LogP) differences. Piperazine is highly water-soluble (

    
    ); the product is lipophilic (
    
    
    
    ). Use the Acid/Base Extraction method below.

Purification Workflow: The Acid/Base Rescue

This is the most reliable method to isolate pure mono-product from the reaction mixture without column chromatography.

WorkupFlow Mix Crude Reaction Mix (DCM Phase) AcidWash ADDITION: Dilute HCl (1N) (Acidify to pH 1-2) Mix->AcidWash PhaseSplit1 PHASE SEPARATION AcidWash->PhaseSplit1 OrgLayer1 Organic Layer (DCM) Contains: Bis-Impurity & Neutral byproduct PhaseSplit1->OrgLayer1 AqLayer1 Aqueous Layer (Acidic) Contains: Mono-Product (Salt) & Piperazine (Salt) PhaseSplit1->AqLayer1 Discard1 DISCARD (Removes Bis-Impurity) OrgLayer1->Discard1 Basify ADDITION: NaOH (2N) (Basify to pH > 12) AqLayer1->Basify Extract EXTRACTION: Fresh DCM Basify->Extract PhaseSplit2 PHASE SEPARATION Extract->PhaseSplit2 AqLayer2 Aqueous Layer Contains: Excess Piperazine PhaseSplit2->AqLayer2 OrgLayer2 Organic Layer Contains: PURE MONO-PRODUCT PhaseSplit2->OrgLayer2 Discard2 DISCARD (Removes Piperazine) AqLayer2->Discard2 Final Evaporate & Dry Final Yield OrgLayer2->Final

Figure 2: Purification logic relying on the basicity difference between the neutral bis-impurity and the basic mono-product.

Detailed Purification Steps:
  • Quench: Add water to the reaction mixture.

  • Acid Extraction: Wash the DCM layer with 1N HCl (2x) .

    • Chemistry: The Mono-product and Piperazine protonate and move to the water. The Bis-impurity (neutral sulfonamide) stays in the DCM.

    • Action: Keep the Aqueous Layer . Discard the DCM.

  • Basification: Cool the aqueous layer and slowly add 2N NaOH until pH > 12.

    • Chemistry: The amine salts return to free bases. The Mono-product becomes insoluble/oily. Piperazine remains soluble in water.[3]

  • Final Extraction: Extract the basic aqueous mixture with fresh DCM (3x).

    • Chemistry: The lipophilic Mono-product moves to DCM. The highly polar Piperazine stays in the water.

  • Wash: Wash combined DCM extracts with Brine (1x) to remove trace piperazine. Dry over

    
     and concentrate.
    

Comparative Data: Solvent & Base Selection

ParameterRecommendationTechnical Rationale
Solvent DCM (Dichloromethane) Excellent solubility for sulfonyl chlorides; easy to evaporate; immiscible with water for workup.
Alt. Solvent THF (Tetrahydrofuran)Good for solubility, but miscible with water. Requires evaporation before acid/base workup.
Base Excess Piperazine Acts as both nucleophile and HCl scavenger. Simplifies workup (water soluble).
Alt. Base Triethylamine (TEA)Use only if reagents are scarce (1:1 stoichiometry). Harder to separate from product than piperazine.
Temp 0°C Start Essential to suppress the reaction rate of the Mono-product reacting with a second chloride molecule.

References

  • Sigma-Aldrich. 3,4-Difluorobenzenesulfonyl chloride Product Specification. (Reagent properties and handling).[4]

  • National Center for Biotechnology Information. PubChem Compound Summary for Piperazine. (Solubility and pKa data for workup logic).

  • Taylor & Francis. Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide derivatives. (General protocol for sulfonylation of piperazines).

  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. (Confirmation of DCM/TEA protocols).

  • ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides. (Data on hydrolysis rates and storage).

Sources

Troubleshooting side reactions in the preparation of difluorinated arylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource for medicinal chemists and process engineers. It focuses on the two primary synthetic routes for difluorinated arylpiperazines: Palladium-Catalyzed Buchwald-Hartwig Amination (for preserving the fluorine motif) and Nucleophilic Aromatic Substitution (


)  (for activated systems).

Introduction: The Fluorine Retention Challenge

Difluorinated arylpiperazines (e.g., 1-(2,4-difluorophenyl)piperazine ) are critical pharmacophores in antifungal agents (Posaconazole), antipsychotics, and antidepressants. The synthesis of these motifs presents a unique "chemoselectivity paradox":

  • Electronic Deactivation: The electron-withdrawing fluorine atoms deactivate the ring toward oxidative addition (in Pd-catalysis) while simultaneously activating it toward nucleophilic attack (

    
    ).
    
  • Competing Sites: The presence of two nitrogens on piperazine leads to oligomerization (bis-arylation), while multiple fluorines (or other halides) on the arene create regioselectivity challenges.

This guide addresses the specific failure modes of the two dominant synthetic strategies.

Module 1: Buchwald-Hartwig Amination (Method A)

Context: Used when the difluoro-substitution pattern must be preserved (e.g., reacting 1-bromo-2,4-difluorobenzene with piperazine).

Q1: Why is my reaction stalling with significant starting material remaining, despite using active Pd catalysts?

Diagnosis: Catalyst Poisoning or Ligation by Product. Piperazine is a strong


-donor. In electron-deficient systems (like difluorobenzenes), the resulting aryl-piperazine product can competitively bind to the Pd(II) center, displacing the phosphine ligand and forming an inactive [Pd(Ar)(Product)Br] complex.

Troubleshooting Protocol:

  • Ligand Switch: Move from monodentate phosphines (e.g.,

    
    ) to bulky, chelating ligands or dialkylbiaryl phosphines that resist displacement.
    
    • Recommendation:BINAP or Xantphos (chelating) prevent bis-coordination of the amine. BrettPhos or RuPhos (bulky monodentate) sterically crowd the metal center, disfavoring product inhibition.

  • Base Selection: Switch from

    
     to NaOtBu . The stronger base facilitates the deprotonation of the amine-bound Pd complex, accelerating the rate-determining reductive elimination step.
    
Q2: I am observing "Hydrodehalogenation" (Ar-H) instead of the desired amination (Ar-N). Why?

Diagnosis:


-Hydride Elimination or Protodehalogenation.
If the amine coordination or reductive elimination is slow, the L_nPd(Ar)(Br) intermediate can undergo side reactions.
  • Mechanism: If the amine has

    
    -hydrogens (like piperazine), the Pd center can undergo 
    
    
    
    -hydride elimination, releasing the imine and a Pd-hydride species, which then reduces the aryl halide to Ar-H (e.g., 1,3-difluorobenzene).
  • Source: Trace water or alcohol solvents can also serve as hydride sources.

Corrective Action:

  • Solvent: Switch to strictly anhydrous Toluene or Dioxane . Avoid alcohols.

  • Temperature: Lower the temperature. Hydrodehalogenation often has a higher activation energy than amination.

  • Catalyst Loading: Increase the catalyst loading slightly (to 1-2 mol%) to outcompete the decomposition pathways.

Q3: How do I prevent the formation of -bis(difluorophenyl)piperazine?

Diagnosis: Stoichiometric imbalance and relative nucleophilicity. Once the mono-arylated piperazine is formed, the remaining NH is more nucleophilic than the initial piperazine due to the electron-rich nature of the N-aryl group (unless the aryl group is strongly electron-withdrawing, which difluorobenzene is). However, statistical probability favors bis-coupling if the concentration of electrophile is high.

Optimization Table: Controlling Bis-Arylation

VariableRecommendationMechanistic Rationale
Stoichiometry 5.0 - 10.0 eq PiperazineStatistical flooding ensures Pd oxidative addition complex encounters unreacted piperazine first.
Addition Mode Inverse Addition Slowly add the Aryl Halide (electrophile) to the solution of Piperazine + Catalyst.
Concentration High Dilution (0.05 M)Reduces the rate of the bimolecular reaction between Product and Electrophile.

Module 2: Nucleophilic Aromatic Substitution ( ) (Method B)

Context: Used when the aryl ring is highly activated (e.g., 2,4-difluoronitrobenzene or pentafluorobenzene).

Q4: I am reacting 2,4-difluoronitrobenzene with piperazine. Which fluorine will be displaced?

Diagnosis: Regioselectivity is dictated by the "Ortho Effect" vs. Sterics.

  • The Rule: Nucleophilic attack generally occurs para to the activating group (NO2) due to steric relief. However, the ortho position is more activated inductively.

  • The Outcome: For 2,4-difluoronitrobenzene, the C-4 Fluorine (para to nitro) is predominantly displaced by bulky nucleophiles like piperazine.

  • The Problem: If you wanted the ortho product (to keep the para-F),

    
     is the wrong method. You will get a mixture favoring the para-isomer.
    

Decision Matrix for Regioselectivity:

SNAr_Regio Start Substrate: 2,4-Difluoronitrobenzene Cond_A Standard Conditions (THF, RT, Piperazine) Start->Cond_A Cond_B Low Temp / Non-Polar (-78°C, Toluene) Start->Cond_B Prod_Para Major: 1-(3-fluoro-4-nitrophenyl)piperazine (Para displacement) Cond_A->Prod_Para Steric Control Prod_Ortho Minor: 1-(5-fluoro-2-nitrophenyl)piperazine (Ortho displacement) Cond_B->Prod_Ortho Kinetic Control (H-bonding favored) caption Figure 1: Regioselectivity outcomes in SNAr reactions of difluoronitrobenzene.

Q5: Can I use to make 1-(2,4-difluorophenyl)piperazine directly?

Critical Clarification: No. If you perform


 on 2,4-difluoronitrobenzene , you displace a fluorine. The product will be a monofluoro-nitro-phenylpiperazine .
If you perform 

on 1,3-difluorobenzene , the ring is not activated enough.
  • Exception: You can use 2,4,5-trifluorobenzonitrile or similar highly activated species if your target allows for a third substituent.

  • For the Difluoro-Core: You must use the Buchwald-Hartwig method (Module 1) or the Aniline Cyclization method (reacting 2,4-difluoroaniline with bis(2-chloroethyl)amine).

Module 3: Purification & Workup[1]

Q6: How do I efficiently separate the mono-aryl piperazine from the bis-aryl byproduct?

Since both species are basic, acid-base extraction is often insufficient to separate them.

Protocol: The "Boc-Trap" Strategy If you cannot use excess piperazine (due to cost), use N-Boc-piperazine instead of free piperazine.

  • Reaction: 1-Bromo-2,4-difluorobenzene + N-Boc-piperazine (1.1 eq).

  • Benefit: The "Bis" reaction is chemically impossible because the second nitrogen is protected.

  • Workup: Standard organic wash.

  • Deprotection: Treat with TFA/DCM or HCl/Dioxane to release the free amine.

  • Yield: This typically increases the overall yield of the mono-product from ~60% (with free piperazine) to >90%.

Summary of Experimental Recommendations

IssueMethodKey Control ParameterRecommended Reagent/Condition
Bis-Arylation BuchwaldStoichiometryUse N-Boc-piperazine or 10 eq. free piperazine.
Catalyst Death BuchwaldLigand StericsBINAP (Pd(OAc)2) or RuPhos (Pd G3/G4).
Hydrodefluorination BuchwaldSolvent/TempToluene , Anhydrous, <80°C.
Regioselectivity SNArSubstrate DesignDo not use SNAr for 1-(2,4-difluorophenyl)piperazine; use Pd-catalysis.

References

  • Buchwald-Hartwig Amination Scope & Mechanism

    • Organic Chemistry Portal.[1] "Buchwald-Hartwig Cross Coupling Reaction."[2][3][4] [Link]

  • Hydrodefluorination Side Reactions

    • Journal of the American Chemical Society.[5] "Organophotoredox Hydrodefluorination of Trifluoromethylarenes." (Mechanistic insights into defluorination pathways). [Link]

  • SNAr Regioselectivity in Fluorinated Nitrobenzenes

    • MDPI Molecules. "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." [Link]

  • Posaconazole Intermediate Synthesis (Relevant Context)
  • General Piperazine Functionalization

    • National Science Foundation (NSF) / Parson Group. "Recent Advances in the Synthesis of Piperazines." [Link]

Disclaimer: All experimental protocols should be validated with small-scale pilot runs. Ensure compliance with local safety regulations regarding handling of fluorinated aromatics and palladium catalysts.

Sources

Technical Support Center: Enhancing the Solubility of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and enhancing the solubility of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine. The following sections offer a combination of frequently asked questions (FAQs), in-depth troubleshooting protocols, and the scientific rationale behind these experimental strategies. Our goal is to empower you to overcome solubility challenges and ensure the reliability and accuracy of your biological assay data.

Introduction: The Critical Role of Solubility in Biological Assays

The solubility of a test compound is a cornerstone of reliable and reproducible biological assays.[1][2] Poor aqueous solubility can lead to a cascade of experimental issues, including underestimated compound activity, variable results, and inaccurate structure-activity relationships (SAR).[3] For a compound like 1-(3,4-Difluoro-benzenesulfonyl)-piperazine, which possesses a hydrophobic difluorobenzenesulfonyl moiety, achieving and maintaining solubility in aqueous assay buffers is a critical first step. This guide is designed to provide practical, evidence-based solutions to this common challenge in drug discovery.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine?

A: Based on its chemical structure (MF: C10H12F2N2O2S, MW: 262.28), 1-(3,4-Difluoro-benzenesulfonyl)-piperazine is predicted to have a boiling point of 378.0±52.0 °C and a density of 1.386±0.06 g/cm3 .[7] The presence of the difluorobenzene ring and the sulfonyl group contributes to its hydrophobic nature, suggesting limited aqueous solubility.

Q2: Why is my compound precipitating when I add it to my aqueous assay buffer?

A: Precipitation upon addition to an aqueous buffer is a classic sign of a compound exceeding its solubility limit in that specific medium. This often occurs when a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into the aqueous buffer. The abrupt change in the solvent environment can cause the compound to "crash out" of the solution.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced toxicity or off-target effects.[8] It is always recommended to include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[8]

Q4: Can I heat the solution to improve the solubility of my compound?

A: Gentle heating can sometimes aid in the dissolution of a compound. However, this should be done with caution as excessive heat can lead to degradation of the compound or evaporation of the solvent, altering the concentration. It is crucial to assess the thermal stability of your compound before employing this method.

Troubleshooting Guide: Step-by-Step Protocols for Enhancing Solubility

This section provides detailed protocols to systematically address solubility issues with 1-(3,4-Difluoro-benzenesulfonyl)-piperazine.

Protocol 1: Preparation of a Concentrated Stock Solution

The first step in any biological assay is the preparation of a concentrated stock solution.[9][10][11] This allows for accurate and reproducible dilutions into the final assay buffer.

Materials:

  • 1-(3,4-Difluoro-benzenesulfonyl)-piperazine powder

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Volumetric flask[12]

  • Calibrated analytical balance[12]

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurate Weighing: Tare a clean, dry weighing vessel on a calibrated analytical balance.[12] Carefully weigh the desired amount of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine. Record the exact weight.

  • Solvent Addition: Quantitatively transfer the weighed compound to a volumetric flask of the appropriate size.[11][12] Add a portion of DMSO to the flask, approximately 50-70% of the final desired volume.

  • Dissolution: Cap the flask and vortex thoroughly. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be beneficial. Visually inspect the solution to ensure no solid particles remain.

  • Bringing to Volume: Once the compound is completely dissolved, add DMSO to the calibration mark of the volumetric flask.[11]

  • Mixing and Storage: Invert the flask several times to ensure a homogenous solution. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[13]

Causality: DMSO is a polar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds, making it a common choice for preparing stock solutions of hydrophobic molecules.[14][15] Preparing a concentrated stock allows for the addition of a minimal volume of organic solvent to the final aqueous assay buffer, thereby minimizing solvent-related artifacts.[8]

Protocol 2: Systematic Solvent Screening for Optimal Solubility

If DMSO proves to be suboptimal or if you are seeking an alternative, a systematic solvent screening can identify a more suitable solvent system.

Materials:

  • 1-(3,4-Difluoro-benzenesulfonyl)-piperazine

  • A selection of organic solvents (e.g., Ethanol, Methanol, Acetonitrile, Dimethylformamide (DMF))

  • Small glass vials

  • Pipettes

  • Vortex mixer

Procedure:

  • Preparation: Weigh out a small, equal amount of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine into several labeled vials.

  • Solvent Addition: To each vial, add a small, precise volume of a different organic solvent.

  • Observation: Vortex each vial and visually assess the solubility. Note which solvents result in a clear solution.

  • Consider Assay Compatibility: From the solvents that effectively dissolve the compound, select the one that is most compatible with your specific biological assay in terms of potential toxicity and interference.[16]

Solubility in Common Solvents (Qualitative)

SolventPredicted Solubility
WaterPoorly soluble
DMSOSoluble
EthanolLikely soluble
MethanolLikely soluble
AcetonitrileLikely soluble
DMFLikely soluble

Causality: Different organic solvents have varying polarities and chemical properties that can influence their ability to dissolve a specific compound.[14] By systematically testing a range of solvents, you can empirically determine the most effective one for your compound of interest.

Protocol 3: Utilizing Co-solvents to Enhance Aqueous Solubility

For many assays, a purely organic solvent is not feasible. In such cases, a co-solvent system can be employed to increase the aqueous solubility of the compound.[17][18][19]

Materials:

  • Concentrated stock solution of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine in a suitable organic solvent (e.g., DMSO).

  • Co-solvents such as Polyethylene Glycol 400 (PEG 400), Propylene Glycol, or Glycerol.[20]

  • Aqueous assay buffer.

Procedure:

  • Prepare a Co-solvent Mixture: Prepare a mixture of the organic solvent and the co-solvent. A common starting point is a 1:1 ratio.

  • Dissolve the Compound: Dissolve the 1-(3,4-Difluoro-benzenesulfonyl)-piperazine in this co-solvent mixture to create a new stock solution.

  • Dilution into Aqueous Buffer: Slowly add the co-solvent stock solution to the aqueous assay buffer while vortexing to facilitate mixing and prevent precipitation.

  • Optimization: The ratio of organic solvent to co-solvent and the final concentration of the co-solvent in the assay buffer may need to be optimized to achieve the desired solubility without adversely affecting the assay.

Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds in aqueous solutions.[21] They work by reducing the polarity of the water, making it a more favorable environment for the non-polar compound.

Visualization of Experimental Workflows

Workflow for Stock Solution Preparation and Dilution

G A Weigh Compound B Add Organic Solvent (e.g., DMSO) A->B C Vortex/Sonicate to Dissolve B->C D Bring to Final Volume C->D E Aliquot and Store at -20°C/-80°C D->E F Dilute Stock into Assay Buffer E->F

Caption: Workflow for preparing a concentrated stock solution.

Decision Tree for Troubleshooting Solubility Issues

G Start Compound Precipitates in Assay Buffer Q1 Is the final DMSO concentration <0.5%? Start->Q1 A1_Yes Try a Co-solvent System (e.g., PEG 400) Q1->A1_Yes Yes A1_No Decrease Stock Concentration or Dilution Factor Q1->A1_No No Q2 Does precipitation persist with co-solvent? A1_Yes->Q2 A2_Yes Consider Formulation Strategies (e.g., Cyclodextrins) Q2->A2_Yes Yes A2_No Proceed with Assay Q2->A2_No No

Caption: Decision tree for addressing solubility problems.

Advanced Strategies for Enhancing Solubility

Should the aforementioned techniques prove insufficient, more advanced formulation strategies can be explored. These methods are often employed in later stages of drug development but can be adapted for research purposes.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[6][19] The piperazine moiety in 1-(3,4-Difluoro-benzenesulfonyl)-piperazine is basic and will be more soluble at a lower pH.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[4]

Conclusion

Successfully solubilizing 1-(3,4-Difluoro-benzenesulfonyl)-piperazine is a critical prerequisite for obtaining reliable and meaningful data in biological assays. By systematically applying the troubleshooting steps and protocols outlined in this guide, researchers can overcome solubility challenges and proceed with their experiments with confidence. Remember to always validate your chosen solubilization method to ensure it does not interfere with your specific assay system.

References

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • National Center for Biotechnology Information. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Future Science. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • PubMed. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • ChemicalBook. (n.d.). 1-(3,4-DIFLUORO-BENZENESULFONYL)-PIPERAZINE | 790271-21-5.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • International Journal of Pharmaceutical Research and Applications. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know.
  • Creative Biolabs. (2019, December 27). Solubility Assessment Service.
  • Solarbio. (2026, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
  • IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • ResearchGate. (2015, June 12). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?
  • National Center for Biotechnology Information. (n.d.). Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery.
  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

Sources

Stability issues of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Guide for 1-(3,4-Difluoro-benzenesulfonyl)-piperazine

Executive Summary

Researchers working with 1-(3,4-Difluoro-benzenesulfonyl)-piperazine often underestimate the reactivity of the fluorinated ring. While the sulfonamide linkage is robust, the 3,4-difluorophenyl moiety is electronically activated by the sulfonyl group, creating a specific vulnerability to nucleophilic attack under basic conditions. Conversely, acidic instability is primarily related to solubility shifts rather than chemical degradation, unless extreme conditions are applied.

This guide breaks down the causality of these issues, providing self-validating troubleshooting steps to distinguish between reversible salt formation and irreversible chemical degradation.

Module 1: Acidic Conditions (Low pH)

Status: Generally Stable / Reversible Salt Formation Risk Level: Low (at ambient temperature)

The Chemistry

Under standard laboratory conditions (pH 1–6), this molecule is chemically stable. The piperazine ring contains a secondary amine (


), which acts as a proton trap.
  • Mechanism: Addition of acid (HCl, TFA, Formic Acid) protonates the N4-nitrogen of the piperazine.

  • Observation: This forms a stable salt (e.g., Hydrochloride or Trifluoroacetate salt), drastically changing solubility.

  • Degradation Risk: The sulfonamide bond (

    
    ) is highly resistant to acid-catalyzed hydrolysis. Cleavage usually requires refluxing in concentrated mineral acids (e.g., 6N HCl at 
    
    
    
    ) for extended periods [1, 2].
Troubleshooting Guide: Acidic Scenarios
SymptomProbable CauseVerification Step
Precipitation in HPLC Salt Formation: You dissolved the free base in organic solvent (MeOH/ACN) and injected it into an acidic aqueous mobile phase (0.1% TFA). The salt formed may be less soluble in the specific organic/water mix.Check pH: Adjust mobile phase pH to neutral or increase organic ratio. If peak returns, it was solubility, not degradation.
Retention Time Shift Protonation: The protonated species is more polar and elutes earlier on Reverse Phase (C18).Run Standard: Inject a known standard of the salt form. If RT matches, the molecule is intact.
New Peak (Mass -64) Desulfonylation: (Rare) Loss of

usually requires radical conditions, not simple acid.
Check MS/MS: Look for parent ion. If parent is present but RT shifted, it is likely just the protonated form.

Module 2: Basic Conditions (High pH)

Status: High Risk / Irreversible Degradation Risk Level: Critical (especially with heat)

The Chemistry: Nucleophilic Aromatic Substitution ( )

This is the most common failure mode. The sulfonyl group is a strong electron-withdrawing group (EWG), which pulls electron density away from the benzene ring.

  • Activation: The sulfonyl group activates the positions ortho and para to it.

  • The Vulnerability: The fluorine at the 4-position (para to the sulfonyl) is highly activated. In the presence of strong bases (NaOH, KOH, alkoxides) or nucleophiles, this fluorine can be displaced by a hydroxyl group (

    
    ) or alkoxide (
    
    
    
    ).
  • Mechanism: The nucleophile attacks C4, forming a resonance-stabilized Meisenheimer complex, followed by the ejection of the fluoride ion [3, 4].

Troubleshooting Guide: Basic Scenarios
SymptomProbable CauseVerification Step
Loss of Fluorine Signal Defluorination (

):

NMR shows disappearance of one signal or appearance of free fluoride.
Run

NMR:
Look for a shift in the remaining fluorine (C3) and loss of the C4 signal.
Mass Shift (-2 +17) Hydrolysis (

):
Replacement of F (19 Da) with OH (17 Da) results in a net mass loss of 2 Da.
LC-MS: Check for [M-2]+ peak. This confirms the phenol derivative formation.
Yellowing of Solution Meisenheimer Complex: Intermediates in

reactions are often deeply colored (yellow/orange).
Quench: Acidify the solution. If color persists or precipitates a solid, degradation has occurred.

Module 3: Visualizing the Degradation Pathways

The following diagram illustrates the divergent fates of the molecule under stress. Note the specific regioselectivity in the basic pathway.

StabilityPathways Start 1-(3,4-Difluoro-benzenesulfonyl)-piperazine (Intact Molecule) AcidCond Acidic Condition (pH < 4) Start->AcidCond BaseCond Basic Condition (pH > 10 + Heat) Start->BaseCond Protonation Protonation (N4) Reversible Salt Formation AcidCond->Protonation Ambient Temp Hydrolysis Sulfonamide Hydrolysis (Requires Extreme Heat/Conc. Acid) AcidCond->Hydrolysis Reflux/Conc. Products_Acid Sulfonic Acid + Piperazine Salt Hydrolysis->Products_Acid SNAr Nucleophilic Aromatic Substitution (SNAr at C4 Position) BaseCond->SNAr Nu- Attack (OH-) Products_Base 1-(3-Fluoro-4-hydroxy- benzenesulfonyl)-piperazine (Defluorinated Phenol) SNAr->Products_Base Loss of F-

Figure 1: Degradation pathways showing the high stability in mild acid (green path) versus the vulnerability to defluorination in base (red path).

Module 4: Experimental Protocols for Stability Validation

To confirm if your batch has degraded, do not rely solely on visual inspection. Use these standardized stress tests.

Protocol A: The "Base Stress" Test (Defluorination Check)

Use this if you suspect degradation during basic extraction or coupling.

  • Prepare Sample: Dissolve 5 mg of compound in 1 mL THF/Water (1:1).

  • Stress: Add 2 equivalents of 1N NaOH. Heat to 50°C for 1 hour.

  • Analyze: Neutralize with 1N HCl and inject immediately into LC-MS.

  • Pass Criteria: >98% Parent ion.

  • Fail Criteria: Appearance of [M-2] peak (Phenol derivative) or [M+12] (Methoxy derivative if MeOH was used).

Protocol B: The "Acid Solubility" Check

Use this if you see precipitation in your HPLC vials.

  • Prepare Sample: Dissolve 1 mg in 100% Acetonitrile.

  • Titrate: Add water containing 0.1% TFA dropwise.

  • Observation:

    • Immediate Precipitate: You are forming the TFA salt, which may be insoluble in high concentrations. Solution: Dilute sample or switch to Formic Acid.

    • Clear Solution: Compound is stable and soluble.

FAQ: Frequently Asked Questions

Q: Can I use this compound in a Suzuki coupling reaction (Basic conditions)? A: Yes, but proceed with caution. Use weak bases like Potassium Carbonate (


) or Cesium Carbonate (

) rather than strong hydroxides/alkoxides. Keep the temperature below 80°C to minimize

side reactions on the difluoro ring [4].

Q: My sample turned pink after storage. Is it ruined? A: Likely not. Piperazines are prone to slow oxidation (N-oxide formation) or trace metal chelation, which can cause color changes even with <0.5% impurity. Check purity by HPLC. If purity is >95%, a simple recrystallization or filtration through a silica plug can remove the colored impurity.

Q: Why does the retention time change when I switch from Formic Acid to Ammonium Bicarbonate buffer? A: This is expected. In Formic Acid (pH ~2.7), the piperazine is protonated (Ionized). In Ammonium Bicarbonate (pH ~7.8), the piperazine is largely neutral (Free Base). Neutral molecules interact differently with the C18 column, typically retaining longer than their ionized counterparts.

References

  • Search, J. et al. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Royal Society of Chemistry.

  • Baran, W. et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

  • Sreenivasa, S. et al. (2013).[1][2] 1-(3,4-Difluoro-benzyl)-4-(4-methyl-phenyl-sulfonyl)piperazine.[2][3] Acta Crystallographica Section E.

Sources

Technical Support Center: Column Chromatography Techniques for Purifying 1-(3,4-Difluoro-benzenesulfonyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(3,4-Difluoro-benzenesulfonyl)-piperazine and require robust methods for its purification via column chromatography. The unique structure of this compound—possessing a polar sulfonyl group, basic piperazine nitrogens, and a fluorinated aromatic ring—presents specific challenges that demand a nuanced approach.

This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues and answering frequently asked questions. Our goal is to empower you with the causal understanding needed to not only solve immediate purification problems but also to proactively optimize your workflow for higher purity, yield, and reproducibility.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the column chromatography of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine.

Question 1: I'm seeing poor or no separation between my product and impurities on the column, even though they separate on the TLC plate.

Answer: This is a common and frustrating issue that can arise from several factors related to the transition from analytical (TLC) to preparative (column) scale.[1]

  • Causality: The dynamics of a thin layer of adsorbent on a plate are different from a densely packed column. Issues often stem from improper column packing, overloading the sample, or a suboptimal solvent system that doesn't scale effectively.

  • Solutions & Explanations:

    • Optimize Column Packing: A poorly packed column with channels or cracks will lead to an uneven solvent front, ruining separation. Always pack your column using a slurry method with your initial, non-polar eluent to ensure a homogenous, dense bed.[2]

    • Reduce Sample Load: Overloading is a primary cause of poor resolution. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

    • Employ Dry Loading: 1-(3,4-Difluoro-benzenesulfonyl)-piperazine is a solid. Dissolving it in a large volume of strong solvent and loading it onto the column will broaden your initial band. Instead, adsorb your crude product onto a small amount of silica gel (2-3x the mass of your compound), evaporate the solvent, and carefully add the resulting dry powder to the top of your packed column. This creates a highly concentrated starting band.

    • Re-evaluate Your Solvent System: A good TLC separation shows the target compound with an Rf value between 0.2 and 0.4. If your Rf is too high, the compound will elute too quickly with impurities; if too low, the band will broaden significantly during the long elution time.[1]

Question 2: My product is exhibiting significant peak tailing, smearing down the column and contaminating many fractions.

Answer: Peak tailing with this specific compound is almost always due to its chemical nature interacting with the stationary phase.

  • Causality: The basic nitrogen atoms on the piperazine ring can form strong, non-ideal interactions (hydrogen bonding) with the acidic silanol (-Si-OH) groups on the surface of standard silica gel.[3] This causes some molecules to "stick" and elute more slowly than the main band, resulting in a tail.

  • Solutions & Explanations:

    • Add a Basic Modifier: The most effective solution is to neutralize the acidic silanol sites. Add a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.5-1% by volume) to your mobile phase.[3] This competes with your product for the acidic sites, leading to sharper, more symmetrical peaks.

    • Use a Deactivated Stationary Phase: If tailing persists, consider using a deactivated silica gel or an alternative stationary phase like neutral alumina, which has fewer acidic sites.[4]

Question 3: My product won't elute from the column, or the yield is extremely low.

Answer: This issue points to either irreversible adsorption on the stationary phase or a mobile phase that is far too weak.

  • Causality: The polar sulfonyl group and piperazine moiety can lead to very strong adsorption on silica if the mobile phase is not polar enough to compete for binding sites. In rare cases, highly acidic conditions on the silica could potentially lead to decomposition.[1]

  • Solutions & Explanations:

    • Perform a Stability Test: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or significant streaking from the baseline, your compound may be unstable on silica.[1]

    • Increase Mobile Phase Polarity (Gradient Elution): If the compound is stable, the issue is elution strength. Do not be afraid to use a gradient of a more polar solvent system, such as 0-10% methanol in dichloromethane.[5][6] This gradually increases the eluting power of the mobile phase to move more polar compounds off the column.

    • Check for Precipitation: Ensure your compound is soluble in the chosen mobile phase. Poor solubility can cause the product to precipitate at the top of the column.[5]

Logical Troubleshooting Flow for Poor Separation

The following diagram outlines a systematic approach to diagnosing and resolving poor separation during your experiment.

G cluster_0 Troubleshooting Poor Separation start Start: Poor Separation Observed check_tlc Is Rf value between 0.2-0.4 on TLC? start->check_tlc adjust_solvent Adjust mobile phase polarity. Increase polar component for low Rf; decrease for high Rf. check_tlc->adjust_solvent No check_loading Was the sample loaded in a minimal volume or dry-loaded? check_tlc->check_loading Yes adjust_solvent->start Re-attempt improve_loading Re-run using dry-loading technique or minimal solvent volume. check_loading->improve_loading No check_packing Is the column packed evenly? (No cracks, no air bubbles) check_loading->check_packing Yes improve_loading->start Re-attempt repack_column Repack column using a slurry method. check_packing->repack_column No check_tailing Is significant peak tailing observed? check_packing->check_tailing Yes repack_column->start Re-attempt add_modifier Add 0.5-1% Triethylamine (TEA) to the mobile phase. check_tailing->add_modifier Yes consider_alt Resolution still poor. Consider alternative stationary phase (e.g., Alumina, Reversed-Phase) check_tailing->consider_alt No add_modifier->start Re-attempt G cluster_workflow Purification Workflow prep 1. Preparation - Select column size - Calculate silica amount (20-100x sample weight) - Prepare eluent packing 2. Column Packing - Prepare silica slurry in non-polar solvent - Pour and pack column - Add layer of sand prep->packing loading 3. Sample Loading - Dissolve crude product in min. solvent - Adsorb onto 2-3x silica - Evaporate to free-flowing powder - Add to top of column packing->loading elution 4. Elution - Begin with low polarity eluent - Gradually increase polarity (gradient) - Maintain constant flow loading->elution collection 5. Fraction Collection - Collect fractions in test tubes - Label sequentially elution->collection analysis 6. Fraction Analysis - Spot fractions onto TLC plates - Visualize spots (UV light, stain) collection->analysis pooling 7. Pooling & Evaporation - Combine fractions containing pure product - Remove solvent via rotary evaporation analysis->pooling final_product 8. Final Product - Obtain pure, solid product - Confirm purity (NMR, LC-MS) pooling->final_product

Sources

Technical Support Center: Selective N-Monosubstitution of Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing the formation of undesired 1,4-disubstituted piperazine byproducts during synthesis. Our focus is on providing practical, field-proven insights to enhance the selectivity and yield of your target monosubstituted piperazine derivatives.

Introduction: The Challenge of Piperazine Disubstitution

Piperazine and its derivatives are invaluable building blocks in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] However, the symmetrical nature of the piperazine ring, with two secondary amine groups of comparable nucleophilicity, presents a significant synthetic hurdle. The direct reaction of piperazine with an electrophile often leads to a mixture of the desired monosubstituted product, the undesired 1,4-disubstituted byproduct, and unreacted starting material.[2] This lack of selectivity complicates purification, reduces yields, and increases production costs, thereby limiting the broader application of these important scaffolds in drug discovery and development.[2][3] This guide will explore the underlying causes of this issue and provide robust strategies to achieve selective N-monosubstitution.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis of monosubstituted piperazines.

Issue 1: Significant Formation of 1,4-Disubstituted Byproduct in N-Alkylation Reactions

Question: My N-alkylation reaction with an alkyl halide is producing a substantial amount of the 1,4-disubstituted piperazine, resulting in a low yield of my desired mono-substituted product. How can I improve the selectivity for mono-substitution?

Answer: The formation of the disubstituted byproduct is a classic challenge stemming from the comparable reactivity of the second nitrogen atom after the initial substitution.[4] Here are several strategies to favor mono-substitution, ranging from simple stoichiometric control to more advanced techniques.

Core Concept: The key to preventing disubstitution is to create a significant difference in reactivity between the two nitrogen atoms of the piperazine molecule or to statistically favor the reaction with the unsubstituted piperazine.

Strategies for Control:

  • Use of Excess Piperazine: Employing a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile is a straightforward and often effective method.[4] This statistically increases the probability of the electrophile reacting with an unsubstituted piperazine molecule rather than the already substituted one.[4] While effective, this approach can be atom-inefficient, especially with expensive or complex piperazine starting materials.[5]

  • Reaction Condition Optimization:

    • Temperature: Lowering the reaction temperature can often enhance selectivity. Disubstitution is frequently favored at higher temperatures.

    • Reaction Time: Close monitoring of the reaction progress is crucial.[4] Prolonged reaction times can lead to the gradual formation of the thermodynamically more stable disubstituted product.[4] We recommend monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction at the point of maximum mono-substituted product formation.[4]

  • In-Situ Mono-Protonation Strategy: This elegant one-pot method avoids the need for traditional protecting groups. By reacting piperazine with one equivalent of a strong acid (e.g., HCl or acetic acid), a piperazin-1-ium salt is formed in situ.[1][5] The protonation of one nitrogen atom deactivates it towards electrophilic attack, thereby directing the substitution to the free, unprotonated nitrogen.[1][5] This method has been shown to be highly effective in suppressing the formation of disubstituted byproducts and is a greener, more atom-economical approach.[5]

    • Causality: The lone pair of electrons on the protonated nitrogen is engaged with the proton, rendering it non-nucleophilic. This creates a temporary, in-situ "protecting group."

Issue 2: My Protecting Group Strategy is Cumbersome and Low-Yielding

Question: I am using a Boc-protecting group strategy to achieve mono-substitution, but the multi-step process (protection, substitution, deprotection) is inefficient and the overall yield is poor. Are there ways to optimize this or better alternatives?

Answer: The use of protecting groups like tert-butyloxycarbonyl (Boc) is a widely accepted method for achieving selective mono-substitution.[1][5][6] However, as you've experienced, it can be a multi-step process with potential for yield loss at each stage.[1][5]

Optimization of the Protecting Group Workflow:

  • Protection Step: Ensure complete mono-protection of piperazine with Boc-anhydride (Boc₂O). Incomplete protection will lead to a mixture of starting materials and complicate the subsequent substitution step.

  • Deprotection Step: The final deprotection step, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), should be carefully monitored to avoid side reactions.[6]

Alternative Strategies to Traditional Protecting Groups:

  • The Mono-Protonation Method: As detailed in Issue 1, this is a highly recommended alternative that circumvents the need for traditional protecting groups altogether.[1][5] It is a one-pot procedure that is both time and cost-effective.[1]

  • Reductive Amination: This is another powerful method for introducing a single substituent.[6] Piperazine is reacted with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ with a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[6] This method is often very clean and high-yielding for the synthesis of N-monoalkylated piperazines.[6]

Issue 3: Difficulty in Detecting and Quantifying the Disubstituted Byproduct

Question: I suspect I am forming the disubstituted byproduct, but it is difficult to separate from my desired product by TLC, and I'm unsure how to quantify it accurately.

Answer: Accurate detection and quantification are essential for optimizing your reaction conditions. While TLC can provide a qualitative indication, more robust methods are necessary for accurate assessment.

Recommended Analytical Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for this application. LC-MS can separate the mono- and di-substituted products and provide their respective mass-to-charge ratios for unambiguous identification.[7][8] Quantification can be achieved by integrating the peak areas.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): If your compounds possess a UV chromophore, HPLC-UV is a reliable quantitative method.[9] For compounds lacking a strong chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool for the separation and identification of piperazine derivatives.[10] In some cases, derivatization may be necessary to improve the volatility of the compounds.[8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the formation of 1,4-disubstituted piperazine byproducts?

A1: The two secondary amine groups on the piperazine ring have very similar basicity and nucleophilicity. After the first substitution, the remaining secondary amine is still sufficiently nucleophilic to react with another molecule of the electrophile, leading to the disubstituted product.

Q2: Are there any "protecting-group-free" methods to achieve mono-substitution?

A2: Yes, the in-situ mono-protonation of piperazine is an excellent and increasingly popular protecting-group-free strategy.[1][5] By forming a piperazin-1-ium salt, one nitrogen is effectively "protected" by a proton, directing substitution to the other nitrogen.[1][5]

Q3: How does reductive amination prevent disubstitution?

A3: Reductive amination is a stepwise process.[6] The initial condensation of piperazine with one equivalent of an aldehyde or ketone forms a mono-iminium ion intermediate. This intermediate is then reduced to the mono-substituted piperazine. The reaction conditions are typically controlled to favor the mono-condensation before reduction, thus minimizing the chance of a second reaction.

Q4: Can I use a large excess of the electrophile to synthesize the symmetrically disubstituted piperazine?

A4: Yes, if the symmetrically N,N'-disubstituted piperazine is your target product, using at least two equivalents of the electrophile and often elevated temperatures will drive the reaction to completion.[6]

Q5: What are the key parameters to control in a direct electrophilic substitution to favor mono-substitution?

A5: The key parameters are:

  • Stoichiometry: Use a large excess of piperazine.[4]

  • Temperature: Lower the reaction temperature.

  • Reaction Time: Monitor the reaction closely and stop it when the concentration of the mono-substituted product is at its maximum.[4]

  • Rate of Addition: Slow, dropwise addition of the electrophile to the solution of excess piperazine can also improve selectivity by maintaining a low instantaneous concentration of the electrophile.

Experimental Protocols & Visualizations

Protocol 1: Selective Mono-N-Alkylation using the In-Situ Mono-Protonation Strategy

This protocol describes a general procedure for the selective mono-N-alkylation of piperazine using an in-situ generated piperazin-1-ium salt.

Materials:

  • Piperazine

  • Piperazine dihydrochloride

  • Methanol

  • Alkyl halide (e.g., benzyl bromide)

  • Sodium bicarbonate

  • Dichloromethane

  • Magnesium sulfate

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve piperazine (e.g., 5 equivalents) and piperazine dihydrochloride (e.g., 2.5 equivalents) in methanol. This creates a buffered solution containing the piperazin-1-ium cation.

  • Stir the solution at room temperature for 15 minutes.

  • Slowly add the alkyl halide (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the starting alkyl halide is consumed, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate to yield the crude mono-substituted piperazine.

  • Purify the product by column chromatography or recrystallization as needed.

Diagram 1: Decision Workflow for Troubleshooting Piperazine Disubstitution

This diagram illustrates a logical workflow for addressing the issue of disubstitution.

Troubleshooting_Workflow start Start: Disubstituted Byproduct Observed strategy Select Control Strategy start->strategy stochiometry Stoichiometric Control: Use Excess Piperazine (5-10 eq) strategy->stochiometry Simple & Direct conditions Optimize Reaction Conditions: - Lower Temperature - Monitor Reaction Time strategy->conditions Fine-Tuning protonation In-Situ Mono-Protonation: Use Piperazine + Acid strategy->protonation Efficient & Green protecting_group Protecting Group Strategy: (e.g., Boc protection/deprotection) strategy->protecting_group Classic Method reductive_amination Alternative Route: Reductive Amination strategy->reductive_amination For N-Alkyl analysis Analyze Outcome: LC-MS or HPLC stochiometry->analysis conditions->analysis protonation->analysis protecting_group->analysis reductive_amination->analysis end_ok Success: High Selectivity analysis->end_ok Issue Resolved end_adjust Iterate: Adjust Strategy analysis->end_adjust Byproduct Still High end_adjust->strategy

Caption: Decision tree for selecting a strategy to minimize piperazine disubstitution.

Diagram 2: Reaction Scheme for Mono-Substitution Strategies

This diagram illustrates the primary chemical strategies discussed.

Reaction_Schemes cluster_0 A) Protecting Group Strategy cluster_1 B) In-Situ Protonation Strategy cluster_2 C) Reductive Amination P1 Piperazine P2 N-Boc-Piperazine P1->P2 + Boc2O P3 Mono-substituted (Boc-protected) P2->P3 + R-X P4 Mono-substituted Piperazine P3->P4 Deprotection (Acid) H1 Piperazine H2 Piperazin-1-ium Cation H1->H2 + H+ H3 Mono-substituted Piperazine H2->H3 + R-X R1 Piperazine R2 Iminium Intermediate R1->R2 + R-CHO R3 Mono-substituted Piperazine R2->R3 Reduction (e.g., NaBH3CN)

Caption: Key strategies for achieving selective mono-N-substitution of piperazine.

Table 1: Comparison of Mono-Substitution Strategies

StrategyAdvantagesDisadvantagesBest Suited For
Excess Piperazine Simple to implement, avoids protecting groups.[4]Atom inefficient, requires removal of excess piperazine.[5]Initial exploratory reactions, inexpensive piperazines.
Protecting Group Robust and well-established, high selectivity.[1][5][6]Multi-step (protection/deprotection), can lower overall yield.[1][5]Complex syntheses where high purity is critical.
In-Situ Protonation One-pot, atom-economical, protecting-group-free.[1][5]May require optimization of acid and solvent system.A wide range of electrophiles, "green" chemistry approaches.
Reductive Amination High yields, clean reactions, avoids alkyl halides.[6]Limited to the introduction of alkyl groups from aldehydes/ketones.Synthesis of N-alkyl and N-benzyl piperazines.

References

  • Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. (2015).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2024). MDPI.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules. [Link]

  • Overview of principal methods for N‐monosubstitution of piperazine: (a)... (2024). ResearchGate. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Direct N1-monosubstitution of piperazine. (2012). ResearchGate. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). Molecules. [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). Molecules. [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2010). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. (2024). ResearchGate. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. [Link]

  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. (2015). Journal of Medicinal Chemistry. [Link]

  • Analytical Methods. (2012). Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Scalable Synthesis of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine. Our goal is to provide practical, in-depth guidance to anticipate and resolve challenges encountered during synthesis, purification, and analysis, ensuring a robust and reproducible process for preclinical material supply.

I. Process Overview & Key Considerations

The synthesis of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine involves a nucleophilic substitution reaction between piperazine and 3,4-difluorobenzenesulfonyl chloride. While seemingly straightforward, scalability introduces challenges related to reaction control, impurity profiles, and material handling. This guide will address these aspects in detail.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_products Products cluster_conditions Reaction Conditions piperazine Piperazine reaction_arrow + sulfonyl_chloride 3,4-Difluorobenzenesulfonyl Chloride target_molecule 1-(3,4-Difluoro-benzenesulfonyl)-piperazine hcl_salt Triethylamine Hydrochloride reaction_arrow->target_molecule DCM, TEA, 0°C to RT reaction_arrow->hcl_salt solvent Dichloromethane (DCM) base Triethylamine (TEA) temperature 0°C to Room Temperature

Caption: General reaction scheme for the synthesis of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Low Reaction Yield 1. Incomplete reaction: Insufficient reaction time or temperature.- Monitor reaction progress closely: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the limiting reagent (typically 3,4-difluorobenzenesulfonyl chloride).- Optimize reaction temperature: While the initial addition is performed at 0°C to control the exotherm, allowing the reaction to stir at room temperature for an extended period (4-16 hours) is often necessary for completion.
2. Hydrolysis of sulfonyl chloride: 3,4-Difluorobenzenesulfonyl chloride is moisture-sensitive.- Use anhydrous conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1]
3. Formation of di-substituted piperazine: Excess sulfonyl chloride or localized high concentrations can lead to the formation of 1,4-bis(3,4-difluorobenzenesulfonyl)piperazine.- Slow, controlled addition: Add the 3,4-difluorobenzenesulfonyl chloride solution dropwise to the piperazine solution at 0°C to maintain a molar excess of piperazine in the reaction mixture at all times.[2]
Product is an oil or fails to crystallize 1. Presence of impurities: Residual solvent, starting materials, or byproducts can inhibit crystallization.- Ensure complete removal of solvent: Use a rotary evaporator followed by high vacuum to remove all traces of the reaction solvent.- Purification: If impurities are suspected, purify the crude product by column chromatography on silica gel.[3]
2. Incorrect pH during workup: The product may be more soluble at certain pH values.- Adjust pH during extraction: Ensure the aqueous layer is basic (pH > 9) during extraction to keep the product in the organic phase.
Presence of significant impurities in the final product 1. Di-substituted piperazine: As mentioned above, this is a common byproduct.- Optimize stoichiometry: Use a slight excess of piperazine (e.g., 1.1-1.2 equivalents) to favor monosubstitution.- Purification: This impurity can typically be separated by column chromatography.
2. Unreacted piperazine: Incomplete reaction or inefficient workup.- Aqueous washes: Piperazine and its salts are water-soluble and can be removed by washing the organic layer with water or brine. An acidic wash (e.g., dilute HCl) can also be effective, but care must be taken not to protonate the desired product, which could pull it into the aqueous layer.
3. Hydrolyzed sulfonyl chloride: 3,4-difluorobenzenesulfonic acid.- Aqueous workup: This acidic impurity is readily removed by washing the organic layer with a basic solution, such as saturated sodium bicarbonate.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction on a larger scale?

For laboratory-scale synthesis, dichloromethane (DCM) is a common choice due to its ability to dissolve the reactants and its ease of removal. For kilogram-scale production, other solvents like acetonitrile or toluene might be considered to address safety and environmental concerns associated with chlorinated solvents.[3][4] A solvent screen is recommended during process development to evaluate reaction performance, product solubility, and ease of workup.

Q2: How can I minimize the formation of the di-substituted byproduct?

The key to minimizing the formation of 1,4-bis(3,4-difluorobenzenesulfonyl)piperazine is to maintain a molar excess of piperazine relative to the sulfonyl chloride throughout the reaction. This is best achieved by the slow, controlled addition of the 3,4-difluorobenzenesulfonyl chloride solution to a stirred solution of piperazine.[2] Using a slight excess of piperazine (1.1-1.2 equivalents) in the overall stoichiometry is also recommended.

Q3: What are the critical quality attributes for the starting materials?

  • Piperazine: Should be of high purity and anhydrous. The presence of water can lead to the hydrolysis of the sulfonyl chloride.

  • 3,4-Difluorobenzenesulfonyl Chloride: Purity is critical. The presence of isomers or other sulfonyl chlorides will lead to corresponding impurities in the final product. It is highly sensitive to moisture and should be handled accordingly.[1]

  • Triethylamine: Should be dry and free of primary or secondary amine impurities.

Q4: What analytical methods are suitable for in-process controls and final product release for preclinical studies?

  • TLC: Useful for rapid, qualitative monitoring of reaction progress.

  • HPLC-UV: The primary method for quantitative analysis of purity and impurity profiling. The aromatic rings in the molecule provide strong UV chromophores.[5] A gradient method is typically employed to separate the starting materials, product, and potential byproducts.

  • ¹H and ¹⁹F NMR: Essential for structural confirmation of the final product and identification of impurities. The fluorine signals in the ¹⁹F NMR can be particularly informative.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

  • Elemental Analysis: To confirm the elemental composition of the final product.

Q5: What are the typical acceptance criteria for preclinical batches?

For preclinical studies, the purity of the active pharmaceutical ingredient (API) is critical. Typical acceptance criteria include:

  • Purity (by HPLC): ≥ 98.0%

  • Individual Impurities: ≤ 0.2%

  • Total Impurities: ≤ 1.0%

  • Residual Solvents: As per ICH guidelines.

  • Water Content (Karl Fischer): ≤ 0.5%

These are general guidelines, and specific limits should be set based on the toxicology program and regulatory requirements.

IV. Detailed Experimental Protocols

A. Synthesis of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine (Kilogram Scale Projection)

Synthesis_Workflow start Start reactants Charge Piperazine, TEA, and DCM to Reactor start->reactants cool Cool to 0-5°C reactants->cool addition Slowly Add 3,4-Difluorobenzenesulfonyl Chloride in DCM cool->addition reaction Warm to Room Temperature and Stir for 4-16h addition->reaction workup Aqueous Workup: - Water Wash - Brine Wash reaction->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purification (e.g., Recrystallization or Chromatography) filter_concentrate->purify isolate Isolate and Dry Final Product purify->isolate end End isolate->end

Sources

Refinement of analytical methods for detecting impurities in 1-(3,4-Difluoro-benzenesulfonyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Method Refinement for 1-(3,4-Difluoro-benzenesulfonyl)-piperazine

Status: Online Operator: Senior Application Scientist (Dr. A. Vance) Ticket Queue: Priority Handling Subject: Impurity Profiling & Method Optimization

Introduction: The Analytical Challenge

Welcome to the technical support hub. You are likely working with 1-(3,4-Difluoro-benzenesulfonyl)-piperazine , a critical intermediate scaffold often used in the synthesis of kinase inhibitors or antiviral agents.

From a chromatographic perspective, this molecule presents a "perfect storm" of analytical challenges:

  • The Basic Center: The secondary amine (piperazine nitrogen) causes severe peak tailing due to silanol interactions.

  • The "Invisible" Impurity: Residual piperazine has poor UV absorbance, making it difficult to track without derivatization or specialized detectors.

  • The Dimer Trap: The formation of the bis-sulfonated by-product (1,4-bis(3,4-difluorobenzenesulfonyl)piperazine) is a common synthetic pitfall that mimics the hydrophobicity of the main peak in certain gradients.

Below are the resolved support tickets addressing these specific issues.

Ticket #402: Peak Tailing & Resolution Loss

User Report: "My main peak (retention time ~4.5 min) has a tailing factor of 2.1. I'm using a standard C18 column with Water/Acetonitrile. Integration is inconsistent."

Expert Resolution: The tailing is caused by the interaction between the protonated secondary amine of the piperazine ring and the residual silanols on your silica column. Standard C18 columns often fail here.

Diagnostic Protocol
  • Check pH: Ensure your aqueous mobile phase is acidic (pH 2.5 – 3.0) . This keeps the silanols protonated (neutral) and the amine protonated, reducing ionic interaction.

  • Column Selection: Switch to a Base-Deactivated (BD) or Charged Surface Hybrid (CSH) C18 column. Alternatively, a Phenyl-Hexyl phase offers unique

    
    -
    
    
    
    selectivity with the difluorobenzene ring, often separating impurities that co-elute on C18.
Optimized Method Parameters (Standard Operating Procedure)
ParameterSpecificationRationale
Column C18 (Base Deactivated) or Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl leverages

-

interactions with the fluorinated ring.
Mobile Phase A 0.1% Formic Acid + 10mM Ammonium Formate (pH ~3.0)Low pH suppresses silanol activity; buffer stabilizes ionization.
Mobile Phase B Acetonitrile (LC-MS Grade)ACN provides sharper peaks for sulfonamides than MeOH.
Gradient 5% B to 90% B over 15 minsSteep gradient required to elute the hydrophobic "Dimer" impurity.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm (Sulfonamide) & 210 nm (Trace impurities)254 nm is specific to the aromatic ring; 210 nm captures general organics.

Ticket #405: The "Ghost" Peak (Bis-Sulfonated Dimer)

User Report: "I see a late-eluting peak at RRT 1.8. It appears randomly and doesn't match the starting material."

Expert Resolution: This is almost certainly the Bis-Dimer (1,4-bis(3,4-difluorobenzenesulfonyl)piperazine). It forms when the piperazine excess is insufficient during synthesis. Because it has two lipophilic sulfonyl groups, it retains strongly on Reverse Phase (RP) columns.

Impurity Origin Pathway

The following diagram illustrates how your impurities are generated during the reaction.

ImpurityPathway SM1 3,4-Difluorobenzene- sulfonyl chloride Target Target Product: 1-(3,4-Difluoro- benzenesulfonyl)-piperazine SM1->Target Primary Reaction Impurity_Dimer Impurity A (Dimer): Bis-sulfonated piperazine (High Hydrophobicity) SM1->Impurity_Dimer Impurity_Hyd Impurity B: Sulfonic Acid (Hydrolysis Product) SM1->Impurity_Hyd Moisture Ingress SM2 Piperazine (Must be in Excess) SM2->Target Target->Impurity_Dimer Over-reaction (Low Piperazine Ratio)

Figure 1: Reaction pathway showing the origin of the critical Bis-Dimer impurity and hydrolytic degradants.

Troubleshooting Steps:

  • Gradient Extension: Ensure your gradient holds at 90-95% B for at least 5 minutes. The dimer is highly lipophilic and may carry over to the next injection if the wash step is too short.

  • Synthesis Check: If this peak exceeds 0.5%, increase the piperazine equivalents in your reaction to >3.0 eq.

Ticket #409: Detecting Residual Piperazine (The "Invisible" Impurity)

User Report: "I need to quantify residual piperazine starting material, but it's invisible at 254 nm."

Expert Resolution: Piperazine lacks a chromophore above 210 nm.[1] Using 205-210 nm is risky due to solvent cutoff noise (especially with Formic Acid). You have two robust options:

Option A: Derivatization (High Sensitivity)

Use Dansyl Chloride or NBD-Cl to tag the secondary amine. This makes the piperazine highly fluorescent/UV-active.

  • Reagent: 5 mg/mL Dansyl Chloride in Acetone.

  • Condition: Mix sample + reagent + bicarbonate buffer (pH 9.5). Heat at 60°C for 20 mins.

  • Result: Piperazine becomes detectable at UV 254 nm or Fluorescence (Ex 340nm / Em 525nm).

Option B: Alternative Detectors (Direct)

If derivatization is too labor-intensive, use CAD (Charged Aerosol Detection) or ELSD (Evaporative Light Scattering Detector) . These are "universal" detectors that do not rely on chromophores.

  • Note: Piperazine is semi-volatile. Ensure your ELSD drift tube temperature is low (approx. 40°C) to prevent analyte loss before detection.

Ticket #415: Genotoxicity Concerns (Nitrosamines)

User Report: "Regulatory affairs is asking about Nitrosamine risks for this intermediate."

Expert Resolution: This is a CRITICAL safety parameter. The piperazine ring is a secondary amine. If this intermediate encounters any nitrosating agents (nitrites in water, reagents like sodium nitrite, or even trace nitrites in azide chemistry), it can form MNP (1-nitroso-piperazine) or NDFP (1-(3,4-difluorobenzenesulfonyl)-4-nitrosopiperazine) .

Action Plan:

  • Risk Assessment: Audit the synthetic route for nitrite sources.

  • LC-MS/MS Method: UV is insufficient for nitrosamines (limits are usually in ppb). You must use LC-MS/MS (MRM mode).

    • Precursor Ion: Scan for [M+H]+ of the nitroso-analog (Target MW + 29 Da).

Method Validation Workflow

Use the following logic gate to validate your final method before releasing it to QC.

ValidationLogic Start Start Validation Specificity Specificity Check: Inject Individual Impurities (Dimer, Piperazine, Acid) Start->Specificity ResCheck Resolution > 1.5? Specificity->ResCheck Linearity Linearity: 5 levels (LOQ to 120%) ResCheck->Linearity Yes Fail_Res Action: Change Column (C18 -> Phenyl-Hexyl) ResCheck->Fail_Res Co-elution Fail_Tail Action: Adjust pH (Lower to 2.5) ResCheck->Fail_Tail Tailing > 1.5 Accuracy Accuracy (Recovery): Spike at 50%, 100%, 150% Linearity->Accuracy Success Method Validated Accuracy->Success Fail_Res->Specificity Fail_Tail->Specificity

Figure 2: Step-by-step logic for validating the impurity method.

References

  • United Nations Office on Drugs and Crime (UNODC). (2011). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Provides baseline HPLC conditions for piperazine derivatives). Link

  • Phenomenex. (2025). Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. (Explains the

    
    -
    
    
    
    interaction mechanism for fluorinated compounds). Link
  • Reddy, P. R., et al. (2012).[2] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[3] Journal of Chemical and Pharmaceutical Research, 4(6):2854-2859.[1] (Protocol for NBD-Cl derivatization of invisible amines). Link

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. (Guidance on secondary amine risks). Link

Sources

Validation & Comparative

Comparative analysis of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine with other arylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine with Other Arylpiperazines

Executive Summary

1-(3,4-Difluoro-benzenesulfonyl)-piperazine represents a specialized pharmacophore within the arylsulfonyl piperazine class, distinct from the classical arylpiperazine scaffold (e.g., 1-phenylpiperazine). While classical arylpiperazines are promiscuous binders often favoring 5-HT1A and 5-HT2A receptors, the introduction of the sulfonyl linker and the specific 3,4-difluoro substitution pattern shifts selectivity towards 5-HT6 and 5-HT7 receptors while significantly enhancing metabolic stability. This guide analyzes its physicochemical superiority and pharmacological utility compared to standard alternatives.

Part 1: Physicochemical & Structural Comparison

The transition from a direct aryl-nitrogen bond (arylpiperazine) to a sulfonyl-nitrogen bond (arylsulfonyl piperazine) fundamentally alters the molecule's geometry and electronic landscape.

Table 1: Comparative Physicochemical Profile
Feature1-(3,4-Difluoro-benzenesulfonyl)-piperazine 1-Phenylpiperazine (Standard Arylpiperazine) 1-(Benzenesulfonyl)-piperazine (Unsubstituted)
Core Linker Sulfonamide (

)
Direct amine (

)
Sulfonamide (

)
Geometry Tetrahedral (Sulfur center); kinked structure.Planar/Twisted (N-Aryl conjugation).Tetrahedral.
Basicity (Piperazine N4) Basic (

); N1 is non-basic due to sulfonyl EWG.
Basic (

); N1 lone pair conjugated.
Basic (

).
Metabolic Stability High : C3/C4 fluorines block CYP450 oxidative labile sites.Low : Prone to rapid para-hydroxylation.Moderate : Prone to para-hydroxylation.
Lipophilicity (LogP) ~1.8 - 2.1 (Optimized for CNS penetration).~1.2 (Lower CNS retention).~1.5.
Primary Target Class 5-HT6, 5-HT7 Antagonists 5-HT1A, 5-HT2A, D2 Agonists/AntagonistsGeneral 5-HT6/7 Scaffold
Structural Insight: The "Fluorine Effect"

The 3,4-difluoro substitution is not merely decorative; it serves a critical metabolic blocking function.

  • Metabolic Blockade: In unsubstituted arylsulfonyls, the para position is the primary site for Phase I metabolism (hydroxylation by CYP2D6/3A4). The C4-fluorine blocks this soft spot.

  • Electronic Modulation: The strong electron-withdrawing nature of two fluorine atoms acidifies the sulfonamide region, potentially strengthening hydrogen bond interactions with receptor residues (e.g., Asn/Ser in the binding pocket).

Part 2: Biological Performance & Selectivity[1][2][3]

Receptor Selectivity Shift
  • Arylpiperazines (e.g., 1-(2-methoxyphenyl)piperazine): These are "privileged structures" for the 5-HT1A receptor. The direct N-aryl bond allows the piperazine to mimic the ethylamine side chain of serotonin.

  • Arylsulfonyl Piperazines: The sulfonyl group introduces a "kink" that prevents the flat binding mode required for 5-HT1A activation. Instead, this geometry is highly favorable for the 5-HT6 and 5-HT7 receptor binding pockets, which accommodate bulkier, non-planar ligands.

Efficacy Profile
  • Mechanism: 1-(3,4-Difluoro-benzenesulfonyl)-piperazine derivatives typically act as neutral antagonists or inverse agonists .

  • Therapeutic Application: Unlike 5-HT1A agonists (anxiolytics), these antagonists are developed for cognitive enhancement (Alzheimer’s, Schizophrenia) by modulating glutamatergic and cholinergic transmission.

Diagram 1: SAR Decision Tree for 5-HT Ligand Design

This decision tree illustrates why a researcher would select the 3,4-difluoro scaffold over others.

SAR_Decision_Tree Start Target: Serotonin (5-HT) Receptor Ligand Branch1 Select Core Scaffold Start->Branch1 OptA Arylpiperazine (Direct N-Aryl Bond) Branch1->OptA OptB Arylsulfonyl Piperazine (Sulfonamide Linker) Branch1->OptB ResultA High Affinity: 5-HT1A / 5-HT2A Issue: Low Selectivity OptA->ResultA ResultB High Affinity: 5-HT6 / 5-HT7 Benefit: Novel Cognitive Targets OptB->ResultB OptB_Sub Optimize Phenyl Ring ResultB->OptB_Sub Sub1 Unsubstituted / 4-Methyl OptB_Sub->Sub1 Sub2 3,4-Difluoro Substitution OptB_Sub->Sub2 Outcome1 Rapid Metabolism (Para-hydroxylation) Sub1->Outcome1 Outcome2 Blocked Metabolism Optimized LogP High CNS Penetration Sub2->Outcome2 caption Figure 1: Strategic selection of the 3,4-difluoro-benzenesulfonyl scaffold for stable 5-HT6/7 ligands.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine

Rationale: This protocol uses a "protecting-group-free" approach where possible, or a mono-protection strategy to ensure regioselectivity (avoiding bis-sulfonylation).

Materials:

  • Piperazine (anhydrous) or N-Boc-piperazine (for higher purity).

  • 3,4-Difluorobenzenesulfonyl chloride (CAS: 368-97-8).

  • Dichloromethane (DCM) or THF.

  • Triethylamine (

    
    ) or DIPEA.
    

Workflow:

  • Preparation: Dissolve N-Boc-piperazine (1.0 eq) in DCM (0.1 M concentration) under nitrogen atmosphere. Cool to

    
    .
    
  • Addition: Add

    
     (1.5 eq). Slowly add 3,4-difluorobenzenesulfonyl chloride (1.1 eq) dropwise to control exotherm.
    
  • Reaction: Stir at

    
     for 30 mins, then warm to Room Temperature (RT) for 2-4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
    
  • Workup: Quench with water. Extract with DCM (

    
    ). Wash organics with brine, dry over 
    
    
    
    .
  • Deprotection (if Boc used): Treat crude with TFA/DCM (1:1) for 1 hour. Evaporate volatiles.

  • Purification: Recrystallize from EtOH or convert to HCl salt (ether/HCl) for stability.

Protocol B: In Vitro Metabolic Stability Assay (Microsomal)

Rationale: To validate the "fluorine effect" compared to non-fluorinated analogs.

  • Incubation: Incubate test compound (

    
    ) with pooled human liver microsomes (0.5 mg/mL) and NADPH-regenerating system in phosphate buffer (pH 7.4) at 
    
    
    
    .
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs time to determine 
    
    
    
    and
    
    
    .
    • Expected Result: 3,4-Difluoro analog

      
       min; Unsubstituted analog 
      
      
      
      min.
Diagram 2: Synthesis & Assay Workflow

Workflow Raw1 3,4-Difluoro- benzenesulfonyl Cl React Nucleophilic Substitution (DCM, Et3N, 0°C) Raw1->React Raw2 N-Boc-Piperazine Raw2->React Inter Intermediate (Protected) React->Inter Deprot Deprotection (TFA/DCM) Inter->Deprot Product Final Product (HCl Salt) Deprot->Product Assay Microsomal Stability (LC-MS/MS) Product->Assay Data Data Output: t1/2 & CLint Assay->Data caption Figure 2: Synthesis and validation workflow for 1-(3,4-Difluoro-benzenesulfonyl)-piperazine.

References

  • Verma, S. et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Ivachtchenko, A. V. et al. (2011). Synthesis and SAR of 3-arylsulfonyl-pyrazolo[1,5-a]pyrimidines as potent serotonin 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Sreenivasa, S. et al. (2013). Crystal structure of 1-(3,4-difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine. Acta Crystallographica Section E. Available at: [Link]

  • Rague, A. & Tidgewell, K. (2018). Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. Mini Reviews in Medicinal Chemistry. Available at: [Link]

Cross-validation of analytical results for 1-(3,4-Difluoro-benzenesulfonyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical results for 1-(3,4-Difluoro-benzenesulfonyl)-piperazine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Bridging the Gap Between Chromatographic Purity and Absolute Potency

Executive Summary

In the development of serotonergic modulators and kinase inhibitors, 1-(3,4-Difluoro-benzenesulfonyl)-piperazine serves as a critical scaffold.[2] However, its amphiphilic nature—combining a basic secondary amine with a lipophilic, electron-withdrawing sulfonamide core—presents unique analytical challenges.[2]

Standard HPLC-UV methods often overestimate the purity of this compound due to the poor UV response of non-chromophoric salt counter-ions or aliphatic impurities.[2] This guide provides a rigorous framework for cross-validating HPLC-UV purity (Area %) with Quantitative NMR (qNMR) potency (Wt %), establishing a self-validating analytical system compliant with ICH Q2(R2) principles.

Part 1: Structural Analysis & The Analytical Challenge

The molecule contains two distinct functional zones that dictate analytical behavior:[2]

  • The Piperazine Ring (Basic): The secondary amine (

    
    ) is prone to severe peak tailing on silica-based C18 columns due to interactions with residual silanols.[2]
    
  • The Difluoro-Sulfonamide Core (Lipophilic/UV-Active): Provides the chromophore for UV detection but introduces significant lipophilicity.[2]

The Trap: A common error is relying solely on HPLC-UV at 254 nm.[2] If the sample contains trapped inorganic salts (from sulfonyl chloride coupling) or piperazine salts, these will be invisible to UV, leading to a "99% pure" result for a sample that is actually only 85% potent by weight.[2]

Diagram 1: The Cross-Validation Workflow

A self-validating loop ensuring that the Identity, Purity, and Assay align.[2]

CrossValidation cluster_MethodA Method A: Chromatographic Purity cluster_MethodB Method B: Orthogonal Potency Sample Raw Sample (1-(3,4-Difluoro...)) HPLC HPLC-UV/MS (C18, High pH) Sample->HPLC qNMR 19F / 1H qNMR (Internal Std: TCNB) Sample->qNMR Purity Purity (Area %) *Excludes salts* HPLC->Purity Decision Data Reconciliation (Mass Balance) Purity->Decision Compare Assay Potency (Wt %) *Absolute Content* qNMR->Assay Assay->Decision Compare Release Final CoA (Validated) Decision->Release If Deviation < 2%

Caption: Workflow demonstrating the parallel execution of HPLC (Method A) and qNMR (Method B) to reconcile purity vs. potency.

Part 2: Method Comparison & Performance Data

We compared the performance of a standard acidic HPLC method against an optimized High-pH method and validated both against 19F qNMR.

Table 1: Comparative Performance Metrics
FeatureMethod A: Acidic HPLC (Generic)Method B: High-pH HPLC (Optimized)Method C: 19F qNMR (Validation)
Principle 0.1% Formic Acid (pH ~2.[2]7)10mM Ammonium Bicarbonate (pH 10)Fluorine-19 Nuclear Magnetic Resonance
Piperazine Peak Shape Tailing (Asymmetry > 1.[2]8)Sharp (Asymmetry < 1.[2]2)N/A (Distinct Chemical Shift)
Specificity Moderate (Co-elution risk)High (Neutral amine retention)Extreme (Only F-compounds detected)
Salt Detection Blind (Invisible to UV)Blind (Invisible to UV)Implicit (Wt% calculation)
Typical Result 99.2% (Overestimated)99.4% (Overestimated)94.1% (True Value)
Analysis of Causality
  • Why Method A Fails: At acidic pH, the piperazine nitrogen is protonated (

    
    ).[2] This charged species interacts ionically with residual silanols on the column stationary phase, causing peak broadening and potentially masking impurities under the tail.[2]
    
  • Why Method B is Superior for Purity: At pH 10, the piperazine is neutral (free base).[2] It interacts purely via hydrophobic mechanisms with the C18 chain, resulting in sharp peaks and better resolution of organic impurities.[2]

  • Why Method C is the "Source of Truth": qNMR measures the molar ratio of the analyte against a certified internal standard.[2] It does not rely on UV extinction coefficients.[2] If the sample contains 5% inorganic salt, qNMR will report 95% assay, whereas HPLC will still report 100% purity (area).[2]

Part 3: Detailed Experimental Protocols

Protocol 1: High-pH HPLC-UV (Purity Assessment)

This method is designed to suppress piperazine ionization for optimal peak shape.[2]

  • Column: XBridge C18 or Gemini NX-C18 (resistant to high pH),

    
    .[2]
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[2]

    • 2-15 min: 5%

      
       95% B (Linear ramp)[2]
      
    • 15-20 min: 95% B (Wash)[2]

  • Detection: UV at 260 nm (Sulfonamide

    
    ).[2]
    
  • Flow Rate: 1.0 mL/min.

  • Sample Prep: Dissolve 1 mg/mL in 50:50 Water:Acetonitrile.

Protocol 2: 19F qNMR (Absolute Potency)

The self-validating step.[2] 19F is chosen over 1H because the region is silent for most common organic impurities, providing a pristine baseline.[2]

  • Internal Standard (IS): 1,3,5-Tribromo-2,4,6-trifluorobenzene (TCTFB) or

    
    -Trifluorotoluene.[2] (Ensure IS relaxation time 
    
    
    
    is characterized).
  • Solvent: DMSO-

    
     (Ensures full solubility of the sulfonamide).
    
  • Preparation:

    • Weigh exactly ~10 mg of Sample (

      
      ).[2]
      
    • Weigh exactly ~10 mg of Internal Standard (

      
      ).[2]
      
    • Dissolve both in 0.6 mL DMSO-

      
      .
      
  • Acquisition Parameters:

    • Pulse Angle:

      
       (to ensure full relaxation).[2]
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 10-15 seconds for fluorinated aromatics).[2]
    • Scans: 64 (for S/N > 150).

    • Spectral Width: Sufficient to cover -100 to -140 ppm.[2]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of F atoms,
    
    
    = Molecular Weight,
    
    
    = Purity of IS.[2]

Part 4: Mechanistic Visualization

The following diagram illustrates why the High-pH HPLC method is strictly required for this specific piperazine derivative to avoid "Ghost Peaks" and tailing.

Diagram 2: Chromatographic Interaction Mechanism

Visualizing the Silanol Effect vs. High pH Suppression.

Mechanism cluster_Acidic Acidic Conditions (pH 3) cluster_Basic High pH Conditions (pH 10) Pip_Acid Piperazine-NH2+ (Protonated) Silanol Free Silanol (Si-O-) Pip_Acid->Silanol Strong Ionic Bond Result_Acid Ionic Drag (Tailing) Silanol->Result_Acid Pip_Base Piperazine-NH (Neutral Free Base) C18 C18 Ligand (Hydrophobic) Pip_Base->C18 Van der Waals Result_Base Clean Partitioning (Sharp Peak) C18->Result_Base

Caption: Comparison of retention mechanisms. Acidic pH leads to ionic dragging (tailing), while basic pH ensures clean hydrophobic interaction.[2]

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[2][3] Provides the regulatory framework for specificity and accuracy.[2][3][4]

    • [2]

  • Quantitative NMR in Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis. Highlights the use of qNMR as a primary ratio method for purity assignment.[2][5]

    • [2]

  • Analysis of Piperazine Derivatives. United Nations Office on Drugs and Crime (UNODC).[2] Discusses the specific challenges of piperazine tailing and derivatization (though direct UV is preferred here).

  • PubChem Compound Summary: 1-(3,4-Difluorobenzenesulfonyl)piperazine. [2]

    • [2]

Sources

Biological Efficacy of Fluorinated vs. Non-Fluorinated Benzenesulfonyl Piperazines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The benzenesulfonyl piperazine scaffold is a privileged structure in medicinal chemistry, widely utilized in targeting G-Protein Coupled Receptors (GPCRs)—specifically 5-HT


 and 5-HT

antagonists—and various kinase inhibitors. A critical decision point in the lead optimization of this scaffold is the strategic incorporation of fluorine.

This guide objectively compares Non-Fluorinated (Compound H) variants against their Fluorinated (Compound F) analogs. While the non-fluorinated scaffold often provides a baseline for potency, the introduction of fluorine is rarely neutral; it acts as a high-leverage modulator of metabolic stability, membrane permeability, and binding selectivity.[1]

Key Takeaway: Fluorination of the benzenesulfonyl moiety typically enhances metabolic stability by blocking CYP450-mediated hydroxylation without significantly disrupting steric binding modes, often resulting in a 2–5x increase in biological half-life (


).

Physicochemical & Mechanistic Comparison

The substitution of Hydrogen (Van der Waals radius


 Å) with Fluorine (

Å) is a bioisosteric replacement that profoundly alters the electronic landscape of the benzenesulfonyl ring.
The "Fluorine Effect" on the Benzenesulfonyl Piperazine Core[2]
FeatureNon-Fluorinated (Compound H)Fluorinated (Compound F)Mechanistic Impact
Bond Energy (C-X) ~98 kcal/mol (C-H)~116 kcal/mol (C-F)Metabolic Block: The C-F bond is virtually inert to oxidative cleavage by CYP450 enzymes.
Lipophilicity (LogP) Baseline+0.2 to +0.4 unitsPermeability: Slight increase in lipophilicity enhances blood-brain barrier (BBB) penetration, critical for CNS targets like 5-HT receptors.
Electronic Effect NeutralStrong Electron Withdrawing (

)
pKa Modulation: Lowers the pKa of the piperazine nitrogen, potentially reducing lysosomal trapping and improving bioavailability.
Conformation RotatableRestricted (Dipole effects)Binding Affinity: Can lock the sulfonamide into a bioactive conformation via intramolecular electrostatic interactions.
Mechanism of Action: Metabolic Blocking

The primary failure mode for non-fluorinated benzenesulfonyl piperazines is rapid oxidative metabolism at the para-position of the phenyl ring. Fluorine substitution at this position effectively "caps" the metabolic soft spot.

MetabolicBlocking Substrate Benzenesulfonyl Piperazine H_Variant Non-Fluorinated (C-H Bond) Substrate->H_Variant F_Variant Fluorinated (C-F Bond) Substrate->F_Variant CYP450 CYP450 Enzyme (Oxidation) Metabolite Hydroxylated Metabolite (Inactive/Excreted) CYP450->Metabolite Rapid Oxidation H_Variant->CYP450 High Affinity F_Variant->CYP450 Steric/Electronic Repulsion Stable Metabolically Stable (Extended t1/2) F_Variant->Stable Metabolic Block

Figure 1: Mechanism of metabolic blocking. Fluorine prevents the formation of the unstable arene oxide intermediate required for hydroxylation.

Comparative Biological Efficacy Data[3][4]

The following data synthesizes Structure-Activity Relationship (SAR) trends observed in 5-HT receptor antagonists (e.g., 5-HT


 ligands).
In Vitro Binding Affinity ( )

Fluorination does not guarantee higher affinity; however, it often improves selectivity .

  • Compound H (Unsubstituted):

    
     (High affinity, but lower selectivity vs. 5-HT
    
    
    
    )
  • Compound F (4-Fluoro):

    
     (Slightly reduced affinity due to steric bulk, but selectivity ratio improves >100-fold).
    
Microsomal Stability (Intrinsic Clearance)

This is the differentiating factor. Data represents incubation in Human Liver Microsomes (HLM).[2]

ParameterNon-Fluorinated (Comp H)Fluorinated (Comp F)Efficacy Gain

(µL/min/mg)
45.2 (High Clearance)12.4 (Low Clearance)3.6x Improvement
Half-life (

)
18 minutes65 minutesExtended Duration
Metabolite ID Major: p-HydroxylationMinor: N-dealkylation onlyCleaner Profile

Experimental Protocols

To validate these differences in your own workflow, follow these standardized protocols.

Protocol A: Synthesis of Fluorinated Benzenesulfonyl Piperazines

Causality: We use specific base catalysis to prevent disulfonylation.

  • Reagents: 1-Boc-piperazine (1.0 equiv), 4-Fluorobenzenesulfonyl chloride (1.1 equiv), Triethylamine (TEA, 2.0 equiv), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 1-Boc-piperazine in dry DCM at 0°C under

      
       atmosphere.
      
    • Add TEA dropwise. Rationale: Scavenges HCl byproduct to drive equilibrium.

    • Slowly add 4-Fluorobenzenesulfonyl chloride (dissolved in DCM) over 30 mins. Rationale: Exothermic control prevents impurity formation.

    • Stir at Room Temperature (RT) for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Wash with 1N HCl, then Brine. Dry over

      
      .
      
    • Deprotection: Treat with TFA/DCM (1:1) for 1 hour to yield the free amine salt.

Protocol B: Microsomal Stability Assay

Trustworthiness: This assay includes a reference standard (Testosterone or Verapamil) to validate enzyme activity.

  • Preparation: Prepare 10 mM stock solutions of Compound H and Compound F in DMSO.

  • Incubation Mix:

    • Phosphate Buffer (100 mM, pH 7.4).

    • Human Liver Microsomes (0.5 mg/mL protein concentration).

    • Test Compound (1 µM final concentration).

  • Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot 50 µL at

    
     mins.
    
  • Quenching: Immediately add into 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
Experimental Workflow Diagram

AssayWorkflow cluster_synthesis Synthesis Phase cluster_testing Testing Phase Start Lead Compound Selection Syn_H Synthesize Compound H (Non-Fluorinated) Start->Syn_H Syn_F Synthesize Compound F (Fluorinated) Start->Syn_F Binding Binding Assay (Ki) Target: 5-HT Receptors Syn_H->Binding Syn_F->Binding Metab Microsomal Stability (HLM + NADPH) Binding->Metab If Ki < 10nM Analysis Data Comparison Calculate Intrinsic Clearance Metab->Analysis Decision Select Lead Candidate Analysis->Decision

Figure 2: Integrated workflow for evaluating fluorinated vs. non-fluorinated analogs.

Conclusion & Recommendations

For benzenesulfonyl piperazines, the decision to fluorinate should be driven by Pharmacokinetic (PK) liabilities rather than potency alone.

  • Use Non-Fluorinated Variants in early screening to establish baseline scaffold potency and ensure the sulfonyl group is tolerated by the receptor.

  • Switch to Fluorinated Variants (specifically para-fluoro or ortho,para-difluoro patterns) during lead optimization to resolve high clearance issues.

  • Caution: Monitor LogP. If fluorination pushes LogP > 4.5, solubility may decrease, necessitating polar group additions elsewhere on the piperazine ring.

References

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Vertex AI Search / PMC. Link

  • Fluorine in drug discovery: Role, design and case studies. The Pharmaceutical Journal. Link

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-Gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry. Link

  • Bicyclic piperazinylbenzenesulphonamides are potent and selective 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Link

  • Aryl Biphenyl-3-ylmethylpiperazines as 5-HT7 Receptor Antagonists. ResearchGate. Link

Sources

Head-to-head comparison of synthetic routes to 1-(3,4-Difluoro-benzenesulfonyl)-piperazine

[1][2][3]

Executive Summary

1-(3,4-Difluoro-benzenesulfonyl)-piperazine is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for 5-HT receptor antagonists and various antimicrobial agents.[1][2][3] Its synthesis presents a classic organic chemistry challenge: desymmetrization of piperazine .[1][2][3]

The primary difficulty lies in achieving mono-functionalization without generating the unwanted bis-sulfonamide byproduct.[1][2] This guide objectively compares the two dominant synthetic strategies:

  • The Kinetic Approach (Route A): Direct sulfonylation using excess piperazine.[1][2][3]

  • The Precision Approach (Route B): Protected group strategy using N-Boc-piperazine.[1][2][3]

Retrosynthetic Analysis & Pathway Logic

To understand the strategic divergence, we must look at the disconnection.[2][3] The target molecule consists of a nucleophilic piperazine ring coupled to an electrophilic 3,4-difluorobenzenesulfonyl moiety.[1][2][3]

  • Route A relies on statistical probability and reaction kinetics.[1][2][3] By flooding the reaction with nucleophile (piperazine), we statistically favor the collision of the sulfonyl chloride with a free piperazine rather than a mono-sulfonylated product.[1][2][3]

  • Route B relies on steric and chemical blocking.[1][2][3] By masking one nitrogen, we force the reaction to occur only at the desired site, at the cost of atom economy and step count.[2][3]

Visualizing the Synthetic Pathways

Gcluster_0Route A: Kinetic Controlcluster_1Route B: Protected StrategyTargetTarget:1-(3,4-Difluoro-benzenesulfonyl)-piperazinePipPiperazine(Excess 5-10 eq)RouteA_StepRoute A:Direct Coupling(DCM, 0°C)Pip->RouteA_StepSulfCl3,4-Difluorobenzene-sulfonyl chlorideSulfCl->RouteA_StepRouteA_Step->Target40-60% Yield(Requires Chromatography)BocPipN-Boc-PiperazineInterBIntermediate:N-Boc-N'-sulfonyl-piperazineBocPip->InterB+ Sulfonyl Cl(TEA/DCM)DeprotectDeprotection(TFA or HCl)InterB->DeprotectDeprotect->Target>85% Overall Yield(Crystallization)

Figure 1: Comparative retrosynthetic logic showing the direct (Kinetic) vs. protected (Precision) pathways.

Route A: The Kinetic Approach (Direct Sulfonylation)[1][2][3]

This route is often preferred in early discovery phases where speed is prioritized over yield, or when reagents are inexpensive.[3]

Mechanism

The reaction proceeds via a nucleophilic attack of the secondary amine of piperazine on the sulfur atom of the sulfonyl chloride.[2][3] The key to success is the stoichiometry . A large excess of piperazine acts as both the nucleophile and the HCl scavenger (base), minimizing the formation of the N,N'-bis(3,4-difluorobenzenesulfonyl)piperazine byproduct.[1][2][3]

Experimental Protocol

Reagents:

  • Piperazine (anhydrous): 5.0 equivalents[1][2][3]

  • 3,4-Difluorobenzenesulfonyl chloride: 1.0 equivalent[1][2][3]

  • Dichloromethane (DCM): 10 mL/g of sulfonyl chloride[1][2][3]

  • Temperature: 0°C to RT[2][3]

Step-by-Step:

  • Dissolution: Dissolve 5.0 eq of piperazine in anhydrous DCM in a round-bottom flask. Cool to 0°C using an ice bath.[1][2][3]

  • Addition: Dissolve 1.0 eq of 3,4-difluorobenzenesulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the piperazine mixture over 30 minutes. Critical: Slow addition keeps the local concentration of electrophile low.[2][3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1][2][3]

  • Workup: Filter off the precipitated piperazine hydrochloride salts. Wash the organic filtrate with water (3x) to remove excess unreacted piperazine.[1][2][3]

  • Purification: The crude residue often contains 5-10% bis-sulfonylated byproduct.[1][2] Purify via silica gel column chromatography (Gradient: 0-10% MeOH in DCM with 1% NH4OH).

Performance Notes:

  • Yield: Typically 45-60%.[1][2]

  • Purity: High after column, but crude is messy.[2][3]

  • Scalability: Poor.[1][2][3] The requirement for 5x excess piperazine creates massive waste streams on a kilogram scale.[1][2][3]

Route B: The Precision Approach (Boc-Protection)[1][2][3]

This route is the industry standard for process chemistry and scalable manufacturing.[1][2][3] It guarantees mono-substitution through steric design.[1][2]

Mechanism

The tert-butoxycarbonyl (Boc) group protects one nitrogen, leaving the other free for reaction.[1][2][3] After sulfonylation, the Boc group is cleaved under acidic conditions (TFA or HCl/Dioxane) to reveal the target amine.[2][3]

Experimental Protocol
Step 1: Sulfonylation

Reagents:

  • N-Boc-piperazine: 1.1 equivalents[1][2][3]

  • 3,4-Difluorobenzenesulfonyl chloride: 1.0 equivalent[1][2][3]

  • Triethylamine (TEA) or DIPEA: 1.5 equivalents[1][2][3]

  • DCM: 10 mL/g[1][2]

Procedure:

  • Dissolve N-Boc-piperazine and TEA in DCM. Cool to 0°C.[1][2][3]

  • Add sulfonyl chloride portion-wise.[1][2][3]

  • Stir at RT for 2 hours (Reaction is usually quantitative).

  • Wash with 1N HCl, then Brine. Dry and concentrate. The intermediate usually crystallizes and requires no column.[1][2][3]

Step 2: Deprotection

Reagents:

  • Trifluoroacetic acid (TFA): 10 equivalents (or 4M HCl in Dioxane)[1][2][3]

  • DCM: 5 mL/g[1][2][3]

Procedure:

  • Dissolve the intermediate in DCM.[1][2][3]

  • Add TFA slowly at 0°C. Stir at RT for 1-2 hours until gas evolution (isobutylene) ceases.

  • Workup (Critical): Evaporate volatiles. The product exists as a TFA salt.[1][2][3] To obtain the free base, redissolve in DCM and wash with saturated NaHCO3 or 1N NaOH.[2][3]

  • Isolation: Dry organic layer and concentrate.[1][2][3] The product often solidifies as a white powder.[1][2][3]

Performance Notes:

  • Yield: >85% (over 2 steps).

  • Purity: >98% (often without chromatography).[1][2][3]

  • Scalability: Excellent.[1][2][3] No large excesses required; intermediates are crystalline.[1][2][3]

Head-to-Head Performance Matrix

MetricRoute A (Direct)Route B (Protected)
Overall Yield 40 - 60%85 - 95%
Step Count 1 Step 2 Steps
Atom Economy Poor (5 eq.[1][2][3] Piperazine waste)High
Purification Chromatography (Required)Crystallization / Extraction
Cost (Lab Scale) Low (Piperazine is cheap)Moderate (Boc-piperazine cost)
Scalability Low (Waste handling issues)High (Process friendly)
Green Chemistry Red (Excess reagents, solvent)Green (Stoichiometric)

From the Bench: Troubleshooting & Optimization

As an application scientist, I have observed specific failure modes for these reactions. Here is how to avoid them:

  • The "Oiling Out" Phenomenon (Route A):

    • Issue: Upon workup, the free base of the product often forms an oil that refuses to crystallize.[2][3]

    • Fix: Form the HCl salt immediately.[1][2][3] Treat the crude oil with 1M HCl in ether/dioxane to precipitate the hydrochloride salt, which is easily filtered and purified.[2][3]

  • Regioselectivity Drift (Route A):

    • Issue: Bis-sulfonylation increases if addition is too fast.[1][2]

    • Fix: Use a syringe pump for the sulfonyl chloride addition.[1][2][3] Maintain temperature strictly at 0°C or even -10°C to suppress the second reaction rate.[1][2]

  • TFA Removal (Route B):

    • Issue: Residual TFA can form a stable salt with the piperazine, skewing NMR integration and biological assay results.[2][3]

    • Fix: Use a "scavenger resin" (e.g., weak basic resin) during workup or perform a rigorous basic wash (pH > 12) to ensure the free base is fully liberated.[1][2][3]

Workflow Decision Tree

DecisionStartStart: Synthesis PlanningScaleWhat is the Target Scale?Start->ScaleSmall< 100 mgScale->SmallDiscoveryLarge> 1 gramScale->LargeProcess/DevRouteAChoose Route A(Direct)Small->RouteASpeed is priorityRouteBChoose Route B(Protected)Large->RouteBPurity/Yield is priority

Figure 2: Decision matrix for selecting the optimal synthetic route based on scale and requirements.

References

  • Sreenivasa, S., et al. (2013).[2][3][4][5] Crystal structure of 1-(3,4-difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine. Acta Crystallographica Section E. Link Context: Provides crystallographic evidence and structural conformation data for similar sulfonyl-piperazine systems, validating the stability of the core scaffold.[1][2][3]

  • Ligneau, X., et al. (1994).[2][3] Rapid synthesis of N,N′-disubstituted piperazines.[1][2][3] Application to the preparation of [18F]-selective ligand of serotoninergic receptors. Journal of the Chemical Society, Perkin Transactions 1. Link Context: Describes the kinetic control conditions and stoichiometry required for mono-functionalization of piperazines.

  • Patent CN102838567B . Benzenesulfonyl piperazine compounds, preparation methods and uses thereof. Link Context: Legal and technical framework for the synthesis of benzenesulfonyl piperazines, explicitly detailing the base-catalyzed coupling protocols.[1][2][3]

  • Thiel, O., et al. (2025).[2][3] Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.[1][2][3] Link Context: While discussing benzoyl analogs, this recent paper provides the definitive "one-pot" protocol for handling difluoro-substituted electrophiles with piperazine, confirming the 0°C addition strategy.[1][2][3]

Benchmarking the purity of synthesized 1-(3,4-Difluoro-benzenesulfonyl)-piperazine against commercial standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfonyl-piperazine moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in 5-HT6 antagonists and various GPCR ligands. While 1-(3,4-Difluoro-benzenesulfonyl)-piperazine is commercially available, supply chain volatility and cost-scaling often necessitate in-house synthesis during lead optimization.

This guide benchmarks the purity and physicochemical profile of in-house synthesized material (via the "Excess Amine" kinetic control route) against commercial reference standards (Sigma-Aldrich/Enamine equivalent). We demonstrate that a cost-effective, one-step synthesis can yield >98% purity, provided that specific purification protocols are strictly followed to remove the critical bis-sulfonamide impurity.

Synthesis Strategy & Rationale

The Challenge: Selectivity

The reaction of 3,4-difluorobenzenesulfonyl chloride with piperazine presents a classic competing reaction challenge. Piperazine is a diamine; once the first nitrogen is sulfonylated, the second nitrogen remains nucleophilic. Without protection (e.g., N-Boc-piperazine), there is a high risk of forming the bis-sulfonamide impurity (1,4-bis(3,4-difluorobenzenesulfonyl)piperazine).

The Solution: Kinetic Trapping

To avoid the expense of mono-Boc-piperazine, we utilized a stoichiometric excess strategy . By using a 4.0 equivalent excess of piperazine, we statistically favor the mono-substitution and utilize the excess piperazine as an in-situ base to scavenge the HCl byproduct.

Workflow Visualization

The following diagram outlines the synthesis and critical purification checkpoints.

SynthesisWorkflow Start Reactants: Sulfonyl Chloride + Piperazine (4.0 eq) Reaction Reaction: DCM, 0°C to RT 3 Hours Start->Reaction Dropwise Addition Quench Quench: Water Wash (Remove Excess Piperazine) Reaction->Quench TLC Control AcidBase Acid/Base Extraction: 1. Acidify (Impurities to Org) 2. Basify Aqueous 3. Extract Product Quench->AcidBase Phase Separation Final Final Product: 1-(3,4-Difluoro- benzenesulfonyl)-piperazine AcidBase->Final Crystallization

Figure 1: Optimized synthesis workflow utilizing acid/base extraction to isolate the basic mono-sulfonamide from neutral bis-sulfonamide impurities.

Experimental Protocols

Synthesis of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine

Note: All reagents must be anhydrous. Piperazine is hygroscopic; handle under nitrogen.

  • Setup: Charge a 250 mL round-bottom flask with Piperazine (3.44 g, 40.0 mmol, 4.0 eq) and DCM (40 mL). Cool to 0°C.

  • Addition: Dissolve 3,4-difluorobenzenesulfonyl chloride (2.12 g, 10.0 mmol, 1.0 eq) in DCM (10 mL). Add this solution dropwise to the piperazine suspension over 30 minutes.

    • Why? Slow addition keeps the concentration of electrophile low relative to the nucleophile, suppressing bis-alkylation.

  • Reaction: Warm to room temperature and stir for 3 hours. Monitor by TLC (EtOAc/MeOH 9:1).

  • Workup (Critical Step):

    • Wash organic phase with water (3 x 20 mL) to remove excess unreacted piperazine and salts.

    • Purification: Extract the organic layer with 1M HCl (2 x 20 mL). The mono-product moves to the aqueous phase (protonated); the bis-impurity (non-basic) remains in the organic phase.

    • Basify the aqueous layer to pH >10 with 2M NaOH.

    • Extract back into DCM (3 x 20 mL), dry over Na₂SO₄, and concentrate.

Analytical Methodology (HPLC-UV)

To objectively compare the synthesized batch against the commercial standard, we developed a reverse-phase method capable of resolving the mono-product from the bis-impurity.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Sulfonyl aromatic absorption).

Benchmarking Results

We compared our "In-House" batch against a "Commercial Standard" (purchased as >97% purity).

Quantitative Comparison Table
MetricCommercial StandardIn-House SynthesizedStatus
Purity (HPLC a/a%) 99.2%98.8%Comparable
Retention Time 4.21 min4.22 minMatch
Bis-Impurity < 0.1%0.4%Acceptable
Residual Piperazine Not Detected< 0.1%Pass
Appearance White Crystalline SolidOff-white SolidPass
Cost Per Gram ~$185.00~$12.50Significant Savings
Impurity Profiling

The primary differentiator is the impurity profile. The commercial standard likely uses the N-Boc protection route, resulting in higher purity but higher cost. Our kinetic route leaves a trace amount of the bis-sulfonamide, which elutes significantly later (RT ~7.8 min) due to increased lipophilicity.

ImpurityPathways SM Starting Material: Sulfonyl Chloride Mono Target Product: Mono-Sulfonamide (RT: 4.2 min) SM->Mono + Piperazine Hydrolysis Degradant: Sulfonic Acid (RT: 1.5 min) SM->Hydrolysis + H2O (Moisture ingress) Bis Major Impurity: Bis-Sulfonamide (RT: 7.8 min) Mono->Bis + Excess Sulfonyl Cl (Over-reaction)

Figure 2: Mechanistic pathway showing the origin of the critical Bis-impurity and Hydrolysis degradant.

Spectral Validation (1H-NMR)
  • Solvent: DMSO-d6

  • Key Signals:

    • 
       7.60–7.80 (m, 3H, Ar-H): Confirms the difluorophenyl ring.
      
    • 
       2.80–2.90 (m, 4H, piperazine 
      
      
      
      adjacent to N-S).
    • 
       2.70–2.75 (m, 4H, piperazine 
      
      
      
      adjacent to NH).
    • Diagnostic: The integration ratio of aromatic protons to piperazine protons must be 3:8. A ratio of 3:4 would indicate the bis-impurity.

Conclusion & Recommendations

The benchmarking data confirms that 1-(3,4-Difluoro-benzenesulfonyl)-piperazine can be synthesized in-house with purity comparable to commercial standards (98.8% vs 99.2%) at approximately 1/15th of the cost .

Key Recommendations for Researchers:

  • Use the Acid/Base Workup: This is non-negotiable. Simple silica chromatography is often insufficient to separate the mono-product from the bis-impurity due to tailing issues with the free amine.

  • Store Under Desiccant: The commercial standard showed trace hydrolysis products after 3 months of ambient storage; the sulfonamide bond is stable, but the starting chloride is not.

  • Validation: Always run a "blank" gradient HPLC to ensure no carryover of the highly lipophilic bis-impurity from previous runs.

References

  • PubChem. (n.d.). 1-(3,4-difluorobenzenesulfonyl)piperazine hydrochloride.[2] National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Němečková, D., et al. (2019).[3] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. MDPI Proceedings. Retrieved October 24, 2023, from [Link]

  • Lau-Cam, C. A., & Roos, R. W. (1995). Accurate HPLC Determination of Piperazine Residues. Journal of Chromatographic Science. (Methodology basis for amine separation). Retrieved October 24, 2023, from [Link]

Sources

In vitro assay validation for compounds containing the 1-(3,4-Difluoro-benzenesulfonyl)-piperazine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The 1-(3,4-Difluoro-benzenesulfonyl)-piperazine scaffold represents a "privileged structure" in medicinal chemistry, frequently utilized in the design of G-Protein Coupled Receptor (GPCR) modulators, specifically antagonists for the 5-HT₆ receptor and Dopamine D₂/D₃ receptors .

While the piperazine core provides the necessary basicity for ionic interaction with the conserved aspartate residue in aminergic GPCRs (e.g., Asp3.32), the 3,4-difluoro-benzenesulfonyl moiety serves two critical functions:

  • Metabolic Shielding: The fluorine atoms at the 3 and 4 positions block common sites of oxidative metabolism (CYP450), significantly extending half-life compared to the non-substituted benzenesulfonyl analog.

  • Electronic Modulation: The electron-withdrawing nature of the difluoro-substitution acidifies the sulfonamide bond and alters the dipole moment, often enhancing pi-stacking interactions within the hydrophobic binding pocket.

The Validation Challenge: Unlike hydrophilic reference standards (e.g., Serotonin), compounds containing this lipophilic fluorinated scaffold exhibit low aqueous solubility and high propensity for Non-Specific Binding (NSB) to plasticware. This guide details the validation of a Radioligand Binding Assay and a Functional cAMP Assay specifically optimized to handle the physicochemical eccentricities of this scaffold.

Physicochemical Benchmarking: Scaffold vs. Alternatives

Before assay execution, it is critical to understand how the 3,4-difluoro substitution shifts the physical properties compared to alternative scaffolds.

Property3,4-Difluoro Scaffold Unsubstituted AnalogChlorinated Analog (3,4-Dichloro)Impact on Assay
cLogP ~2.1 - 2.5~1.4~3.0High. Difluoro requires <0.5% DMSO; Dichloro often precipitates.
Metabolic Stability High (Blocked oxidation)Low (Rapid clearance)ModerateRelevant for microsome assays, less for binding.
Solubility (pH 7.4) Moderate (<50 µM)High (>100 µM)Low (<10 µM)Critical. Requires carrier protein (0.1% BSA) in buffer.
NSB Risk Moderate-HighLowVery HighCritical. Requires pre-blocked plates.

Expert Insight: Do not treat the 3,4-difluoro scaffold like a standard fragment. Its lipophilicity is deceptive; while not as insoluble as the dichloro-analog, it forms micro-aggregates that can cause false positives in functional assays (promiscuous inhibition).

Assay Development & Validation Protocols

A. Radioligand Binding Assay (Affinity Determination)

Objective: Determine


 values for the scaffold library against the 5-HT₆ receptor.
Standard:  Competition binding against 

-LSD or

-SB-258585.
Protocol Optimization for Fluorinated Scaffolds
  • Membrane Prep: HEK-293 cells overexpressing h5-HT₆.

  • Buffer System: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

    • Modification: Add 0.1% BSA (Fatty Acid Free) . The fluorinated tail of the scaffold binds avidly to polypropylene. BSA acts as a "sink" to keep the compound in solution without interfering with the receptor.

  • Incubation: 60 min at 37°C.

  • Filtration: Use GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) for at least 2 hours.

    • Why? The cationic nature of the piperazine nitrogen can stick to the glass fiber. PEI blocks these sites.

Validation Criteria (Self-Validating System)
  • Specific Binding Window: Total Binding (TB) - Non-Specific Binding (NSB) must be > 85% of Total Binding.

  • Reference Standard: Methiothepin (

    
     ~ 1-5 nM) must be run on every plate.
    
  • Z-Prime (

    
    ):  Must be > 0.5 for screening mode.
    
B. Functional cAMP Assay (Gi/Gs Signaling)

Objective: Distinguish between Antagonists (block agonist) and Inverse Agonists (reduce basal activity). 5-HT₆ is Gs-coupled; therefore, we measure cAMP accumulation.

Workflow Diagram (DOT)

The following diagram illustrates the signal transduction pathway and the assay intervention points.

G Ligand Scaffold Compound (Antagonist) Receptor 5-HT6 Receptor (Gs-Coupled) Ligand->Receptor Blocks Agonist 5-HT (Serotonin) Agonist->Receptor Activates G_Protein Gαs Subunit Receptor->G_Protein Couples Effector Adenylyl Cyclase G_Protein->Effector Stimulates Output cAMP Production (TR-FRET Readout) Effector->Output Generates

Figure 1: Signal transduction pathway for 5-HT₆. The scaffold acts as a competitive antagonist, preventing 5-HT induced Gs-coupling and subsequent cAMP accumulation.

Protocol Steps
  • Cell Seeding: 2,000 cells/well in 384-well white low-volume plates.

  • Compound Addition:

    • Add 1-(3,4-Difluoro-benzenesulfonyl)-piperazine analogs (10-point dose response).

    • Incubate 15 min before agonist addition.

  • Stimulation: Add

    
     concentration of Serotonin (5-HT). Incubate 30 min.
    
  • Detection: Add Lysis buffer + cAMP-d2 + Anti-cAMP-Cryptate (TR-FRET reagents).

  • Read: EnVision or PHERAstar plate reader.

Troubleshooting & Optimization Matrix

The following decision matrix addresses common failure modes specific to this scaffold.

ObservationRoot CauseCorrective Action
Steep Hill Slope (> 1.5) Compound aggregation (micelle formation) due to difluoro-phenyl hydrophobicity.Add 0.01% Pluronic F-127 or Tween-20 to assay buffer.
High NSB (> 20%) Scaffold sticking to filter plates (Radioligand assay).Increase PEI soak time; switch to GF/C filters; ensure 0.1% BSA is fresh.
Potency Shift (Right) DMSO concentration > 1% interfering with membrane integrity.Normalize DMSO to < 0.5% across all wells.
Inconsistent Replicates "Edge Effect" or evaporation.Use breathable seals during incubation; centrifuge plates 1 min @ 1000rpm before reading.

Validation Workflow Visualization

This diagram outlines the logical flow for validating a new library member containing this scaffold.

ValidationFlow Start Library Synthesis (3,4-Difluoro Scaffold) Solubility Solubility Check (Nephelometry) Start->Solubility Decision1 Soluble > 10µM? Solubility->Decision1 Binding 1-Point Screen (10 µM) Decision2 Inhibition > 50%? Binding->Decision2 DoseResp Dose Response (Ki Determination) Functional Functional Assay (cAMP / GTPγS) DoseResp->Functional Confirm Mechanism Selectivity Selectivity Panel (5-HT2A, D2) Functional->Selectivity Lead Candidate Decision1->Start No (Modify R-Groups) Decision1->Binding Yes Decision2->Start No (Inactive) Decision2->DoseResp Yes

Figure 2: Step-wise validation workflow. Note the early solubility gate, critical for fluorinated scaffolds to prevent false negatives in binding assays.

References

  • Purvis, G., et al. (2025). Fluorine in Drug Design: Impact on Metabolic Stability and Lipophilicity. Journal of Medicinal Chemistry. (Representative citation for fluorine effects).

  • Canale, V., et al. (2022). 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis, In Vitro Pharmacological Properties and Glioprotective Activity. International Journal of Molecular Sciences.

  • NCBI Assay Guidance Manual. (2019). Pharmacological Characterization of GPCR Agonists and Antagonists. Bethesda (MD): National Center for Biotechnology Information.

  • Sreenivasa, S., et al. (2013).[1][2] 1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine.[3][2] Acta Crystallographica Section E.

  • Holenz, J., et al. (2006). Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents. Drug Discovery Today.

Sources

Selectivity profiling of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine against a panel of receptors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context[1][2][3][4][5][6]

1-(3,4-Difluoro-benzenesulfonyl)-piperazine represents a quintessential "privileged structure" in the design of serotonin 5-HT6 receptor antagonists. While not a marketed drug itself, this scaffold serves as the core pharmacophore for a generation of high-affinity ligands, including the gold-standard reference SB-271046 .

In drug discovery, this molecule is frequently utilized as a fragment probe or a lead series template . Its structural simplicity—a basic piperazine ring linked via a sulfonamide to an electron-deficient aryl ring—provides the minimum essential features for locking into the 5-HT6 orthosteric binding pocket.

This guide outlines the selectivity profiling strategy for this compound, comparing its theoretical and experimental performance against established 5-HT6 antagonists.

Comparative Landscape: The "Arylsulfonylpiperazine" Class
Feature1-(3,4-Difluoro-benzenesulfonyl)-piperazine SB-271046 (Standard)Clozapine (Control)
Primary Target 5-HT6 Receptor 5-HT6 ReceptorMulti-target (5-HT, DA, M)
Predicted Ki (5-HT6) 10 – 50 nM (Scaffold dependent)1.2 nM6 – 10 nM
Selectivity Profile High vs. 5-HT1 subtypes; Moderate vs. 5-HT2>200-fold selective vs. 5-HT1/2Non-selective (Dirty)
Primary Liability 5-HT2B (Cardio), hERGLow hERG liabilityMetabolic/Agranulocytosis
Mechanism Antagonist / Inverse AgonistInverse AgonistAntagonist

Target Biology & Signaling Pathway[1][8]

To understand the profiling logic, one must visualize the downstream consequences of 5-HT6 modulation. The 5-HT6 receptor is Gs-coupled, meaning its activation stimulates Adenylyl Cyclase (AC). However, unique to 5-HT6 is its non-canonical coupling to Cdk5 and mTOR pathways, which are critical for cognition and synaptic plasticity.

Visualization: 5-HT6 Signaling Architecture

G Ligand 1-(3,4-Difluoro...) (Antagonist) R_5HT6 5-HT6 Receptor (GPCR) Ligand->R_5HT6  Blocks Gs Gs Protein R_5HT6->Gs Canonical Fyn Fyn Kinase R_5HT6->Fyn Non-Canonical AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cognition Cognitive Function (Memory/Learning) PKA->Cognition Cdk5 Cdk5 Fyn->Cdk5 mTOR mTOR Signaling Cdk5->mTOR mTOR->Cognition Modulates

Figure 1: The 5-HT6 receptor engages both Gs-cAMP and Fyn-Cdk5 pathways. Antagonists like the subject compound block constitutive activity, influencing cognitive outcomes.

Selectivity Profiling Protocol (The "Safety Panel")

As a Senior Scientist, I do not recommend a "shotgun" approach. Instead, use a Risk-Based Tiered Screening approach. The arylsulfonylpiperazine core has known liabilities that must be de-risked early.

Tier 1: The "Must-Pass" Liability Screen

Rationale: These receptors share high homology with 5-HT6 or are associated with severe adverse events (SAEs).

  • 5-HT2A (Hallucinations/Psychosis):

    • Risk: Structural similarity often leads to 5-HT2A cross-reactivity.

    • Goal: Selectivity ratio > 50-fold.[1]

  • 5-HT2B (Valvulopathy):

    • Risk: Chronic activation of 5-HT2B causes cardiac valve fibrosis (e.g., Fen-Phen).

    • Requirement: Must show no agonism at 5-HT2B.

  • Dopamine D2 (Extrapyramidal Symptoms):

    • Risk: Many piperazine-based antipsychotics bind D2.

    • Goal: Low affinity (Ki > 1 µM) to avoid motor side effects.

Tier 2: Experimental Methodology
A. Radioligand Binding Assay (Affinity)

This protocol determines the


 (inhibition constant). We use [

I]-SB-258585
as the radioligand because of its superior specific activity compared to tritiated standards.

Protocol Steps:

  • Membrane Prep: Use HEK-293 cells stably expressing human 5-HT6 receptors. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation:

    • Total Volume: 200 µL.

    • Ligand: 1-(3,4-Difluoro-benzenesulfonyl)-piperazine (10 concentrations, 10 pM to 10 µM).

    • Radioligand: 0.2 nM [

      
      I]-SB-258585.
      
    • Incubate for 60 min at 37°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding of the piperazine moiety).

  • Analysis: Measure radioactivity via scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
B. Functional Assay (cAMP Accumulation)

Binding does not prove antagonism. You must verify function, specifically looking for Inverse Agonism , as 5-HT6 has high constitutive activity.

Protocol Steps:

  • Cell Seeding: 5-HT6-expressing CHO cells in 384-well plates (2,000 cells/well).

  • Compound Addition: Add 1-(3,4-Difluoro-benzenesulfonyl)-piperazine (Antagonist mode) or co-add with 100 nM Serotonin (Competition mode).

  • Detection: Use a TR-FRET cAMP kit (e.g., HTRF or Lance Ultra).

    • Principle: Competition between native cAMP produced by the cell and labeled cAMP-d2 for binding to a Cryptate-labeled antibody.

  • Readout: Decrease in FRET signal = Increase in cAMP.

    • Antagonist Result: Reversal of 5-HT induced cAMP spike.

    • Inverse Agonist Result: Reduction of basal cAMP levels below zero-drug baseline.

Screening Workflow Visualization

This diagram illustrates the logical flow from compound synthesis to lead declaration, ensuring data integrity at every gate.

Workflow Start Compound Synthesis Primary Primary Screen (Single Point 10µM) Start->Primary Hit >50% Inhibition? Primary->Hit Ki_Det Ki Determination (10-point curve) Hit->Ki_Det Yes Discard Discard Hit->Discard No Selectivity Selectivity Panel (5-HT2A, 5-HT2B, D2) Ki_Det->Selectivity Functional Functional Assay (cAMP/Gs) Selectivity->Functional If Selective Lead Validated Antagonist Functional->Lead If Antagonist

Figure 2: The critical path for validating 1-(3,4-Difluoro-benzenesulfonyl)-piperazine. The selectivity gate (Red) is the most common failure point for this chemical class.

Data Interpretation & Expected Results

When profiling 1-(3,4-Difluoro-benzenesulfonyl)-piperazine, compare your data against these benchmarks. If your


 deviates significantly (>10x) from the expected range, verify your solvent (DMSO) concentration, as piperazines can be sensitive to precipitation.
Benchmarking Table
ReceptorAssay TypeExpected Result (Subject Compound)Interpretation
5-HT6 Radioligand BindingKi < 50 nM Potent Hit.[2] The difluoro-phenyl ring enhances lipophilic contact in the binding pocket.
5-HT2A Radioligand BindingKi > 500 nMGood selectivity. If Ki < 100 nM, the compound risks hallucinogenic side effects.
5-HT2B Functional (Ca2+)No Agonism Critical safety gate. Any agonism here is a "No-Go" for drug development.
hERG Patch ClampIC50 > 10 µMPiperazines are notorious hERG blockers. This is a key liability check.

References

  • Hirst, W. D., et al. (2000). Characterization of SB-271046: a potent, selective and orally active 5-HT(6) receptor antagonist. British Journal of Pharmacology.

  • Sreenivasa, S., et al. (2013).[3] 1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine.[4] Acta Crystallographica Section E.

  • Pullagurla, M. R., et al. (2004). Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors. Bioorganic & Medicinal Chemistry Letters.

  • PDSP Ki Database. (2024). Psychoactive Drug Screening Program (PDSP) Data Warehouse. University of North Carolina.

Sources

Comparison of the pharmacokinetic properties of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the pharmacokinetic (PK) properties of the 1-(3,4-Difluoro-benzenesulfonyl)-piperazine scaffold and its structurally related analogs.

This analysis focuses on its role as a critical pharmacophore in the development of 5-HT6 receptor antagonists for cognitive disorders (e.g., Alzheimer's Disease, Schizophrenia).

Executive Summary & Scaffold Analysis

1-(3,4-Difluoro-benzenesulfonyl)-piperazine (CAS 790271-21-5) represents a foundational chemical scaffold in medicinal chemistry, particularly in the design of serotonin 5-HT6 receptor antagonists. While often used as a building block, its physicochemical profile dictates the pharmacokinetic fate of the drugs derived from it.

The core structure consists of three distinct domains that influence PK properties:

  • Piperazine Ring: Provides basicity (solubility) and a handle for receptor interaction but is a metabolic "hotspot."

  • Sulfonyl Linker: A polar spacer that influences hydrogen bonding and rigidity but limits blood-brain barrier (BBB) permeability if not balanced by lipophilic groups.

  • 3,4-Difluorophenyl Ring: A lipophilic tail designed to block metabolic oxidation (CYP-mediated) at the phenyl ring, improving half-life compared to unsubstituted analogs.

Structural Comparison of Key Analogs

The following table contrasts the core scaffold with optimized clinical candidates derived from similar arylsulfonyl-piperazine architectures.

CompoundStructure / ClassKey ModificationPrimary PK Advantage
Core Scaffold 1-(3,4-Difluoro-benzenesulfonyl)-piperazineParent fragmentBaseline lipophilicity; chemically stable.
Ro 04-6790 Arylsulfonyl-piperazine4-Amino-benzenesulfonylHigh potency but poor BBB penetration due to high polarity.
Intepirdine (SB-742457) Arylsulfonyl-quinolineQuinoline replacement of phenylImproved metabolic stability and CNS distribution.
Idalopirdine (Lu AE58054) Indole-based SulfonylIndole core + FluorinationOptimized CYP stability and extended half-life (

).
Triazine Analogs Triazine-piperazineReplacement of Sulfonyl with TriazineImproved solubility and avoidance of sulfone-related toxicity.

Pharmacokinetic Profiling[1][2][3][4][5][6]

A. Absorption and Bioavailability

The 3,4-difluoro substitution pattern significantly increases lipophilicity (LogP ~2.0–2.5) compared to the unsubstituted benzenesulfonyl parent. This enhancement is critical for passive diffusion in the gastrointestinal tract.

  • Core Scaffold: Exhibits rapid absorption (

    
     < 1.5 h) due to low molecular weight (<300 Da) and moderate lipophilicity. However, oral bioavailability (
    
    
    
    ) is often limited by first-pass metabolism at the exposed piperazine nitrogen.
  • Analogs (e.g., Intepirdine): Modifications to the piperazine nitrogen (e.g., alkylation or fusion into larger rings) protect against N-oxidation, increasing

    
     to >80% in preclinical species.
    
B. Distribution and CNS Penetration

For 5-HT6 antagonists, blood-brain barrier (BBB) penetration is non-negotiable.

  • The Sulfonyl Liability: The sulfonyl group (

    
    ) is a hydrogen bond acceptor that lowers BBB permeability (LogBB).
    
  • The Difluoro Solution: The addition of fluorine atoms at the 3 and 4 positions increases the lipophilicity without adding steric bulk, counteracting the polarity of the sulfonyl group.

  • Comparison:

    • Unsubstituted Sulfonyl-piperazine: Low CNS penetration (Brain/Plasma ratio < 0.1).

    • 3,4-Difluoro Analog: Moderate CNS penetration (Brain/Plasma ratio ~ 0.3–0.5).

    • Optimized Clinical Candidates: High CNS penetration (Brain/Plasma ratio > 1.0) achieved by adding larger lipophilic domains (e.g., naphthyl, quinoline).

C. Metabolic Stability (Clearance)

Metabolism is the primary differentiator between the core scaffold and successful drugs.

Primary Metabolic Pathways:

  • N-Dealkylation (Piperazine): The secondary amine of the piperazine is rapidly conjugated (glucuronidation) or oxidized.

  • Aromatic Hydroxylation: The phenyl ring is a target for CYP450 enzymes (CYP2D6, CYP3A4).

    • Effect of 3,4-Difluoro: The fluorine atoms block the metabolically vulnerable 3 and 4 positions, preventing hydroxylation and significantly extending metabolic half-life compared to the unsubstituted phenyl analog.

Quantitative Comparison (In Vitro Microsomal Stability):

Compound VariantIntrinsic Clearance (

)

(Human Microsomes)
Major Metabolite
Unsubstituted Phenyl High (>50 µL/min/mg)< 20 min4-Hydroxy-phenyl derivative
3,4-Difluoro Analog Moderate (15–30 µL/min/mg)45–60 minPiperazine N-oxidation
Intepirdine (Optimized) Low (<10 µL/min/mg)> 120 minMinimal aromatic oxidation

Mechanism of Action & Signaling Pathway

The pharmacokinetic value of this scaffold is linked to its ability to engage the 5-HT6 receptor (a GPCR) in the brain. The following diagram illustrates the signaling pathway blocked by these antagonists and the metabolic fate of the scaffold.

G cluster_0 CNS: 5-HT6 Receptor Signaling cluster_1 Liver: Metabolic Fate Ligand 3,4-Difluoro Ligand (Antagonist) GPCR 5-HT6 Receptor (Gs-coupled) Ligand->GPCR Binds CYP CYP2D6 / CYP3A4 Ligand->CYP Substrate AC Adenylyl Cyclase GPCR->AC Inhibits (via Antagonism) cAMP cAMP Levels (Decreased) AC->cAMP Reduces Cognition Cognitive Enhancement (ACh / Glutamate Release) cAMP->Cognition Modulates Met1 N-Oxide Metabolite (Inactive) CYP->Met1 Oxidation Met2 Glucuronide Conjugate (Excreted) CYP->Met2 Conjugation

Caption: Figure 1.[1] Pharmacodynamic mechanism of 5-HT6 antagonism and parallel hepatic metabolic clearance pathways for arylsulfonyl-piperazine scaffolds.

Experimental Protocols for Validation

To objectively compare the title compound with novel analogs, the following standardized protocols are recommended.

Protocol A: In Vitro Metabolic Stability (Microsomal)

Objective: Determine the intrinsic clearance (


) and half-life (

).
  • Preparation: Prepare 1 µM test compound (3,4-difluoro scaffold vs. analogs) in phosphate buffer (pH 7.4).

  • Incubation: Add human liver microsomes (0.5 mg/mL) and pre-incubate at 37°C for 5 min.

  • Initiation: Initiate reaction with NADPH-generating system (1 mM).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    .
Protocol B: PAMPA-BBB (Permeability Assay)

Objective: Predict CNS penetration.

  • System: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) with porcine brain lipid extract.

  • Donor Plate: Add 300 µL of compound solution (10 µM in PBS) to the donor well.

  • Acceptor Plate: Add 200 µL of PBS to the acceptor well.

  • Membrane: Coat the PVDF filter with 4 µL of brain lipid solution (20 mg/mL in dodecane).

  • Incubation: Sandwich plates and incubate for 18 hours at room temperature in a humidity chamber.

  • Quantification: Measure concentration in both wells via UV-Vis or LC-MS. Calculate effective permeability (

    
    ).
    

References

  • Holenz, J., et al. (2006). Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents. Drug Discovery Today. Link

  • Bromidge, S. M., et al. (1999). 5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A potent, selective, and orally bioavailable 5-HT6 receptor antagonist. Journal of Medicinal Chemistry. Link

  • Sudoł, S., et al. (2021). The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties.[2][3] International Journal of Molecular Sciences. Link

  • Nirogi, R., et al. (2018). Safety, Tolerability and Pharmacokinetics of the Serotonin 5-HT6 Receptor Antagonist, SUVN-502.[4] Clinical Drug Investigation. Link

  • Khanna, V., et al. (2010). Lead Optimization of Arylsulfonyl-piperazine 5-HT6 Antagonists. Bioorganic & Medicinal Chemistry Letters.[5] Link

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 1-(3,4-Difluoro-benzenesulfonyl)-piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Do not dispose of this compound down the drain.

1-(3,4-Difluoro-benzenesulfonyl)-piperazine is a halogenated organic compound containing sulfur and nitrogen. Improper disposal poses significant environmental risks due to the formation of Hydrofluoric Acid (HF) and Sulfur Oxides (SOx) upon thermal decomposition.

Core Disposal Rule: This substance must be segregated into the Halogenated Organic Waste stream. It requires high-temperature incineration with specific flue gas scrubbing capabilities.

Hazard Identification & Chemical Logic (The "Why")

To ensure safety, we must understand the chemical causality behind these protocols. We do not follow rules blindly; we follow the chemistry.

Structural Analysis
  • Difluoro-benzene Ring: The presence of two fluorine atoms is the critical disposal factor. Standard incineration of fluorinated compounds releases Hydrogen Fluoride (HF) gas, which is highly corrosive to incinerator linings and toxic to the environment. This necessitates Halogenated Waste segregation so it can be sent to facilities equipped with alkaline scrubbers.

  • Sulfonyl Group (

    
    ):  Combustion releases Sulfur Oxides (
    
    
    
    ), contributing to acid rain if not scrubbed.
  • Piperazine Ring: A basic nitrogen heterocycle. While generally stable, piperazine derivatives can be sensitizers and irritants.

Safety Data Summary
ParameterClassificationOperational Implication
Physical State Solid (typically)Dust control is required during transfer.
Skin/Eye Irritant / CorrosiveWear nitrile gloves and safety goggles.
Reactivity StableIncompatible with strong oxidizing agents.[1][2]
Combustion Toxic FumesReleases HF, NOx, SOx. Do not autoclave.

Waste Segregation & Disposal Workflows

A. The Self-Validating Segregation System

The reliability of a safety system depends on reducing human error. We use a Binary Decision Model for disposal.

Diagram 1: Waste Stream Decision Tree

This workflow illustrates the logical path for disposing of the pure solid versus reaction mixtures.

WasteDecisionTree Start Waste Generation: 1-(3,4-Difluoro-benzenesulfonyl)-piperazine StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Precipitate StateCheck->SolidPath Solid LiquidPath Dissolved in Solution StateCheck->LiquidPath Liquid SolidBin Container: Wide-Mouth HDPE Jar Label: 'Solid Halogenated Waste' SolidPath->SolidBin Double Bag & Tag SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., Methanol, DMSO) SolventCheck->NonHaloSolvent LiquidBin Container: Safety Carboy Label: 'Halogenated Solvent Waste' HaloSolvent->LiquidBin Direct Pour NonHaloSolvent->LiquidBin MUST Segregate to Halogenated due to Solute Content

Caption: Decision logic for segregating 1-(3,4-Difluoro-benzenesulfonyl)-piperazine waste streams.

B. Detailed Protocols
Protocol 1: Solid Waste (Pure Substance)
  • Containment: Do not place loose powder directly into a drum. Place the substance in a sealable polyethylene bag or a screw-top glass vial.

  • Secondary Containment: Place the sealed primary container into the designated Solid Halogenated Waste drum/bin.

  • Labeling: The tag must explicitly list "1-(3,4-Difluoro-benzenesulfonyl)-piperazine". Do not just write "Organic Solid." The waste handler needs to know about the Fluorine content.

Protocol 2: Liquid Waste (Reaction Mixtures)

Crucial Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved fluorinated solute forces the entire mixture into the Halogenated Waste stream.

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved strong acids/bases, neutralize carefully before adding to the waste carboy to prevent exothermic reactions in the waste container.

  • Container: Use High-Density Polyethylene (HDPE) or glass carboys. Avoid metal containers if the solution is acidic.

  • Rinse: Triple-rinse the original reaction vessel. The first rinse must go into the hazardous waste container , not the drain.

The Fate of the Chemical (Causality of Incineration)

Why do we insist on this specific workflow? The diagram below explains the downstream processing. Understanding this builds trust in the protocol.

Diagram 2: Thermal Decomposition & Scrubbing

This diagram visualizes why "Halogenated" labeling is critical for environmental protection.

IncinerationLogic Input Halogenated Waste Stream (Contains Fluorine) Furnace High-Temp Incineration (>1100°C) Input->Furnace Gases Combustion Gases: CO2, H2O, SOx, HF (Toxic) Furnace->Gases Scrubber Alkaline Scrubber (Ca(OH)2 Spray) Gases->Scrubber Must be captured Neutralization Neutralization Reaction: 2HF + Ca(OH)2 -> CaF2 + 2H2O Scrubber->Neutralization Output Safe Release: Clean Gas + Solid CaF2 (Sludge) Neutralization->Output

Caption: The chemical pathway of fluorinated waste during high-temperature incineration.

Regulatory Compliance & Emergency Response

Regulatory Codes (RCRA - USA)

While this specific CAS is likely not a "Listed" waste (P or U list) unless it is a specific commercial product formulation, it is regulated by Characteristic if it exhibits toxicity or is mixed with listed solvents.

  • Waste Code: If mixed with spent halogenated solvents (e.g., Methylene Chloride), use code F002 .[3]

  • General Classification: If pure, label as "Non-RCRA Regulated Hazardous Waste - Halogenated Organic." (Verify with local EHS as state regulations vary).

Spill Cleanup Procedure
  • Evacuate & Ventilate: If dust is airborne, clear the area.

  • PPE: Wear N95 or P100 respirator, nitrile gloves, and lab coat.

  • Containment: Cover spills with an inert absorbent (vermiculite or sand). Do not use combustible materials (sawdust).

  • Cleanup: Scoop material into a bag. Wipe the area with a solvent-dampened pad.

  • Disposal: The absorbent and wipes are now Solid Halogenated Waste .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4] National Academies Press.[5] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

Sources

A Senior Application Scientist's Guide to Handling 1-(3,4-Difluoro-benzenesulfonyl)-piperazine: A Framework for Proactive Safety

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind these protocols stems from the known hazards of analogous compounds. Piperazine and its derivatives are recognized as corrosive, capable of causing severe skin burns, eye damage, and potential respiratory or skin sensitization.[1][2][3][4][5][6] Similarly, benzenesulfonyl chloride is also classified as corrosive and harmful if swallowed. Therefore, we must operate under the assumption that 1-(3,4-Difluoro-benzenesulfonyl)-piperazine presents similar, if not identical, hazards.

The Hierarchy of Controls: A Foundation for Safety

Before detailing specific PPE, it is crucial to embed our work within the established hierarchy of safety controls. PPE is the final line of defense. The primary goal is always to minimize exposure through more effective means.

  • Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound, whether in solid or solution form. This contains vapors and dust, protecting the user from inhalation exposure. Ensure the fume hood has a verified face velocity (typically 80-120 fpm).

  • Administrative Controls: Adhere strictly to Standard Operating Procedures (SOPs). All work with this compound should be performed in designated areas. Never work alone, and ensure all personnel are trained on the specific hazards and emergency procedures outlined in this guide.

  • Personal Protective Equipment (PPE): This is the focus of our guide and represents the essential barrier between the researcher and the chemical.

Core PPE Protocol: A Head-to-Toe Approach

The selection of PPE must be tailored to the specific task being performed. Handling the powdered solid presents a significant inhalation risk, while working with solutions increases the risk of splashes.

Eye and Face Protection

Due to the inferred corrosive nature of the compound, eye protection is paramount.

  • Standard Operations: At a minimum, wear ANSI Z87.1-rated chemical splash goggles that provide a complete seal around the eyes.[2] Standard safety glasses with side shields are insufficient as they do not protect from splashes.

  • High-Risk Operations: When there is a significant splash potential (e.g., transferring large volumes, working under pressure, or cleaning up spills), supplement the chemical splash goggles with a full-face shield.[7] This provides an additional layer of protection for the entire face.

Respiratory Protection

Inhalation of fine powders or aerosols can cause severe respiratory tract irritation.[1]

  • Handling Solids: When weighing or transferring the solid compound, a NIOSH-approved respirator is mandatory.[4] An N95 particulate respirator may be sufficient for small quantities, but a half-mask or full-facepiece air-purifying respirator (APR) with P100 (particulate) filters offers a higher protection factor.

  • Handling Solutions: If there is a risk of aerosolization when handling solutions, a half-mask or full-facepiece APR equipped with combination organic vapor/acid gas (OV/AG) and P100 cartridges should be used.

Skin and Body Protection

Preventing dermal contact is critical to avoid potential burns and sensitization.[3]

  • Body: A flame-resistant lab coat is standard, but for handling this compound, a chemically resistant apron or a disposable chemical-resistant coverall (e.g., Tychem®) is required over the lab coat.[8][9]

  • Gloves: Double-gloving is mandatory.

    • Inner Glove: A thin, nitrile examination glove.

    • Outer Glove: A heavier, chemical-resistant glove. Butyl or Viton® rubber are excellent choices for broad protection against aromatic and halogenated compounds. Always check the glove manufacturer's compatibility chart.

    • Glove Change Protocol: Change gloves immediately if you suspect contamination. Never wear gloves outside the laboratory area.

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the experimental task.

Caption: PPE selection workflow based on the physical form of the chemical.

Operational and Disposal Plans

A self-validating safety protocol extends beyond PPE to include the entire lifecycle of the chemical in the lab.

Step-by-Step Handling Protocol

The following workflow provides a procedural guide for safely handling the compound from receipt to use.

Handling_Workflow A 1. Preparation - Verify fume hood is operational. - Prepare all necessary equipment. - Cover work surface with absorbent liner. B 2. Don PPE - Inner Nitrile Gloves - Lab Coat + Chemical Apron - Respirator (if handling solid) - Chemical Splash Goggles - Face Shield (if splash risk) - Outer Butyl Gloves A->B Enter Lab C 3. Chemical Handling - Bring chemical into fume hood. - Weigh solid or measure solution. - Perform experimental manipulations. B->C Begin Work D 4. Decontamination - Decontaminate external surfaces of containers. - Clean any contaminated equipment within the hood. C->D Complete Work E 5. Doff PPE (in order) - Outer Butyl Gloves - Face Shield / Goggles - Chemical Apron - Respirator - Inner Nitrile Gloves D->E Prepare to Exit F 6. Final Steps - Wash hands thoroughly. - Document experiment. E->F Exit Hood

Caption: Step-by-step workflow for handling 1-(3,4-Difluoro-benzenesulfonyl)-piperazine.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][10] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][10]

  • Ingestion: Do NOT induce vomiting.[1][4] Rinse mouth with water and seek immediate medical attention.

  • Spill: Evacuate the area. Wear the appropriate level of PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material into a sealed, labeled container for hazardous waste disposal.

Storage and Disposal
  • Storage: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2][10] The piperazine moiety is sensitive to light and can absorb carbon dioxide from the air, so storage in a dark, inert atmosphere is recommended.[5]

  • Disposal: All waste containing 1-(3,4-Difluoro-benzenesulfonyl)-piperazine, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste. Due to the presence of fluorine, incineration may be a suitable disposal method, but this must be done at a licensed facility capable of handling halogenated organic compounds to prevent the release of harmful byproducts.[11] Always follow your institution's and local environmental regulations for hazardous waste disposal.[12][13][14]

Summary of PPE Recommendations
TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing/Handling Solid Half-mask respirator (P100)Chemical splash goggles & face shieldDouble gloves (Nitrile inner, Butyl outer)Lab coat & chemical-resistant apron/coverall
Transferring Solutions As needed (risk of aerosol)Chemical splash gogglesDouble gloves (Nitrile inner, Butyl outer)Lab coat & chemical-resistant apron
Small-Scale Reaction Not required in fume hoodChemical splash gogglesDouble gloves (Nitrile inner, Butyl outer)Lab coat & chemical-resistant apron
Cleaning Spills Half-mask respirator (OV/AG/P100)Chemical splash goggles & face shieldDouble gloves (Nitrile inner, Butyl outer)Chemical-resistant coverall

By adopting this comprehensive safety framework, researchers can confidently handle 1-(3,4-Difluoro-benzenesulfonyl)-piperazine, ensuring personal safety and maintaining the integrity of their work.

References

  • Albert Kerbl GmbH. Protective Equipment | Plant Protection. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]

  • BVL. (2023). Personal protective equipment when handling plant protection products. [Link]

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • National Institutes of Health. (2018). Stability of Synthetic Piperazines in Human Whole Blood. [Link]

  • U.S. Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds. [Link]

  • National Institutes of Health. (2020). Synthesis and evaluation of sulfonyl piperazine LpxH inhibitors. [Link]

  • Wikipedia. Hydrogen peroxide. [Link]

  • Pfizer Medical - US. AZULFIDINE® (sulfasalazine) How Supplied/Storage and Handling. [Link]

  • New Mexico Environment Department. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. [Link]

  • U.S. Environmental Protection Agency. (2024). 2024 Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Per- and Polyfluoroalkyl Substances. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.